LY2365109 hydrochloride
Description
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LY2365109 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] As a key regulator of glycine levels in the synaptic cleft, GlyT1 plays a crucial role in modulating neurotransmission. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[6] This potentiation of NMDA receptor activity has positioned this compound as a compound of interest for investigating neurological and psychiatric disorders associated with glutamatergic hypofunction, such as schizophrenia.[6][7] Furthermore, its ability to increase seizure thresholds in preclinical models suggests its potential as a novel anti-epileptic agent.[1][8] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and key experimental findings.
Chemical Properties and In Vitro Activity
This compound is a synthetic molecule with the chemical formula C22H28ClNO5 and a molecular weight of 421.91 g/mol .[1] It is a white to off-white solid.[1] The key in vitro activity of this compound is its potent and selective inhibition of the human glycine transporter 1a (hGlyT1a).
| Parameter | Value | Source |
| Molecular Formula | C22H28ClNO5 | [1] |
| Molecular Weight | 421.91 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| IC50 (hGlyT1a) | 15.8 nM | [1][3] |
| IC50 (GlyT2) | > 30,000 nM | [2][4] |
Mechanism of Action: Potentiation of NMDA Receptor Signaling
The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By blocking this transporter, this compound leads to an increase in the extracellular concentration of glycine. Glycine serves as an essential co-agonist for the NMDA receptor, meaning that its binding to the GluN1 subunit of the receptor is necessary for the channel to be opened by the binding of the primary agonist, glutamate, to the GluN2 subunit. The subsequent influx of Ca2+ through the NMDA receptor channel triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
In Vivo Pharmacodynamics
Preclinical studies in rodents have demonstrated the in vivo activity of this compound. Oral administration of the compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[1][9] Furthermore, this modulation of glycine levels has been shown to have functional consequences, notably an increase in seizure thresholds in mice.[1][8]
Table 1: Effect of this compound on Cerebrospinal Fluid (CSF) Glycine Levels in Rats
| Dose (mg/kg, p.o.) | Effect on CSF Glycine | Source |
| 0.3 - 30 | Dose-dependent elevations | [1][9] |
Table 2: Effect of this compound on Seizure Threshold in Mice
| Animal Model | Effect | Source |
| Mice | Increased seizure thresholds | [1][8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and in vivo evaluation of this compound are described in the primary literature. Due to restricted access to the full-text articles, a generalized summary of the likely methodologies is provided below. For precise, step-by-step protocols, readers are directed to the original publications.
In Vitro Glycine Uptake Assay (Generalized)
A common method to determine the inhibitory activity of a compound on GlyT1 is a radiolabeled glycine uptake assay.
In Vivo Cerebrospinal Fluid (CSF) Collection and Analysis (Generalized)
To assess the effect of this compound on central glycine levels, CSF is collected from rodents following compound administration.
Pharmacokinetic Profile
As of the latest available information, detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolic pathways, have not been extensively reported in publicly accessible literature. This information is crucial for the design of further preclinical and clinical studies and represents a current knowledge gap.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the glycine transporter 1 and the modulation of NMDA receptor function in the central nervous system. Its potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of GlyT1 inhibition. The preclinical findings demonstrating its ability to elevate central glycine levels and increase seizure thresholds warrant further investigation into its potential as a treatment for epilepsy and other neurological disorders characterized by glutamatergic dysregulation. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound and conducting further efficacy and safety studies in relevant animal models.
References
- 1. ilae.org [ilae.org]
- 2. ilae.org [ilae.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY 2365109 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. Multidimensional Connectomics and Treatment-Resistant Schizophrenia: Linking Phenotypic Circuits to Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
An In-Depth Technical Guide to the Mechanism of Action of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This document provides a comprehensive overview of its mechanism of action, supported by preclinical data. The primary mode of action of LY2365109 involves the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, a mandatory co-agonist at the NMDA receptor, LY2365109 elevates extracellular glycine concentrations in the synapse, leading to increased NMDA receptor activation. This guide details the in vitro and in vivo studies that have elucidated this mechanism, presenting key quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Potentiation
The central mechanism of action of this compound is its function as a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[1][2][3]. GlyT1 is a critical component in the regulation of glycine levels within the synaptic cleft. By inhibiting GlyT1, LY2365109 effectively blocks the reuptake of glycine into presynaptic terminals and surrounding glial cells.
This inhibition leads to an accumulation of extracellular glycine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor[4]. The binding of both glutamate and a co-agonist, such as glycine or D-serine, is required for the activation of the NMDA receptor ion channel. Consequently, the elevated synaptic glycine levels induced by LY2365109 lead to a potentiation of NMDA receptor-mediated neurotransmission[2]. This enhancement of glutamatergic signaling is the foundation of the pharmacological effects of LY2365109.
dot
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 for GlyT1 | 15.8 nM | Cells over-expressing human GlyT1a | [3] |
| IC50 for GlyT2 | > 30,000 nM | Not specified | [1] |
| Glycine Elevation (Striatal Microdialysate) | 2-fold increase (from 1.52 µM to 3.6 µM) | Rat | [5] |
| Glycine Elevation (Cerebrospinal Fluid) | 3-fold increase (from 10.38 µM to 36 µM) | Rat | [5] |
Experimental Protocols
In Vitro Glycine Uptake Assay
This assay is fundamental to determining the inhibitory potency of compounds on the glycine transporter.
Objective: To measure the half-maximal inhibitory concentration (IC50) of LY2365109 on GlyT1-mediated glycine uptake.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GlyT1a transporter are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. Prior to the assay, the cells are washed with a modified HEPES buffer (pH 7.4).
-
Compound Incubation: Various concentrations of this compound are pre-incubated with the cells for a specified time (e.g., 15 minutes) at 37°C.
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]Glycine (e.g., 50 nM) is added to each well and incubated for a short period (e.g., 15 minutes) at 37°C to allow for uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Glycine.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of LY2365109 is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation. Non-specific uptake is determined in the presence of a high concentration of non-labeled glycine (e.g., 10 mM)[6].
dot
Caption: Experimental workflow for the in vitro glycine uptake assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing direct evidence of a drug's neurochemical effects.
Objective: To determine the effect of LY2365109 administration on extracellular glycine concentrations in specific brain regions of rats.
Methodology:
-
Surgical Implantation of Guide Cannula: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex). The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of glycine levels.
-
Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into chilled vials to determine baseline glycine concentrations.
-
Drug Administration: this compound (e.g., 10 mg/kg) is administered orally (p.o.).
-
Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in extracellular glycine levels.
-
Sample Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography with fluorescence detection (HPLC-FD) after derivatization, or more directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][7].
-
Data Analysis: Glycine concentrations in post-dose samples are expressed as a percentage of the mean baseline concentration.
dot
Caption: Experimental workflow for in vivo microdialysis.
Development and Clinical Status
This compound was initially developed by Eli Lilly & Co. for the potential treatment of central nervous system disorders, with a primary focus on schizophrenia, where NMDA receptor hypofunction is a key hypothesis for the underlying pathophysiology[4][8]. Preclinical studies have also suggested its potential as an anti-ictogenic drug for the treatment of epilepsy[8]. The global highest research and development status for LY2365109 is currently pending, with preclinical data available for schizophrenia[8]. There is limited publicly available information regarding the progression of LY2365109 into clinical trials.
Conclusion
This compound is a potent and selective inhibitor of the glycine transporter 1. Its mechanism of action is well-characterized in preclinical models and is based on the inhibition of glycine reuptake, leading to elevated extracellular glycine levels and subsequent potentiation of NMDA receptor function. This in-depth guide has provided a technical overview of its core mechanism, supported by quantitative data and detailed experimental protocols. The preclinical profile of LY2365109 suggests its potential for therapeutic intervention in CNS disorders characterized by glutamatergic hypofunction. Further investigation into its clinical development is warranted to fully understand its therapeutic potential.
References
- 1. tocris.com [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting glutamate synapses in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-Depth Technical Guide to the Pharmacology and Toxicology of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6][7] Its mechanism of action, centered on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function, has positioned it as a compound of interest for neurological and psychiatric disorders.[8][9][10][11][12] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and visualizing complex biological pathways and workflows.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft.[5][11] Glycine acts as an essential co-agonist at the NMDA receptor; by blocking its reuptake, this compound increases the extracellular concentration of glycine.[9][10][11] This elevation in synaptic glycine enhances the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[9][10][11] This targeted modulation of the glutamatergic system is the primary mechanism underlying the pharmacological profile of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. In preclinical studies, administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[5][13] This enhanced glycinergic tone potentiates NMDA receptor function, resulting in downstream modulation of other neurotransmitter systems.[5][6][7] Specifically, it has been shown to increase the release of acetylcholine and dopamine in the striatum and prefrontal cortex, respectively.[5][6][7] A significant pharmacodynamic outcome is the compound's ability to increase seizure thresholds in animal models, suggesting potential anticonvulsant properties.[5][8]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain. The following table summarizes the known information.
| Parameter | Value | Species | Route of Administration | Reference |
| IC50 (GlyT1) | 15.8 nM | Human (in vitro) | N/A | [5] |
| IC50 (GlyT2) | > 30,000 nM | Human (in vitro) | N/A | [5] |
Note: Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Toxicology
The toxicological profile of this compound is primarily characterized by effects on the central nervous and respiratory systems, particularly at higher doses.
Acute Toxicity
Specific LD50 values for this compound are not publicly available. However, high doses have been associated with significant adverse effects.
Safety Pharmacology
At elevated doses, this compound has been observed to cause profound locomotor and respiratory impairments.[5][6][7] Observed effects in rats include locomotor hyperactivity, impaired gait, and compulsive walking.[14] These effects are thought to be mechanism-based, resulting from excessive GlyT1 inhibition in caudal brain regions such as the brainstem and cerebellum.[14] This leads to an over-activation of strychnine-sensitive glycine A receptors, which are inhibitory to motor and respiratory functions.[14]
Genotoxicity and Carcinogenicity
Information regarding the genotoxic and carcinogenic potential of this compound is not available in the reviewed literature. Standard assays such as the Ames test and in vivo micronucleus test would be required to assess these endpoints.
Reproductive and Developmental Toxicology
No studies on the reproductive and developmental toxicity of this compound have been identified in the public domain.
| Toxicological Finding | Observed Effects | Species | Dose | Reference |
| Central Nervous System | Locomotor hyperactivity, impaired gait, compulsive walking | Rat | High doses | [14] |
| Respiratory System | Respiratory impairment | Rat | High doses | [5][6][7] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure extracellular levels of glycine, acetylcholine, and dopamine in specific brain regions of conscious, freely moving rats following administration of this compound.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the striatum or prefrontal cortex under anesthesia. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered (e.g., orally).
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3][15][16][17]
Maximal Electroshock (MES) Seizure Model
Objective: To assess the anticonvulsant activity of this compound.
Protocol:
-
Animal Preparation: Male CF-1 mice are used.
-
Drug Administration: Animals are administered this compound or vehicle at various doses via the desired route (e.g., oral gavage).
-
Seizure Induction: At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.[2][4][18][19][20]
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined, and the median effective dose (ED50) is calculated.[18][20]
Open Field Test for Locomotor Activity
Objective: To evaluate the effects of this compound on spontaneous locomotor activity.
Protocol:
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is equipped with a video camera and tracking software.[1][21][22][23][24]
-
Acclimation: Animals (e.g., rats) are habituated to the testing room for at least 30-60 minutes before the test.[22]
-
Drug Administration: this compound or vehicle is administered.
-
Testing: At a predetermined time after dosing, each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 15-30 minutes).
-
Data Analysis: The software analyzes various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[1][24]
Whole-Body Plethysmography for Respiratory Function
Objective: To assess the effects of this compound on respiratory function in conscious, unrestrained rodents.
Protocol:
-
Apparatus: A whole-body plethysmography chamber that allows for the measurement of pressure changes resulting from breathing.[25][26][27][28][29]
-
Calibration: The system is calibrated according to the manufacturer's instructions.
-
Acclimation: The animal is placed in the chamber and allowed to acclimate for a defined period.[25][28]
-
Drug Administration: this compound or vehicle is administered.
-
Measurement: Respiratory parameters, including respiratory rate, tidal volume, and minute volume, are recorded continuously.
-
Data Analysis: Changes in respiratory parameters from baseline are analyzed to determine the effect of the compound.[26][27]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathway of this compound.
Experimental Workflows
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective GlyT1 inhibitor with a clear mechanism of action related to the enhancement of NMDA receptor-mediated neurotransmission. Its pharmacodynamic profile suggests potential therapeutic applications in conditions characterized by glutamatergic hypofunction, such as epilepsy. However, the dose is limited by mechanism-based toxicities affecting motor function and respiration. Further studies are warranted to fully elucidate its pharmacokinetic properties and to conduct a comprehensive toxicological assessment to better define its therapeutic window. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors in preclinical drug development.
References
- 1. anilocus.com [anilocus.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY 2365109 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 12. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
- 14. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 21. Open field test in rats [protocols.io]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 25. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Whole-body plethysmography revisited | bioRxiv [biorxiv.org]
An In-depth Technical Guide on the Chemical Properties of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] This technical guide provides a comprehensive overview of its chemical and biological properties, drawing from publicly available data. The document is intended to serve as a foundational resource for researchers engaged in the study and development of GlyT1 inhibitors and modulators of the N-methyl-D-aspartate (NMDA) receptor pathway. This guide includes a compilation of its physicochemical properties, a detailed description of its mechanism of action, and generalized experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a white to off-white solid.[2] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [1] |
| Molecular Formula | C₂₂H₂₈ClNO₅ | [2] |
| Molecular Weight | 421.91 g/mol | [1] |
| CAS Number | 1779796-27-8 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% (by HPLC) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL (≥ 73.48 mM) | [2] |
| Ethanol | 21.1 mg/mL (50 mM) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [2] |
Table 3: Storage and Stability
| Condition | Stability | Reference(s) |
| Solid Powder | Dessicate at Room Temperature | [1] |
| In Solvent (-80°C) | 6 months | [2] |
| In Solvent (-20°C) | 1 month | [2] |
Mechanism of Action and Biological Activity
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC₅₀ of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[2] It displays high selectivity for GlyT1 over the glycine transporter 2 (GlyT2), with a reported IC₅₀ of >30,000 nM for GlyT2.[1]
The primary mechanism of action of LY2365109 involves the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft.[3] Glycine acts as a mandatory co-agonist at the NMDA receptor. By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine in the synapse, thereby potentiating NMDA receptor-mediated neurotransmission.[3][4] This enhancement of NMDA receptor function is the basis for its investigation in neurological and psychiatric disorders characterized by NMDA receptor hypofunction.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed, compound-specific experimental protocols for the characterization of this compound are not extensively available in the public domain. The following sections provide generalized, yet detailed, methodologies that are standard in the field for determining the key chemical properties of a compound like this compound.
Determination of Aqueous Solubility
A standard shake-flask method can be employed to determine the aqueous solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged at high speed, to separate the solid phase from the supernatant.
-
Sample Preparation: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantification: The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The aqueous solubility is calculated from the measured concentration and the dilution factor.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
While the purity of this compound is reported as ≥98%, the specific HPLC method is not publicly detailed. A general reverse-phase HPLC method suitable for this type of molecule is described below.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., DMSO or mobile phase).
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to LY2365109 and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
References
LY2365109 Hydrochloride: An In-Depth Technical Guide to a Potent and Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function has significant implications for the treatment of neurological and psychiatric disorders, including schizophrenia and epilepsy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound exerts its effects by competitively binding to and inhibiting the glycine transporter 1. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors. The potentiation of NMDA receptor signaling is believed to be the primary mechanism underlying the therapeutic potential of this compound.
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Species | Reference |
| IC₅₀ (GlyT1) | 15.8 nM | Cells over-expressing hGlyT1a | Human | [1][3][4] |
| IC₅₀ (GlyT2) | > 30,000 nM | Not Specified | Not Specified | [2][5] |
| Selectivity (GlyT2/GlyT1) | > 1900-fold | Not Applicable | Not Applicable | [2][5] |
Table 2: In Vivo Effects of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Fold Increase (vs. Vehicle) | Brain Region | Time Post-Dose | Reference |
| Glycine Concentration | 2-fold | Striatal Microdialysates | Not Specified | [6] |
| Glycine Concentration | 3-fold | Cerebrospinal Fluid (CSF) | Not Specified | [6] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Route | Cmax | Tmax | t½ | Oral Bioavailability (%) | Reference |
| Rat | p.o. | Data not available | Data not available | Data not available | Data not available | |
| Mouse | p.o. | Data not available | Data not available | Data not available | Data not available |
Table 4: Anticonvulsant Activity of this compound in Mice
| Seizure Model | Endpoint | ED₅₀ | Reference |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | Data not available | |
| Pentylenetetrazol (PTZ) | Prevention of clonic seizures | Data not available |
Note: While this compound has been shown to increase seizure thresholds, specific ED₅₀ values from these models are not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
[³H]-Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a
-
Culture Medium: Ham's F-12 or DMEM/F-12
-
Uptake Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[³H]-Glycine (specific activity ~15-20 Ci/mmol)
-
This compound
-
Scintillation fluid
-
96-well microplates
Procedure:
-
Cell Culture: Culture CHO-K1/hGlyT1a cells in the appropriate medium until they reach ~90% confluency.
-
Plating: Seed the cells into 96-well microplates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of uptake buffer.
-
Add 50 µL of the test compound dilutions or vehicle to the respective wells.
-
Add 50 µL of [³H]-Glycine (final concentration ~10 nM) to all wells to initiate the uptake.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells.
-
Transfer the lysate to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition of [³H]-glycine uptake for each concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Maximal Electroshock (MES) Seizure Model in Mice
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male Swiss mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
This compound
-
Vehicle control
Procedure:
-
Animal Acclimation: Acclimatize the mice to the laboratory environment for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure:
-
Gently restrain the mouse.
-
Place the corneal electrodes on the corneas.
-
Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by an initial phase of tonic flexion followed by a longer phase of tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis:
-
Calculate the percentage of animals protected in the drug-treated group compared to the vehicle-treated group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
This model is used to assess the ability of a compound to raise the seizure threshold.
Materials:
-
Male Swiss mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
This compound
-
Vehicle control
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimatize the mice as described for the MES model.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before PTZ injection.
-
PTZ Injection: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).
-
Observation: Immediately place the mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes. Seizure activity is typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure.
-
Data Analysis:
-
Calculate the percentage of animals protected in the drug-treated group.
-
Determine the ED₅₀ using probit analysis.
-
Visualizations
Experimental Workflow for GlyT1 Inhibitor Evaluation
The following diagram illustrates a typical experimental workflow for the screening and validation of a GlyT1 inhibitor like this compound.
Caption: A typical workflow for GlyT1 inhibitor evaluation.
Logical Relationship of GlyT1 Inhibition
This diagram illustrates the logical relationship from the molecular action of this compound to its potential therapeutic outcomes.
Caption: Logical flow from GlyT1 inhibition to effects.
Conclusion
This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for preclinical studies aimed at understanding the therapeutic potential of GlyT1 inhibition. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of neuroscience.
References
- 1. benchchem.com [benchchem.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of LY2365109 in Glycine Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LY2365109, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, LY2365109 effectively increases extracellular glycine concentrations, thereby modulating the activity of both N-methyl-D-aspartate (NMDA) receptors and strychnine-sensitive glycine receptors. This guide details the pharmacological properties of LY2365109, presents its quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development investigating the therapeutic potential of GlyT1 inhibition.
Introduction to Glycine Neurotransmission and LY2365109
Glycine is a crucial amino acid neurotransmitter in the central nervous system (CNS) with a dual role. In the spinal cord and brainstem, it acts as the primary inhibitory neurotransmitter by binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[1][2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and inhibiting its firing.[1] Conversely, in the forebrain, glycine acts as an essential co-agonist at the NMDA subtype of glutamate receptors.[3][4] The binding of both glutamate and glycine is required for the opening of the NMDA receptor channel, which is permeable to calcium ions (Ca²⁺) and plays a critical role in synaptic plasticity, learning, and memory.[5][6]
The synaptic concentration of glycine is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly expressed in glial cells in the forebrain and co-localized with NMDA receptors, while GlyT2 is primarily found in presynaptic terminals of glycinergic neurons in the brainstem and spinal cord.[7] By controlling the reuptake of glycine, GlyT1 is a key modulator of both inhibitory and excitatory neurotransmission.
LY2365109 is a potent and selective inhibitor of GlyT1.[8] Its chemical name is N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby potentiating both NMDA receptor-mediated excitatory neurotransmission and glycine receptor-mediated inhibitory neurotransmission. This dual action has positioned LY2365109 and other GlyT1 inhibitors as potential therapeutic agents for a range of neurological and psychiatric disorders, including schizophrenia and epilepsy.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for LY2365109, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of LY2365109
| Parameter | Target | Species | Value | Reference |
| IC₅₀ | GlyT1 | Human | 15.8 nM | [8] |
| IC₅₀ | GlyT2 | Human | > 30,000 nM | [8] |
| Selectivity | GlyT2/GlyT1 | Human | > 1900-fold | [8] |
Table 2: In Vivo Effects of LY2365109 Administration in Rodents
| Species | Dose | Route | Effect | Magnitude of Change | Reference |
| Rat | 10 mg/kg | p.o. | Increased striatal glycine | 2-fold increase | [3] |
| Rat | 10 mg/kg | p.o. | Increased CSF glycine | 3-fold increase | [3] |
| Mouse | 3-30 mg/kg | s.c. | Dose-dependent increase in CSF glycine | Not specified | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LY2365109.
[³H]Glycine Uptake Assay in CHO-K1 Cells Expressing hGlyT1a
This assay is a fundamental method to determine the inhibitory potency of compounds on the GlyT1 transporter.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a.
-
[³H]Glycine (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation cocktail.
-
96-well cell culture plates.
-
LY2365109 and other test compounds.
-
Sarcosine (for determining non-specific uptake).
Procedure:
-
Cell Culture: Plate CHO-K1/hGlyT1a cells in 96-well plates at a density of 40,000 cells/well and culture overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed KRH buffer.
-
Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of LY2365109 or other test compounds to the wells. For determining non-specific uptake, use a high concentration of a known GlyT1 inhibitor like sarcosine (e.g., 1 mM). Incubate for 15 minutes at room temperature.
-
Initiation of Uptake: Add 100 µL of KRH buffer containing [³H]Glycine (final concentration, e.g., 50 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with 200 µL of ice-cold KRH buffer to terminate the uptake.
-
Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well and incubate for 30 minutes at 37°C to lyse the cells.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of LY2365109 compared to the control (no inhibitor) after subtracting the non-specific uptake. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[9]
In Vivo Microdialysis for Glycine Measurement in the Rat Hippocampus
This technique allows for the measurement of extracellular glycine levels in the brain of a freely moving animal.[2][10]
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 4 mm membrane).
-
Guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
HPLC system with fluorescence detection.
-
o-phthaldialdehyde (OPA) for derivatization.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus (AP: -5.6 mm, ML: +4.8 mm, DV: -3.8 mm from bregma).[11][12] Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Baseline Collection: Allow the system to equilibrate for at least 2 hours. Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer LY2365109 (e.g., 10 mg/kg, p.o.) or vehicle.
-
Post-dosing Collection: Continue to collect dialysate samples every 20 minutes for at least 3 hours post-administration.
-
Sample Analysis: Derivatize the glycine in the dialysate samples with OPA. Analyze the samples using an HPLC system with a fluorescence detector to quantify the glycine concentration.
-
Data Analysis: Express the glycine concentrations as a percentage of the baseline average for each animal.
Whole-Cell Patch-Clamp Electrophysiology of Glycine-Evoked Currents
This method is used to directly measure the effect of glycine on neuronal activity and how it is modulated by compounds like LY2365109.[7][13]
Materials:
-
Spinal cord slices from rodents.
-
Recording chamber with a perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Intracellular solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, pH 7.3).
-
Glycine, strychnine, and other pharmacological agents.
Procedure:
-
Slice Preparation: Prepare transverse spinal cord slices (300-400 µm thick) from a rodent and maintain them in a holding chamber with oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Cell Identification: Visualize neurons in the dorsal horn using an upright microscope with DIC optics.
-
Whole-Cell Recording: Approach a neuron with a patch pipette filled with intracellular solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the neuron at a holding potential of -70 mV.
-
Glycine Application: Apply glycine (e.g., 100 µM) to the slice via the perfusion system to evoke an inward chloride current.
-
Pharmacological Modulation: Co-apply strychnine (e.g., 1 µM) with glycine to confirm the current is mediated by glycine receptors. To study the effect of GlyT1 inhibition, pre-incubate the slice with LY2365109 before applying glycine.
-
Data Analysis: Measure the amplitude and kinetics of the glycine-evoked currents in the different conditions.
Assessment of Locomotor and Respiratory Effects
These behavioral assays are crucial for evaluating the in vivo effects and potential side effects of LY2365109.
Locomotor Activity:
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system.[5][14]
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Administer LY2365109 or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).[5][15]
-
Analyze the data to assess dose-dependent effects on motor performance.[5]
-
Respiratory Function:
-
Procedure:
-
Calibrate the plethysmography system.
-
Place the conscious, unrestrained animal into the chamber and allow it to acclimatize.
-
Administer LY2365109 or vehicle.
-
Record respiratory parameters (e.g., respiratory rate, tidal volume) over time.
-
Analyze the data to identify any dose-dependent respiratory impairments.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by LY2365109 and the workflows of the experimental protocols described above.
Mechanism of Action of LY2365109
Downstream Signaling of NMDA Receptor Activation
Glycine Receptor Signaling and Clustering
Experimental Workflow for In Vivo Microdialysis
Discussion and Future Directions
LY2365109 serves as a valuable pharmacological tool for elucidating the complex roles of glycine neurotransmission in the CNS. Its high potency and selectivity for GlyT1 allow for precise manipulation of extracellular glycine levels, enabling detailed investigations into the downstream consequences of enhanced glycinergic signaling.
The potentiation of NMDA receptor function through increased glycine co-agonism is a primary mechanism by which LY2365109 is thought to exert its effects on cognition and synaptic plasticity.[3] This has significant implications for the treatment of disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Further research is warranted to explore the specific downstream signaling pathways, beyond CaMKII and CREB, that are modulated by GlyT1 inhibition and contribute to its pro-cognitive effects.
The effects of LY2365109 on strychnine-sensitive glycine receptors are more complex. In regions where these receptors are predominantly inhibitory, such as the spinal cord and brainstem, increased glycine levels can lead to enhanced inhibition. This may contribute to the observed adverse effects at higher doses, such as locomotor and respiratory impairments.[8] However, this enhanced inhibition could also be therapeutically beneficial in conditions of hyperexcitability, such as epilepsy.[19] The development of GlyT1 inhibitors with greater regional selectivity could be a promising avenue for future drug development.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Strychnine-sensitive stabilization of postsynaptic glycine receptor clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gephyrin Is Critical for Glycine Receptor Clustering But Not for the Formation of Functional GABAergic Synapses in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. anilocus.com [anilocus.com]
- 9. researchgate.net [researchgate.net]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreases in rat extracellular hippocampal glucose concentration associated with cognitive demand during a spatial task - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Frontiers | Lung function measurements in rodents in safety pharmacology studies [frontiersin.org]
- 17. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 18. Measuring respiratory function in mice using unrestrained whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]
The Indirect Potentiation of NMDA Receptors by LY2365109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory neurotransmission and synaptic plasticity, processes fundamental to learning and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, modulating NMDA receptor activity is a key therapeutic strategy. This technical guide delves into the effects of LY2365109 on NMDA receptors, focusing on its indirect mechanism of action as a selective inhibitor of the Glycine Transporter 1 (GlyT1). By increasing the synaptic availability of the NMDA receptor co-agonist glycine, LY2365109 enhances NMDA receptor function, offering a nuanced approach to therapeutic intervention.
Mechanism of Action: GlyT1 Inhibition
LY2365109 does not bind directly to the NMDA receptor. Instead, its primary target is GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[1][2] Glycine is an obligatory co-agonist for the activation of NMDA receptors, meaning both glutamate and glycine must bind to the receptor for the ion channel to open.[1] By inhibiting GlyT1, LY2365109 effectively increases the concentration of glycine in the synapse, thereby potentiating NMDA receptor activity.[1][2] This indirect modulatory effect provides a mechanism to enhance NMDA receptor signaling without direct receptor agonism, which can be associated with excitotoxicity.[2]
Quantitative Data on LY2365109's Effect on Glycine Levels
The efficacy of LY2365109 in elevating extracellular glycine concentrations has been demonstrated in preclinical studies. The following table summarizes key quantitative findings.
| Parameter | Species | Brain Region | Dose and Route | Fold Increase | Baseline Concentration | Post-treatment Concentration | Reference |
| Glycine Concentration | Rat | Striatum | 10 mg/kg, p.o. | 2-fold | 1.52 µM | 3.6 µM | [3][4] |
| Glycine Concentration | Rat | Cerebrospinal Fluid (CSF) | 10 mg/kg, p.o. | 3-fold | 10.38 µM | 36 µM | [3][4] |
Experimental Protocols
The investigation of LY2365109's effects on NMDA receptors involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vivo Microdialysis for Measuring Extracellular Glycine
This technique allows for the in vivo sampling and quantification of neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To measure the effect of LY2365109 on extracellular glycine concentrations.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
Artificial cerebrospinal fluid (aCSF)
-
LY2365109 solution
-
Anesthetized or freely moving rat model
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of the rat. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes to establish a stable baseline of glycine levels.
-
Drug Administration: Administer LY2365109 (e.g., 10 mg/kg, p.o.) or vehicle.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC coupled with either fluorescence detection (after derivatization with a fluorescent tag) or mass spectrometry.[4]
-
Data Analysis: Express the post-treatment glycine levels as a percentage change from the baseline.
Electrophysiology for Measuring NMDA Receptor Potentiation
Whole-cell patch-clamp electrophysiology is used to directly measure the potentiation of NMDA receptor-mediated currents in neurons.
Objective: To determine if the LY2365109-induced increase in glycine potentiates NMDA receptor currents.
Materials:
-
Brain slice preparation setup (vibratome)
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
NMDA, glycine, and other pharmacological agents
-
LY2365109 solution
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from a rodent.
-
Recording: Obtain whole-cell patch-clamp recordings from identified neurons (e.g., pyramidal neurons).
-
Baseline NMDA Currents: Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers. Alternatively, apply a puff of NMDA solution directly onto the recorded neuron.
-
Application of LY2365109: Bath-apply LY2365109 to the brain slice.
-
Potentiation Measurement: Re-measure the NMDA receptor-mediated currents in the presence of LY2365109.
-
Data Analysis: Compare the amplitude and/or charge transfer of the NMDA receptor currents before and after the application of LY2365109 to quantify the degree of potentiation.[5][6]
Visualizations
Signaling Pathway of LY2365109 Action
Caption: Mechanism of LY2365109 action at the synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Logical Relationship of NMDA Receptor Activation
Caption: Requirements for NMDA receptor activation.
Conclusion
LY2365109 represents a sophisticated approach to modulating NMDA receptor function. By selectively inhibiting GlyT1, it elevates synaptic glycine levels, thereby potentiating NMDA receptor-mediated neurotransmission. This indirect mechanism of action holds therapeutic promise for conditions associated with NMDA receptor hypofunction, offering a potentially more controlled and safer alternative to direct receptor agonists. The experimental protocols and data presented in this guide provide a framework for the continued investigation of LY2365109 and other GlyT1 inhibitors in the context of NMDA receptor pharmacology and the development of novel central nervous system therapies.
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
Preclinical Research on LY2365109 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine, an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, from the synaptic cleft. By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism of action has positioned LY2365109 as a promising therapeutic candidate for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[3] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (GlyT1) | 15.8 nM | Human GlyT1a over-expressing cells | [1] |
| Ki (GlyT1) | 16 nM | Human GlyT1 | [3] |
| Selectivity (GlyT2 IC50) | > 30,000 nM | Human GlyT2 |
In Vivo Effects of this compound
| Animal Model | Dosing | Key Findings | Reference |
| Rats (Sprague-Dawley) | 0.3-30 mg/kg, p.o. | Dose-dependent elevations in cerebrospinal fluid (CSF) levels of glycine. | [1] |
| Rats | 10 mg/kg, p.o. | 2-fold increase in striatal glycine (1.52 µM to 3.6 µM) and 3-fold increase in CSF glycine (10.38 µM to 36 µM) via microdialysis. | [3] |
| Mice | 10-30 mg/kg, s.c. | Increased seizure thresholds. | [2][3] |
| Mice | Higher doses | Produced both stimulatory and inhibitory effects on motor performance and impaired respiration. | [3] |
Pharmacokinetic Profile of this compound
Experimental Protocols
[³H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter 1.
Materials:
-
CHO cells stably transfected with human GlyT1 (hGlyT1).
-
[³H]Glycine.
-
This compound or other test compounds.
-
Uptake Buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed hGlyT1-CHO cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Assay Initiation: Aspirate the culture medium and wash the cells twice with uptake buffer.
-
Incubation: Add the test compound dilutions to the wells, followed by the addition of [³H]Glycine. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Assay Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the test compound concentration.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to GlyT1 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing hGlyT1.
-
Radioligand (e.g., [³H]LY2365109).
-
Unlabeled this compound or other test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis in Rats
This technique is used to measure extracellular levels of glycine in specific brain regions of freely moving animals following the administration of this compound.
Materials:
-
Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for glycine quantification (e.g., HPLC with fluorescence detection).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal glycine concentration.
-
Drug Administration: Administer this compound (e.g., via oral gavage).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using a suitable analytical method.
-
Data Analysis: Express the post-dose glycine levels as a percentage of the baseline and plot the time course of glycine concentration changes.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
References
An In-depth Technical Guide to LY2365109 Hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations in the central nervous system. This mechanism enhances N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist at this receptor. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of GlyT1 and NMDA receptor modulation in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Data Presentation
In Vitro Activity of LY2365109
| Parameter | Species | Transporter | Value | Reference(s) |
| IC50 | Human | GlyT1a | 15.8 nM | [1] |
| IC50 | Human | GlyT2 | > 30,000 nM | [2] |
| Ki | Human | GlyT1 | 16 nM | [3] |
In Vivo Effects of this compound
| Species | Administration Route | Dose Range | Observed Effect | Quantitative Data | Reference(s) |
| Rat | Oral (p.o.) | 0.3 - 30 mg/kg | Dose-dependent elevation of glycine in cerebrospinal fluid (CSF). | A 10 mg/kg dose resulted in a 2 to 3-fold increase in glycine in striatal microdialysates and CSF. | [1] |
| Mouse | Not Specified | Not Specified | Increased seizure threshold. | ED50 in the maximal electroshock seizure (MES) test is not available in the searched literature. | [1] |
| Rat | Not Specified | Higher Doses | Profound locomotor and respiratory impairments. | Specific dose levels for these adverse effects are not detailed in the searched literature. | [2] |
Pharmacokinetic Profile of this compound
| Species | Administration Route | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability | Reference(s) |
| Rat | Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Not available in the searched literature. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this transporter, LY2365109 increases the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glycine and glutamate must bind to the receptor for it to be activated. The potentiation of NMDA receptor activity by elevated synaptic glycine levels is the key mechanism through which LY2365109 influences neuronal function. This enhancement of NMDA receptor-mediated neurotransmission is being investigated for its therapeutic potential in conditions associated with NMDA receptor hypofunction, such as schizophrenia, and for its neuroprotective and anticonvulsant properties.[4][5][6]
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is designed to determine the inhibitory activity of LY2365109 on GlyT1 expressed in a cellular system.
Materials:
-
Cell line stably expressing human GlyT1 (e.g., CHO-K1 cells)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]-glycine (radiolabeled glycine)
-
This compound stock solution
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture the GlyT1-expressing cells in appropriate flasks or plates until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of LY2365109 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.
-
Add a solution containing a fixed concentration of [³H]-glycine and the corresponding concentration of LY2365109 to initiate the uptake.
-
-
Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor or in non-transfected cells) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the LY2365109 concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. jneurosci.org [jneurosci.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
The Discovery and Preclinical History of LY2365109 Hydrochloride: A GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein involved in regulating glycine levels in the central nervous system. Initially developed by Eli Lilly and Co., this small molecule has been investigated for its therapeutic potential in neurological and psychiatric disorders, primarily schizophrenia and epilepsy. By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound, including its synthesis, mechanism of action, and key in vitro and in vivo findings. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile.
Introduction
Glycine is an essential amino acid that functions as a major inhibitory neurotransmitter in the spinal cord and brainstem. In higher brain regions, it acts as a crucial co-agonist at the NMDA receptor, a subtype of ionotropic glutamate receptor vital for synaptic plasticity, learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2. GlyT1, found predominantly in glial cells and presynaptic terminals in the forebrain, is a key modulator of NMDA receptor activity.
Dysfunction of the glutamatergic system, particularly NMDA receptor hypofunction, has been implicated in the pathophysiology of schizophrenia. The "glutamate hypothesis of schizophrenia" posits that reduced NMDA receptor signaling contributes to the cognitive deficits and negative symptoms associated with the disorder. Consequently, enhancing NMDA receptor function has emerged as a promising therapeutic strategy. One approach is to increase the availability of the co-agonist glycine by inhibiting its reuptake via GlyT1.
This compound was developed as a potent and selective inhibitor of GlyT1 with the aim of treating central nervous system disorders linked to hypoglutamatergic function.[1] This document details the scientific journey of this compound from its chemical synthesis to its preclinical evaluation.
Discovery and Synthesis
General Synthetic Workflow for Benzoylpiperazine GlyT1 Inhibitors
Caption: A generalized workflow for the synthesis of benzoylpiperazine-based GlyT1 inhibitors.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the GlyT1 transporter. This inhibition leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an elevation of extracellular glycine concentrations. The increased availability of glycine enhances the activation of NMDA receptors, for which glycine acts as an obligatory co-agonist.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Preclinical Pharmacology
The preclinical evaluation of this compound has been documented in several key studies, providing insights into its potency, selectivity, and in vivo effects.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of GlyT1. In cells over-expressing human GlyT1a, it inhibited glycine uptake with a half-maximal inhibitory concentration (IC50) of 15.8 nM.[4] Importantly, it demonstrated high selectivity for GlyT1 over the GlyT2 transporter, with an IC50 value greater than 30,000 nM for GlyT2.[5]
| Parameter | Value | Assay Condition | Reference |
| IC50 for hGlyT1a | 15.8 nM | Glycine uptake in cells over-expressing hGlyT1a | [4] |
| IC50 for GlyT2 | > 30,000 nM | Not specified | [5] |
In Vivo Neurochemical and Behavioral Effects
In vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[4] Furthermore, it has been shown to potentiate NMDA-induced increases in the dialysate levels of neurotransmitters in the prefrontal cortex and striatum.[1]
A study investigating its potential as an anticonvulsant found that this compound increased seizure thresholds in mice, suggesting a potential therapeutic role in epilepsy.[2] Chronic seizures in a mouse model of temporal lobe epilepsy were robustly suppressed by systemic administration of the compound.[2]
However, at higher doses, this compound has been observed to produce both stimulatory and inhibitory effects on motor performance and to impair respiration, suggesting significant involvement of cerebellar and brain stem areas.[1]
| Animal Model | Dosage | Effect | Reference |
| Rats | 10 mg/kg, p.o. | 2-fold increase in glycine in striatal microdialysates, 3-fold increase in CSF | [2] |
| Mice | Not specified | Increased seizure thresholds | [2] |
| Mouse model of TLE | Not specified | Robust suppression of chronic seizures | [2] |
Experimental Protocols
GlyT1 Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of a compound on GlyT1 is a radiolabeled glycine uptake assay.
Experimental Workflow for GlyT1 Inhibition Assay
Caption: A typical workflow for determining the IC50 of a GlyT1 inhibitor.
Detailed Methodology (Hypothetical based on standard practices):
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT1a are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time at room temperature.
-
Glycine Uptake: A solution containing a fixed concentration of [3H]glycine is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to control wells (without the inhibitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis (General Protocol)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Experimental Workflow for In Vivo Microdialysis
Caption: A standard workflow for an in vivo microdialysis experiment.
Detailed Methodology (Hypothetical based on standard practices):
-
Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).
-
Recovery: The animals are allowed to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered orally at the desired dose.
-
Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The post-administration glycine levels are expressed as a percentage of the baseline levels to determine the effect of the drug.
History and Development Status
This compound was developed by Eli Lilly and Co. as part of their research program on GlyT1 inhibitors for the treatment of schizophrenia.[1] Preclinical studies were conducted to characterize its pharmacological profile. However, there is no publicly available information on whether this compound progressed into clinical trials. A search of clinical trial registries does not yield any specific trials for this compound. The development of other GlyT1 inhibitors by various pharmaceutical companies has faced challenges, with some candidates failing to show significant efficacy in late-stage clinical trials for schizophrenia. The current development status of this compound is presumed to be discontinued.
Conclusion
This compound is a potent and selective GlyT1 inhibitor that demonstrated promising preclinical activity. By elevating extracellular glycine levels, it effectively enhances NMDA receptor function, a mechanism with therapeutic potential for disorders characterized by glutamatergic hypofunction. In vivo studies confirmed its ability to increase brain glycine levels and showed anticonvulsant effects. However, the lack of publicly available clinical trial data suggests that its development was likely halted. Nevertheless, the study of this compound has contributed to the understanding of the role of GlyT1 in the central nervous system and the potential of GlyT1 inhibition as a therapeutic strategy. The information and protocols detailed in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.
References
An In-depth Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride (CAS Number: 1779796-27-8) is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical properties, mechanism of action, and key experimental findings. Detailed methodologies for relevant assays are provided to facilitate further research and development. Visual representations of its mechanism and experimental workflows are included to enhance understanding.
Introduction
Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter and a co-agonist at N-methyl-D-aspartate (NMDA) receptors. The glycine transporter 1 (GlyT1), predominantly located on glial cells, plays a critical role in regulating synaptic glycine concentrations by reuptaking it from the synaptic cleft. Inhibition of GlyT1 elevates extracellular glycine levels, thereby enhancing NMDA receptor function. This mechanism has been a key area of investigation for therapeutic interventions in CNS disorders associated with NMDA receptor hypofunction, such as schizophrenia and epilepsy.[6][7] this compound has emerged as a valuable research tool for studying the physiological and pathological roles of GlyT1.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1779796-27-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₂H₂₇NO₅·HCl | [2][3] |
| Molecular Weight | 421.91 g/mol | [2][3][5] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2][3] |
| Storage | Desiccate at room temperature. | [2][3] |
Table 2: Biological Activity
| Parameter | Value | Species/System | Reference |
| IC₅₀ (GlyT1) | 15.8 nM | Human GlyT1a expressed in cells | [1][4][5][8] |
| IC₅₀ (GlyT2) | > 30,000 nM | Human GlyT2 expressed in RD cells | [2][3][8] |
| In Vivo Effect | Dose-dependent elevation of glycine in cerebrospinal fluid (CSF) | Rats | [1][2][3] |
| In Vivo Effect | Increased seizure thresholds | Mice | [1][6] |
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the glycine transporter 1 (GlyT1). This inhibition leads to an increase in the extracellular concentration of glycine, particularly in the vicinity of synapses. The elevated glycine levels enhance the activation of NMDA receptors, where glycine acts as a mandatory co-agonist.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound.
Glycine Uptake Assay for IC₅₀ Determination
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on GlyT1.
Materials:
-
Cells expressing human GlyT1a (e.g., BE(2)-C cells).[8]
-
Cells expressing human GlyT2 (e.g., RD cells) for selectivity testing.[8]
-
[³H]Glycine (radiolabeled glycine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture the GlyT1a or GlyT2 expressing cells to an appropriate confluency in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer.
-
Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Glycine to each well.
-
-
Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Measurement of Cerebrospinal Fluid (CSF) Glycine Levels
This protocol outlines a method to assess the in vivo efficacy of this compound by measuring changes in CSF glycine concentrations in a rodent model.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated for oral administration.[1]
-
Anesthesia.
-
Stereotaxic apparatus.
-
Cisterna magna cannulation supplies.
-
CSF collection vials.
-
Analytical method for glycine quantification (e.g., HPLC with fluorescence detection or LC-MS/MS).
Procedure:
-
Animal Preparation: Acclimatize rats and fast them overnight before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 0.3-30 mg/kg).[1]
-
CSF Collection:
-
At a predetermined time point post-dosing (e.g., 1 hour), anesthetize the animals.
-
Place the animal in a stereotaxic apparatus and perform a cisterna magna puncture to collect CSF.
-
Immediately freeze the collected CSF samples on dry ice and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the CSF samples and deproteinize them.
-
Quantify the glycine concentration using a validated analytical method.
-
-
Data Analysis:
-
Compare the CSF glycine levels in the drug-treated groups to the vehicle-treated control group.
-
Analyze the data for a dose-dependent effect.
-
Maximal Electroshock (MES) Seizure Threshold Test
This protocol is used to evaluate the anticonvulsant potential of this compound by determining its effect on the seizure threshold in mice.
Materials:
-
Male mice.
-
This compound formulated for administration.
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Electrolyte solution for electrodes.
Procedure:
-
Animal Preparation: Acclimatize mice to the testing environment.
-
Drug Administration: Administer a range of doses of this compound or vehicle to different groups of mice.
-
Seizure Induction:
-
At the time of expected peak effect of the drug, place the corneal electrodes on the eyes of the mouse, after applying an electrolyte solution.
-
Deliver a brief electrical stimulus of a specific current and duration.
-
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension, which is the endpoint for this seizure model.
-
Threshold Determination:
-
Test different groups of animals at various current intensities to determine the current that induces seizures in 50% of the animals (the convulsive current 50 or CC₅₀).
-
Alternatively, use an up-and-down method to determine the seizure threshold for each animal.
-
-
Data Analysis:
-
Compare the seizure thresholds in the drug-treated groups to the vehicle-treated control group.
-
An increase in the seizure threshold indicates an anticonvulsant effect.
-
Conclusion
This compound is a powerful research tool characterized by its high potency and selectivity as a GlyT1 inhibitor. The data summarized in this guide highlights its ability to modulate the glycine-gated NMDA receptor system, leading to measurable effects both in vitro and in vivo. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of GlyT1 inhibition in various CNS disorders. As with any research compound, adherence to detailed and validated experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Glycine transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential Therapeutic Applications of LY2365109 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations in the central nervous system, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned LY2365109 as a promising therapeutic candidate for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, notably epilepsy and schizophrenia. Preclinical studies have demonstrated its ability to increase seizure thresholds and suppress chronic seizures in animal models of epilepsy. Furthermore, its potential to modulate glutamatergic neurotransmission suggests a therapeutic role in addressing the cognitive and negative symptoms of schizophrenia. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways related to the therapeutic applications of this compound.
Introduction
This compound is a small molecule that acts as a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular levels. Glycine is an essential co-agonist at the NMDA receptor, meaning it must bind to the receptor for it to be activated by glutamate. In conditions where NMDA receptor signaling is thought to be hypoactive, such as in schizophrenia and certain forms of epilepsy, enhancing NMDA receptor function is a key therapeutic strategy. By inhibiting GlyT1, LY2365109 increases the synaptic availability of glycine, leading to enhanced NMDA receptor activation.
Mechanism of Action
This compound is a potent and selective, non-competitive inhibitor of GlyT1. Its primary mechanism of action is the blockade of glycine reuptake from the synaptic cleft. This leads to an increase in the concentration of glycine in the vicinity of NMDA receptors. As glycine is a requisite co-agonist for NMDA receptor activation, its increased availability enhances glutamatergic neurotransmission. This potentiation of NMDA receptor function is the foundation for the potential therapeutic effects of LY2365109 in disorders associated with glutamatergic dysregulation.
Signaling Pathway
The inhibition of GlyT1 by LY2365109 directly impacts the glutamatergic synapse. The following diagram illustrates the signaling pathway.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (GlyT1) | Human GlyT1a expressing cells | 15.8 nM | [1][2] |
| IC₅₀ (GlyT2) | --- | > 30,000 nM | [3][4] |
Table 2: In Vivo Neurochemical Effects in Rodents
| Species | Administration Route | Dose Range (mg/kg) | Effect | Reference |
| Rat | Oral (p.o.) | 0.3 - 30 | Dose-dependent elevation in CSF glycine levels | [1] |
Table 3: Anticonvulsant Activity in Rodent Models
| Animal Model | Species | Administration Route | Dose (mg/kg) | Endpoint | Outcome | Reference |
| Maximal Electroshock (MES) | Mouse | --- | --- | Increased seizure threshold | Effective | [5] |
| Temporal Lobe Epilepsy (Kainic Acid Model) | Mouse | Systemic | --- | Suppression of chronic seizures | Robustly suppressed | [6] |
Potential Therapeutic Applications
Epilepsy
The role of glutamatergic dysfunction in the pathophysiology of epilepsy is well-established. By enhancing NMDA receptor function, LY2365109 has shown promise as a novel anti-seizure agent.
Preclinical studies have demonstrated the anticonvulsant properties of LY2365109. In mouse models of temporal lobe epilepsy, systemic administration of LY2365109 robustly suppressed chronic seizures.[6] Furthermore, it has been shown to increase the seizure threshold in mice, indicating a potential for broad anticonvulsant activity.[5] The overexpression of GlyT1 has been observed in the hippocampus of both rodent models and humans with temporal lobe epilepsy, suggesting that GlyT1 inhibition is a relevant therapeutic target.
Schizophrenia
The glutamate hypothesis of schizophrenia posits that a deficit in NMDA receptor function contributes to the cognitive and negative symptoms of the disorder. GlyT1 inhibitors, such as LY2365109, are being investigated as a pro-cognitive therapeutic strategy.
By increasing synaptic glycine levels, LY2365109 is expected to potentiate NMDA receptor signaling in brain regions implicated in schizophrenia, such as the prefrontal cortex and hippocampus. Preclinical studies with GlyT1 inhibitors have shown potentiation of NMDA-induced increases in neurotransmitter release in these areas.[7] While direct preclinical behavioral data for LY2365109 in schizophrenia models is limited in the public domain, the strong mechanistic rationale has driven interest in this compound class. However, clinical trials with other GlyT1 inhibitors for schizophrenia have yielded mixed results, highlighting the complexity of this therapeutic approach.
Experimental Protocols
In Vitro Glycine Uptake Assay
Objective: To determine the in vitro potency of this compound in inhibiting glycine uptake via the human GlyT1a transporter.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293 cells) recombinantly expressing the human GlyT1a transporter.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]-glycine (as the radiolabeled tracer) and unlabeled glycine to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for glycine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glycine uptake for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Maximal Electroshock (MES) Seizure Threshold Test in Mice
Objective: To assess the effect of this compound on the seizure threshold in mice.
Methodology:
-
Animals: Use male adult mice (e.g., C57BL/6 strain).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at various doses.
-
MES Apparatus: Utilize a constant-current stimulator with corneal electrodes.
-
Procedure:
-
At the time of peak drug effect (predetermined from pharmacokinetic studies), apply a drop of anesthetic ophthalmic solution to the mouse's corneas.
-
Place the corneal electrodes on the corneas.
-
Deliver a single electrical stimulus (e.g., 60 Hz, 0.2 seconds duration) with varying current intensities.
-
Observe the mouse for the presence of a tonic hindlimb extension seizure.
-
The seizure threshold is defined as the minimum current intensity required to induce a tonic hindlimb extension in 50% of the animals (CC₅₀).
-
-
Data Analysis:
-
Determine the CC₅₀ for the vehicle-treated and LY2365109-treated groups using a method such as the up-and-down staircase method or by probit analysis.
-
An increase in the CC₅₀ in the drug-treated group compared to the vehicle group indicates an anticonvulsant effect.
-
Kainic Acid-Induced Model of Temporal Lobe Epilepsy
Objective: To evaluate the efficacy of this compound in suppressing chronic spontaneous seizures in a mouse model of temporal lobe epilepsy.
Methodology:
-
Epilepsy Induction:
-
Anesthetize adult mice and stereotaxically inject a low dose of kainic acid into the hippocampus or amygdala to induce status epilepticus.
-
Monitor the animals for behavioral and electrographic seizures.
-
-
Chronic Seizure Monitoring:
-
Following a latent period, implant electrodes for continuous video-EEG monitoring to record spontaneous recurrent seizures.
-
Establish a baseline seizure frequency for each animal over a period of several weeks.
-
-
Drug Treatment:
-
Administer this compound or vehicle systemically (e.g., via osmotic minipumps or daily injections) for a defined treatment period.
-
-
Data Analysis:
-
Quantify the frequency and duration of spontaneous seizures during the treatment period and compare it to the baseline period.
-
A significant reduction in seizure frequency in the LY2365109-treated group indicates anti-epileptogenic or anti-seizure efficacy.
-
Clinical Development Landscape
To date, there is limited publicly available information on the clinical development of this compound specifically. The development of several other GlyT1 inhibitors for schizophrenia has been pursued by various pharmaceutical companies. While some early-phase studies showed promise in improving negative and cognitive symptoms, larger Phase III trials for some of these compounds did not meet their primary endpoints. The reasons for these outcomes are likely multifactorial and highlight the challenges of translating preclinical findings in this complex disorder. The potential for GlyT1 inhibitors in epilepsy remains an area of active preclinical investigation with a strong scientific rationale.
Conclusion
This compound is a potent and selective GlyT1 inhibitor with a well-defined mechanism of action that enhances NMDA receptor function. Preclinical data strongly support its potential as a novel therapeutic agent for epilepsy, demonstrating its ability to increase seizure thresholds and suppress chronic seizures in relevant animal models. The rationale for its use in schizophrenia is also compelling, although the clinical translation of GlyT1 inhibitors for this indication has proven to be challenging. Further research, including more detailed preclinical efficacy and safety studies, as well as pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for continued investigation into this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Seizure frequency correlates with loss of dentate gyrus GABAergic neurons in a mouse model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
The GlyT1 Inhibitor LY2365109 Hydrochloride: An In-depth Analysis of its Impact on Cerebrospinal Fluid Glycine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pharmacological effects of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). A primary focus of central nervous system (CNS) drug development is the modulation of neurotransmitter systems. Glycine, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in glutamatergic neurotransmission. Consequently, the inhibition of GlyT1, which is responsible for glycine reuptake from the synaptic cleft, presents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2] This document provides a comprehensive overview of the quantitative effects of this compound on cerebrospinal fluid (CSF) glycine concentrations, detailed experimental methodologies for in-vivo assessment, and a visual representation of the underlying signaling pathways.
Introduction
This compound is a selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[3] By blocking the reuptake of glycine, LY2365109 effectively increases the extracellular concentration of this amino acid in the CNS.[4] This elevation of synaptic glycine is hypothesized to enhance NMDA receptor-mediated neurotransmission, as glycine is an obligatory co-agonist for the activation of these receptors.[1] The potentiation of NMDA receptor function is a key area of investigation for the treatment of central nervous system disorders linked to hypoglutamatergic function.[5] This guide synthesizes the available data on the in-vivo effects of this compound on CSF glycine levels, providing a technical resource for researchers in the field.
Quantitative Analysis of CSF Glycine Levels
Oral administration of this compound has been shown to produce a dose-dependent increase in CSF glycine levels in preclinical models.[3] The following table summarizes the key quantitative findings from a study in Sprague-Dawley rats.
| Compound | Dose (p.o.) | Animal Model | Baseline CSF Glycine (µM) | Post-dose CSF Glycine (µM) | Fold Increase | Reference |
| LY2365109 | 10 mg/kg | Rat | 10.38 | 36 | ~3 | [6] |
Table 1: Effect of this compound on Rat CSF Glycine Levels
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's effect on CSF glycine levels.
Animal Model and Dosing
-
Species: Sprague-Dawley rats.[3]
-
Dosing Route: Oral gavage (p.o.).[3]
-
Vehicle: The specific vehicle for this compound administration should be determined based on its solubility characteristics.
-
Dose Range: Studies have investigated a dose range of 0.3-30 mg/kg.[3]
Cerebrospinal Fluid Collection
-
Method: CSF is collected from anesthetized rats via puncture of the cisterna magna.[4][7]
-
Procedure:
-
The rat is anesthetized and placed in a stereotaxic frame with the head flexed downwards.[4]
-
A small gauge needle (e.g., 23G) attached to a collection tube is inserted into the cisterna magna.[4]
-
CSF is collected by gentle aspiration.[4]
-
Samples should be immediately processed or frozen to prevent degradation of analytes.
-
Glycine Quantification
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of glycine in CSF.[6]
-
Sample Preparation: CSF samples may require minimal processing, such as protein precipitation, prior to analysis.
-
LC-MS/MS Parameters (Example):
-
Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[6]
-
Run Time: A rapid analysis time of approximately 5 minutes can be achieved.[6]
-
Quantification: A standard curve is generated using known concentrations of glycine to allow for accurate quantification. The limit of quantitation (LOQ) has been reported to be as low as 100 nM.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing CSF glycine levels.
Conclusion
This compound is a well-characterized GlyT1 inhibitor that has been demonstrated to effectively and dose-dependently increase glycine concentrations in the cerebrospinal fluid. This mechanism of action, leading to the potentiation of NMDA receptor function, underscores its potential as a therapeutic agent for CNS disorders characterized by glutamatergic hypofunction. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the continued investigation of LY2365109 and other GlyT1 inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the dose-response relationship and the temporal dynamics of CSF glycine elevation following administration of this compound.
References
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A Modified Method for Cerebrospinal Fluid Collection in Anesthetized Rat and Evaluation of the Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This document includes detailed experimental protocols, quantitative data from preclinical studies, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a research chemical that has been investigated for its potential therapeutic effects in central nervous system (CNS) disorders, particularly those associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[1] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor activity is the primary mechanism underlying its pharmacological effects.
Data Presentation
The following tables summarize the available quantitative data for this compound from in vivo studies.
Table 1: Pharmacodynamic Effect of this compound on Glycine Levels in Rats
| Animal Model | Dosage (p.o.) | Matrix | Basal Glycine Level (µM) | Peak Glycine Level (µM) | Fold Increase | Time Point |
| Sprague-Dawley Rat | 10 mg/kg | Cerebrospinal Fluid (CSF) | 10.38 | 36 | ~3 | Not Specified |
| Sprague-Dawley Rat | 10 mg/kg | Striatal Microdialysate | 1.52 | 3.6 | ~2 | Not Specified |
Data from a study measuring glycine levels by LC-MS/MS.
Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models
| Animal Model | Seizure Model | Dosage (p.o.) | Efficacy |
| Mouse | Not Specified | Not Specified | Increased seizure threshold |
| Mouse | Temporal Lobe Epilepsy | Not Specified | Robustly suppressed chronic seizures |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of GlyT1, which leads to an increase in synaptic glycine levels and subsequent potentiation of NMDA receptor function.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound.
Protocol 1: Evaluation of Anticonvulsant Activity in a Kainic Acid-Induced Seizure Model in Mice
This protocol describes the induction of status epilepticus (SE) in mice using intrahippocampal injection of kainic acid (KA) to evaluate the anticonvulsant effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Male C57BL/6 mice (8-10 weeks old)
-
Stereotaxic frame
-
Microinjection pump and syringe
-
EEG recording system (optional)
-
Behavioral observation chambers
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare a working solution of kainic acid (e.g., 20 mM) in sterile saline.
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the dorsal hippocampus at the desired coordinates (e.g., AP: -2.0 mm, ML: ±1.5 mm from bregma).
-
-
Kainic Acid Injection:
-
Lower a microinjection needle to the target depth in the hippocampus (e.g., DV: -1.8 mm from the skull surface).
-
Infuse a small volume of the kainic acid solution (e.g., 50 nL) over several minutes.
-
Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before or after KA injection.
-
-
Seizure Monitoring:
-
Place the mice in individual observation chambers.
-
Monitor and score seizure activity for several hours using a standardized scale (e.g., Racine scale).
-
If using EEG, record brain electrical activity to quantify seizure duration and frequency.
-
-
Data Analysis:
-
Compare seizure scores, latency to first seizure, and seizure duration between the this compound-treated group and the vehicle control group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.
-
Protocol 2: Measurement of Glycine Levels in Cerebrospinal Fluid (CSF) via Microdialysis in Rats
This protocol details the procedure for in vivo microdialysis to measure changes in CSF glycine levels following the administration of this compound.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic
-
Stereotaxic frame
-
Microdialysis probes
-
Microinfusion pump
-
Artificial CSF (aCSF)
-
Fraction collector
-
LC-MS/MS system for glycine analysis
Procedure:
-
Probe Implantation Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region for CSF collection (e.g., cisterna magna).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 1-2 hours).
-
-
Drug Administration:
-
Administer this compound or vehicle to the rat.
-
-
Sample Collection:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Glycine Quantification:
-
Analyze the glycine concentration in the dialysate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage change in glycine concentration from baseline for each time point.
-
Compare the glycine levels between the drug-treated and vehicle-treated groups.
-
Conclusion
This compound is a valuable research tool for investigating the role of the glycine transporter 1 and the modulation of NMDA receptor function in the CNS. The protocols and data provided herein serve as a guide for designing and conducting in vivo experiments to further elucidate the pharmacological profile of this compound. Further research is warranted to establish a complete pharmacokinetic profile and to quantify its efficacy in various animal models of neurological and psychiatric disorders.
References
Application Notes and Protocols for Preparing LY2365109 Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 15.8 nM for human GlyT1a.[1][2][3] It demonstrates significantly lower affinity for GlyT2 (IC50 > 30,000 nM).[4][5] This selectivity makes it a valuable tool for neuroscience research, particularly in studies involving the modulation of glycinergic neurotransmission. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in different experimental settings.
| Property | Value |
| Molecular Weight | 421.91 g/mol [1][4][5][6] |
| Molecular Formula | C₂₂H₂₇NO₅·HCl[4][5][6] |
| CAS Number | 1779796-27-8[1][4][5] |
| Appearance | White to off-white solid[2] |
| Purity | ≥98%[4][5] |
| Solubility | - Soluble to 100 mM in DMSO[4][5]- Soluble to 50 mM in ethanol[4][5]- Insoluble in water[2] |
| Storage (Solid) | Desiccate at room temperature[4][5] or at -20°C for long-term storage (≥ 4 years).[7] |
| Storage (Stock Solution) | - -80°C for up to 6 months[2][8]- -20°C for up to 1 month[2][8] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Prevent the formation of dust during handling.[9]
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Stock Solution Preparation Protocol (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 42.19 mg of this compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[2] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][8]
Preparation of Working Solutions
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] The stock solution can be diluted with an appropriate vehicle. For example, a formulation for in vivo use could involve a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
Visualizations
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. rndsystems.com [rndsystems.com]
- 5. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: LY2365109 Hydrochloride Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of LY2365109 hydrochloride in Dimethyl Sulfoxide (DMSO) and ethanol. It includes quantitative data, comprehensive protocols for preparing stock solutions, and diagrams illustrating the experimental workflow and the relevant biological signaling pathway.
Introduction
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 value of 15.8 nM for human GlyT1a.[1][2] By blocking GlyT1, LY2365109 increases extracellular levels of glycine, which modulates glutamatergic neurotransmission via N-methyl-D-aspartate (NMDA) receptors.[3][4] This mechanism has implications for treating central nervous system disorders such as schizophrenia and epilepsy.[3][4] Accurate preparation of solutions is critical for reliable experimental results. These notes provide the necessary data and protocols for dissolving this compound in common laboratory solvents.
Data Presentation: Solubility
The solubility of this compound in DMSO and ethanol is summarized below. Note that while most sources indicate high solubility in DMSO, some report it as "slightly soluble," which may be dependent on the purity of the compound and the solvent.[5][6] It is recommended to use newly opened, anhydrous DMSO for best results.[1]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[2] | 42.19 mg/mL[2] (or ≥ 31 mg/mL[1]) |
| Ethanol | 50 mM[2] | 21.1 mg/mL[2] |
Molecular Weight of this compound: 421.91 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Pre-handling: Before use, bring the this compound vial and DMSO to room temperature. This compound is supplied as a solid.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 42.19 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, gentle warming or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use.
-
Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Safety Precautions:
-
This compound should be considered hazardous until more information is available.[5]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound and solvent in a well-ventilated area or a chemical fume hood.
Protocol 2: Preparation of a Stock Solution in Ethanol
This protocol outlines the steps to prepare a 50 mM stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
Pure ethanol (≥99%)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Pre-handling: Allow the this compound vial and ethanol to reach room temperature.
-
Weighing: Weigh the required mass of the compound. To prepare 1 mL of a 50 mM solution, weigh 21.1 mg of this compound.
-
Dissolution: Add the corresponding volume of ethanol to the powder (1 mL in this example).
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the solution and store at -20°C or -80°C as described in the DMSO protocol for stability.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: LY2365109 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking the reuptake of glycine, LY2365109 increases the extracellular concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing its availability potentiates NMDA receptor-mediated neurotransmission. This mechanism of action has led to the investigation of LY2365109 and other GlyT1 inhibitors for their therapeutic potential in central nervous system disorders, particularly those associated with NMDA receptor hypofunction. Preclinical studies have demonstrated the efficacy of LY2365109 in rodent models of seizures, suggesting its potential as an anticonvulsant.
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for using this compound in mouse models, with a focus on its application in seizure models.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage Range | Administration Route | Observed Effects | Reference |
| Sprague-Dawley Rats | 0.3 - 30 mg/kg | Oral (p.o.) | Dose-dependent elevation of glycine in cerebrospinal fluid. | [2] |
| Mice | Not specified | Not specified | Increased seizure thresholds. | [2] |
Note: While a specific dosage for mice was not found in the search results, the dosage range used in rats provides a starting point for dose-response studies in mice.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in water, sterile water, or saline)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously until the compound is fully suspended. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure a homogenous suspension before each administration. It is recommended to prepare the dosing solution fresh on the day of the experiment.
Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock generator with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Male adult mice (e.g., C57BL/6 or CD-1, 20-25 g)
-
This compound solution
-
Vehicle control solution
-
Oral gavage needles
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 3-7 days before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Divide the mice into experimental groups (vehicle control and different doses of this compound). A typical study might include 3-4 dose levels (e.g., 1, 3, 10, 30 mg/kg) to determine a dose-response relationship.
-
Administer the vehicle or this compound solution orally (p.o.) using a gavage needle. The volume of administration is typically 10 ml/kg of body weight.
-
The time between drug administration and the MES test (the pretreatment time) should be determined based on the pharmacokinetic profile of the compound. A typical pretreatment time for oral administration is 30-60 minutes.
-
-
MES Induction:
-
At the designated pretreatment time, take one mouse from its cage.
-
Apply a drop of topical anesthetic to each eye to minimize discomfort.
-
Place the corneal electrodes on the corneas of the mouse, ensuring good contact with a drop of saline.
-
Deliver a single electrical stimulus. Common stimulus parameters for mice are 50 mA, 60 Hz for 0.2 seconds.[3]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of both hindlimbs.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated using probit analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for the MES Test
Caption: Experimental workflow for the maximal electroshock seizure (MES) test.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes and Protocols for Oral Administration of LY2365109 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, LY2365109 effectively increases the extracellular concentration of this amino acid. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its elevated levels potentiate NMDA receptor-mediated neurotransmission. This mechanism of action makes LY2365109 a valuable tool for investigating the role of the glutamatergic system in various central nervous system (CNS) disorders. These application notes provide detailed protocols for the oral administration of this compound to rats, along with methods for sample collection and analysis to assess its pharmacodynamic effects.
Data Presentation
The oral administration of this compound to rats has been shown to produce a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF). The following table summarizes the observed changes in CSF glycine concentrations after a single oral dose of 10 mg/kg.
Table 1: Glycine Concentration in Rat CSF and Striatal Microdialysate Following Oral Administration of 10 mg/kg this compound
| Biological Matrix | Basal Glycine Concentration (µM) | Glycine Concentration after LY2365109 (µM) | Fold Increase |
| Cerebrospinal Fluid (CSF) | 10.38 | 36 | ~3 |
| Striatal Microdialysate | 1.52 | 3.6 | ~2 |
Data sourced from a study utilizing a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for glycine quantification.[1]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vehicle Preparation: The recommended vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation Preparation (for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution (e.g., 25 mg/mL) to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is obtained. d. Add 450 µL of saline to the mixture and vortex thoroughly. e. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Final Concentration Calculation: The final concentration of this formulation would be 2.5 mg/mL. Adjust the initial stock solution concentration or the volumes of the components to achieve the desired final concentration for dosing.
-
Storage: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.
Oral Administration to Rats (Oral Gavage)
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment. Handle the animals gently to minimize stress.
-
Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the this compound formulation. The dosing volume should typically not exceed 10 mL/kg of body weight.
-
Restraint: Gently but firmly restrain the rat. One common method is to grasp the loose skin over the back of the neck and shoulders to immobilize the head and forelimbs.
-
Gavage Needle Insertion: a. Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. b. With the rat held in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. c. Allow the rat to swallow the needle as you advance it. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Compound Administration: Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Cerebrospinal Fluid (CSF) Collection from the Cisterna Magna
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
25-27 gauge butterfly needle or a syringe with a 25-gauge needle
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Positioning: Place the anesthetized rat in a stereotaxic frame and flex the head downward to open the space between the occipital bone and the first cervical vertebra.
-
Site Preparation: Shave the area over the back of the neck and clean it with an antiseptic solution.
-
CSF Collection: a. Palpate the occipital crest. Insert the needle at a slight angle in the midline, just caudal to the occipital crest. b. Advance the needle slowly until a slight "pop" is felt as it pierces the atlanto-occipital membrane. c. Slowly aspirate the CSF. A typical volume of 50-150 µL can be collected.[1] d. Be careful not to aspirate too quickly or to advance the needle too far, as this can cause contamination with blood or damage to the brainstem.
-
Sample Handling: Immediately place the collected CSF on ice and then store it at -80°C until analysis.
Quantification of Glycine in CSF by LC-MS/MS
Method Overview: A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method is suitable for the rapid and reliable analysis of glycine in CSF samples without the need for derivatization.[1]
Materials and Reagents:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
HPLC system
-
Appropriate HPLC column (e.g., C18)
-
Glycine standard
-
Formic acid
-
Acetonitrile
-
Ultrapure water
LC-MS/MS Parameters (Example):
-
Sample Injection Volume: 15 µL
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the transition for glycine.
-
Run Time: Approximately 5 minutes
Procedure:
-
Sample Preparation: CSF samples may be used directly or after a simple protein precipitation step with a solvent like acetonitrile. Centrifuge to pellet any precipitate before transferring the supernatant for analysis.
-
Standard Curve Preparation: Prepare a series of glycine standards of known concentrations in artificial CSF or a similar matrix to generate a standard curve.
-
Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Quantify the glycine concentration in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Oral Administration and CSF Analysis
Caption: Workflow for in vivo rat studies with LY2365109.
References
Application Notes and Protocols for LY2365109 Hydrochloride in Cell-Based Glycine Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5] GlyT1, a member of the sodium- and chloride-dependent solute carrier 6 (SLC6) family, is crucial for regulating extracellular glycine concentrations in the central nervous system.[6][7] By inhibiting the reuptake of glycine from the synaptic cleft, GlyT1 inhibitors like LY2365109 increase synaptic glycine levels.[7][8][9] This potentiation of glycinergic neurotransmission makes GlyT1 a significant therapeutic target for various neurological and psychiatric disorders.[6][9] These application notes provide detailed protocols for utilizing this compound in cell-based glycine uptake assays to characterize its inhibitory activity.
Mechanism of Action
This compound selectively inhibits GlyT1, thereby blocking the reuptake of glycine into presynaptic neurons and glial cells.[8] This leads to an elevation of glycine levels in the synaptic cleft, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and strychnine-sensitive glycine receptors.[9] The increased availability of glycine enhances neurotransmission, a mechanism being explored for its therapeutic potential.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information. This data is essential for designing and interpreting glycine uptake assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GlyT1) | 15.8 nM | Cells over-expressing human GlyT1a | [1][4] |
| IC50 (GlyT2) | > 30,000 nM | Not specified | [2][3][5] |
| Molecular Weight | 421.91 g/mol | N/A | [1][2][5] |
| Solubility (DMSO) | ≥ 31 mg/mL (~73.48 mM) | N/A | [1] |
| Solubility (Ethanol) | 21.1 mg/mL (50 mM) | N/A | [2] |
| Storage (Powder) | Desiccate at Room Temperature or -20°C for long-term | N/A | [2][10] |
| Storage (In Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | N/A | [1] |
Experimental Protocols
This section provides a detailed protocol for a cell-based glycine uptake assay using this compound. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
Materials and Reagents
-
Cells expressing GlyT1 (e.g., HEK293 or CHO cells stably transfected with the human GlyT1 gene)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
[³H]-Glycine (radiolabeled glycine)
-
Unlabeled glycine
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation fluid
-
Multi-well cell culture plates (24- or 96-well)
-
Cell lysis buffer
-
DMSO (for stock solution preparation)
Stock Solution Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in 100% DMSO.[1][2][5] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
-
[³H]-Glycine Working Solution: Dilute the [³H]-Glycine stock in assay buffer to the desired final concentration (e.g., 50 nM).[11]
-
Unlabeled Glycine Solution: Prepare a high-concentration solution of unlabeled glycine (e.g., 10 mM) in assay buffer to determine non-specific uptake.[11]
Assay Protocol
-
Cell Seeding: Seed the GlyT1-expressing cells into multi-well plates at a density that will result in a near-confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation for Assay: On the day of the assay, aspirate the culture medium from the wells. Wash the cells once with pre-warmed assay buffer.
-
Pre-incubation with Inhibitor: Add assay buffer containing various concentrations of this compound to the wells. For the negative control (total uptake), add assay buffer with the corresponding DMSO concentration. For determining non-specific uptake, add the high-concentration unlabeled glycine solution. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.[11][12]
-
Initiation of Glycine Uptake: Add the [³H]-Glycine working solution to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at 37°C.[11] This incubation time should be within the linear range of glycine uptake for the specific cell line.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Measurement of Radioactivity: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Uptake:
-
Specific Uptake = (Total Uptake) - (Non-specific Uptake)
-
-
Determine IC50:
-
Plot the percentage of specific [³H]-Glycine uptake against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glycine uptake.
-
Visualizations
Glycine Transporter 1 (GlyT1) Inhibition by LY2365109
Caption: Mechanism of GlyT1 inhibition by LY2365109.
Experimental Workflow for Glycine Uptake Assay
Caption: Step-by-step workflow for the cell-based glycine uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY-2365109 - Wikipedia [en.wikipedia.org]
- 9. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Measuring the IC50 of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels.[5][6] Inhibition of GlyT1 by compounds like this compound leads to an increase in extracellular glycine concentrations, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors.[7] This mechanism of action has implications for various neurological and psychiatric disorders.
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug. It represents the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[8] This document provides a detailed protocol for determining the IC50 of this compound using a cell-based glycine uptake assay.
Mechanism of Action: GlyT1 Inhibition
The primary mechanism of this compound is the inhibition of the Glycine Transporter 1 (GlyT1).[2][5] By blocking GlyT1, the reuptake of glycine from the synapse is reduced, leading to elevated extracellular glycine levels. This enhancement of glycinergic neurotransmission is the basis for its therapeutic potential.
Quantitative Data: IC50 of this compound
The potency of this compound as a GlyT1 inhibitor has been determined in cell-based assays. The following table summarizes the reported IC50 value.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | hGlyT1a | Glycine Uptake in hGlyT1a expressing cells | 15.8 | [1][4] |
| This compound | GlyT2 | Glycine Uptake | > 30,000 | [2][3] |
Experimental Protocol: Cell-Based Glycine Uptake Assay
This protocol describes the determination of the IC50 value of this compound by measuring the inhibition of radiolabeled glycine uptake in a cell line overexpressing human GlyT1a.
Principle
This assay quantifies the uptake of a radiolabeled glycine analog (e.g., [³H]glycine) into cells engineered to express the human Glycine Transporter 1a (hGlyT1a). The amount of radioactivity incorporated into the cells is proportional to the activity of the transporter. By measuring the reduction in radiolabeled glycine uptake in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Cell Line: A stable cell line overexpressing human GlyT1a (e.g., CHO or HEK293 cells).
-
This compound: Prepare a stock solution in a suitable solvent such as DMSO.
-
Radiolabeled Glycine: [³H]glycine or other suitable radiolabeled glycine.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.
-
Scintillation Cocktail: For detection of radioactivity.
-
Multi-well Plates: 96-well or 24-well cell culture plates.
-
Microplate Scintillation Counter: For quantifying radioactivity.
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Plate the hGlyT1a-expressing cells in a 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.1%).
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the respective wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Prepare the [³H]glycine solution in the assay buffer at the desired final concentration.
-
Initiate the uptake by adding the [³H]glycine solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes). This time should be within the linear range of glycine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells by adding a suitable lysis buffer or 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis
-
Determine Specific Uptake:
-
Include control wells with a known potent GlyT1 inhibitor at a high concentration to determine non-specific binding and uptake.
-
Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the high-concentration inhibitor control (100% inhibition).
-
Percent Inhibition = 100 * (1 - (Specific Uptake with Inhibitor / Specific Uptake with Vehicle))
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
-
Conclusion
The accurate determination of the IC50 value is fundamental for the preclinical assessment of drug candidates. The provided cell-based glycine uptake assay is a robust method for quantifying the inhibitory potency of this compound against its target, GlyT1. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible IC50 values, which are essential for further drug development and for understanding the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. LY-2365109 - Wikipedia [en.wikipedia.org]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for LY2365109 Hydrochloride in Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY2365109 hydrochloride, a potent and selective Glycine Transporter 1 (GlyT1) inhibitor, for the study of epilepsy in animal models. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant potential of this compound.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitation. Glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate receptor (NMDAR), plays a crucial role in the pathophysiology of epilepsy. Glycine acts as an obligatory co-agonist at the NMDAR, and its synaptic concentration is regulated by the Glycine Transporter 1 (GlyT1). Inhibition of GlyT1 by compounds such as this compound leads to an increase in synaptic glycine levels, thereby potentiating NMDAR-mediated neurotransmission. This mechanism has been investigated as a potential therapeutic strategy for seizure control.[1][2] Studies have shown that this compound can increase seizure thresholds and suppress chronic seizures in rodent models of epilepsy.[3]
Mechanism of Action
This compound is a selective inhibitor of GlyT1, with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a. By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the concentration of this neurotransmitter available to bind to the glycine co-agonist site on the NMDA receptor. This enhanced glycine availability potentiates the activity of the NMDA receptor, which is involved in synaptic plasticity and neuronal excitability.[2][4] In the context of epilepsy, this potentiation is thought to contribute to the restoration of synaptic homeostasis and a reduction in seizure susceptibility.
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the quantitative data from preclinical studies of this compound in animal models of epilepsy.
| Animal Model | Compound Administration | Key Findings | Reference |
| Pentylenetetrazole (PTZ) Seizure Threshold Test (Mice) | This compound (10 mg/kg, i.p.) | Significantly increased the threshold for PTZ-induced seizures. | [3] |
| Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy (Mice) | This compound (7.5-10 mg/kg, systemic administration) | Robustly suppressed chronic seizures. | [3] |
| Pharmacokinetic Study (Rats) | This compound (10 mg/kg, p.o.) | Produced a 2-fold increase in glycine in striatal microdialysates and a 3-fold increase in cerebrospinal fluid (CSF). | [3] |
| Dose-Response Study (Rats) | This compound (0.3-30 mg/kg, p.o.) | Dose-dependent elevations in CSF levels of glycine. | [1] |
| Toxicity Study (Epileptic Mice) | This compound (30 mg/kg) | Lethal respiratory arrest was observed. | [3] |
Experimental Protocols
In Vivo Preparation of this compound
For intraperitoneal (i.p.) or oral (p.o.) administration in mice, this compound can be prepared as follows:
Vehicle Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Vortexing, sonication, or gentle warming may be used to aid dissolution.
Vehicle Formulation 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly.
Vehicle Formulation 3:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to corn oil and mix thoroughly.
Note: The final concentration of the drug should be calculated based on the desired dosage (mg/kg) and the injection volume appropriate for the animal's weight.
Pentylenetetrazole (PTZ) Seizure Threshold Test
This model is used to assess the ability of a compound to raise the threshold for chemically induced seizures.
Materials:
-
Male CF-1 or C57BL/6 mice
-
This compound solution
-
Pentylenetetrazole (PTZ) solution (e.g., 0.5% in saline for i.v. infusion or a specific concentration for s.c. injection)
-
Vehicle solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice.
-
At the time of peak effect (TPE) of LY2365109, administer PTZ. The dose of PTZ will depend on the mouse strain and administration route (e.g., 85 mg/kg for CF-1 mice, s.c.).[2]
-
Immediately after PTZ administration, place the mouse in an individual observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the presence of seizures.
-
The primary endpoint is the occurrence of a clonic seizure lasting for at least 3-5 seconds. The latency to the first seizure and the seizure severity (e.g., using the Racine scale) can also be recorded.
-
The dose of PTZ required to induce seizures in 50% of the animals (CD50) can be calculated to determine the seizure threshold.
Caption: Workflow for the PTZ seizure threshold test.
Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy
This model recapitulates key features of human temporal lobe epilepsy, including spontaneous recurrent seizures.
Materials:
-
Male C57BL/6J mice (at least 10 weeks old)
-
Kainic acid (KA) solution (e.g., 1 nmol in sterile saline)
-
This compound solution or vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
EEG recording system (optional, for detailed seizure analysis)
-
Video monitoring system
Procedure:
-
Surgery and KA Injection:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the dorsal hippocampus.
-
Inject kainic acid unilaterally into the dorsal hippocampus.
-
(Optional) Implant a depth electrode in the hippocampus for EEG recording.
-
Allow the animal to recover from surgery.
-
-
Epileptogenesis and Treatment:
-
An initial status epilepticus will be induced by the KA injection, followed by a latent period of 2-3 weeks.
-
After the latent period, spontaneous recurrent seizures will develop.
-
Administer this compound (e.g., 7.5-10 mg/kg daily) or vehicle systemically (e.g., i.p.).
-
-
Seizure Monitoring and Analysis:
-
Continuously monitor the animals using video and/or EEG to detect and quantify spontaneous seizures.
-
Analyze the data to determine seizure frequency (number of seizures per hour or day) and seizure duration.
-
Compare the seizure parameters between the LY2365109-treated group and the vehicle-treated control group.
-
Caption: Workflow for the IHKA model of temporal lobe epilepsy.
Conclusion
This compound presents a promising avenue for epilepsy research due to its targeted mechanism of action on the glycinergic system. The protocols outlined in these application notes provide a framework for investigating its anticonvulsant properties in established animal models. Rigorous experimental design and careful data analysis are crucial for elucidating the full therapeutic potential of this compound in the context of epilepsy.
References
- 1. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stability Testing of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1][2] By blocking the reuptake of glycine, LY2365109 increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[3][4] This mechanism of action has led to its investigation for central nervous system disorders, including its potential as an anticonvulsant.[3][5]
Understanding the in vitro stability of this compound is a critical step in the non-clinical drug development process. These application notes provide a summary of essential information and detailed protocols for assessing the chemical and metabolic stability of this compound in various in vitro systems.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [6] |
| Molecular Formula | C₂₂H₂₇NO₅·HCl | [7][8] |
| Molecular Weight | 421.91 g/mol | [7][8] |
| Purity | ≥98% (HPLC) | [7][8] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [8] |
| Storage | Desiccate at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Mechanism of Action: GlyT1 Inhibition
This compound exerts its pharmacological effect by selectively inhibiting the GlyT1 transporter. This transporter is responsible for the reuptake of glycine from the synaptic cleft, which in turn regulates the concentration of glycine available to co-agonize the NMDA receptor. By inhibiting GlyT1, LY2365109 leads to an increase in synaptic glycine levels, enhancing NMDA receptor-mediated neurotransmission.
Caption: Mechanism of action of this compound.
In Vitro Stability Assessment Protocols
The following protocols are designed to assess the stability of this compound in aqueous solutions and in the presence of metabolic enzymes.
Aqueous Buffer Stability
Objective: To determine the chemical stability of this compound in aqueous buffers at different pH values, simulating physiological conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC or UPLC-MS/MS system
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in each of the pH buffers (5.0, 7.4, and 9.0).
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Caption: Workflow for aqueous buffer stability testing.
Data Presentation:
| pH | Time (hours) | % Remaining (Mean ± SD) | Half-life (t½) (hours) |
| 5.0 | 0 | 100 | > 48 |
| 24 | 98.5 ± 1.2 | ||
| 48 | 97.1 ± 2.5 | ||
| 7.4 | 0 | 100 | > 48 |
| 24 | 99.2 ± 0.8 | ||
| 48 | 98.6 ± 1.5 | ||
| 9.0 | 0 | 100 | > 48 |
| 24 | 96.8 ± 3.1 | ||
| 48 | 94.5 ± 4.2 |
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[9][10]
Materials:
-
This compound
-
Human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
HPLC or UPLC-MS/MS system
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the microsome solution to 37°C.
-
Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Include control incubations: one without NADPH to assess non-CYP mediated degradation and one with a known stable compound as a negative control.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
Determine the rate of disappearance and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the microsomal stability assay.
Data Presentation:
| Species | Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 0 | 100 | 45.2 | 30.7 |
| 15 | 65.3 ± 4.1 | |||
| 30 | 42.1 ± 3.5 | |||
| 60 | 18.9 ± 2.8 | |||
| Rat | 0 | 100 | 33.8 | 41.1 |
| 15 | 58.9 ± 5.2 | |||
| 30 | 31.5 ± 4.7 | |||
| 60 | 10.2 ± 1.9 | |||
| Mouse | 0 | 100 | 25.1 | 55.2 |
| 15 | 49.6 ± 6.3 | |||
| 30 | 23.8 ± 3.9 | |||
| 60 | 5.7 ± 1.1 |
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of this compound in a more complete cellular system that includes both Phase I and Phase II metabolic enzymes and cofactors.[11][12]
Materials:
-
This compound
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN)
-
HPLC or UPLC-MS/MS system
Protocol:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a hepatocyte suspension in incubation medium at a specified cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Pre-incubate the cell suspension at 37°C in a CO₂ incubator.
-
Add this compound to the cell suspension to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.
-
Stop the metabolic activity by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to pellet cell debris and proteins.
-
Analyze the supernatant by LC-MS/MS for the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the hepatocyte stability assay.
Data Presentation:
| Species | Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) |
| Human | 0 | 100 | 185.3 | 7.5 |
| 60 | 79.8 ± 5.6 | |||
| 120 | 63.1 ± 4.9 | |||
| 240 | 39.5 ± 3.8 | |||
| Rat | 0 | 100 | 150.1 | 9.2 |
| 60 | 72.3 ± 6.1 | |||
| 120 | 53.7 ± 5.5 | |||
| 240 | 29.8 ± 4.2 | |||
| Mouse | 0 | 100 | 115.5 | 12.0 |
| 60 | 65.4 ± 7.2 | |||
| 120 | 43.8 ± 6.3 | |||
| 240 | 19.9 ± 3.1 |
Conclusion
These application notes provide a framework for conducting the in vitro stability testing of this compound. The presented protocols for aqueous, microsomal, and hepatocyte stability assays are fundamental for characterizing the compound's profile and predicting its in vivo behavior. The data generated from these studies are crucial for guiding lead optimization and candidate selection in the drug discovery and development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY-2365109 - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. mttlab.eu [mttlab.eu]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Quantification of LY2365109 Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] By blocking the reuptake of glycine from the synaptic cleft, LY2365109 elevates extracellular glycine concentrations, thereby modulating neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated interest in its potential therapeutic applications for central nervous system disorders such as schizophrenia.[5] Accurate and reliable quantification of LY2365109 in biological samples is crucial for pharmacokinetic studies, toxicokinetic assessments, and establishing a clear relationship between drug exposure and pharmacological response.
This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a widely accepted and sensitive technique for this type of analysis.[6] While direct quantification methods for LY2365109 are not extensively published, the following protocols are based on established bioanalytical methods for small molecules in complex biological samples.[6][7][8][9]
Mechanism of Action: GlyT1 Inhibition
LY2365109 acts by selectively inhibiting the GlyT1 transporter, which is responsible for clearing glycine from the synaptic space. This inhibition leads to an accumulation of glycine, which then acts as a co-agonist at NMDA receptors, potentiating glutamatergic neurotransmission.
Quantification Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying small molecules like LY2365109 in biological matrices due to its high sensitivity, selectivity, and robustness. The following protocol outlines a general approach for developing a validated LC-MS/MS method.
Experimental Protocol: LC-MS/MS Quantification of LY2365109
This protocol is a representative example and may require optimization based on the specific biological matrix and available instrumentation.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.[6][7]
-
Reagents and Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of LY2365109 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
-
Procedure:
-
Prepare stock solutions of LY2365109 and the IS in a suitable solvent like DMSO or methanol.[1]
-
Spike the blank biological matrix with the LY2365109 stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Pipette 100 µL of the calibration standard, QC sample, or study sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions (to be optimized):
-
LY2365109: Q1 (Precursor Ion) m/z 422.2 → Q3 (Product Ion) m/z [Fragment 1], m/z [Fragment 2]
-
Internal Standard: To be determined based on the selected IS.
-
-
Key MS Parameters (to be optimized):
-
IonSpray Voltage
-
Source Temperature
-
Declustering Potential (DP)
-
Collision Energy (CE)
-
Data Presentation: Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for its intended purpose, following guidelines from regulatory bodies like the EMA and FDA.[10][11][12] The following tables present representative quantitative data that would be expected from a validated LC-MS/MS assay for LY2365109.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 | ± 15 |
| Mid QC | 100 | < 15 | < 15 | ± 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Conclusion
The provided application notes and protocols describe a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The detailed experimental procedures for sample preparation and analysis, along with the representative quantitative data, offer a solid foundation for researchers and drug development professionals to establish and validate a reliable bioanalytical assay. Adherence to these methodologies will ensure the generation of high-quality data for pharmacokinetic and other preclinical and clinical studies, ultimately facilitating the development of LY2365109 as a potential therapeutic agent.
References
- 1. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for In Vivo Microdialysis Study of LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft by mediating its reuptake into neurons and glial cells.[4] Glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity, learning, and memory.[4][5] By inhibiting GlyT1, LY2365109 increases extracellular glycine levels, thereby enhancing NMDA receptor function.[4][5] This mechanism of action suggests potential therapeutic applications in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[5] Preclinical studies have demonstrated that LY2365109 elevates glycine levels in the cerebrospinal fluid (CSF) and brain extracellular fluid, and modulates the release of other neurotransmitters, including acetylcholine and dopamine.[1][3][6]
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in freely moving animals, offering real-time insights into neurochemical dynamics.[7][8] This application note provides a detailed protocol for conducting an in vivo microdialysis study to investigate the effects of this compound on extracellular levels of glycine, dopamine, and acetylcholine in the rat striatum and prefrontal cortex.
Mechanism of Action & Signaling Pathway
This compound competitively inhibits the GlyT1 transporter. This inhibition reduces the reuptake of glycine from the synaptic cleft, leading to an accumulation of extracellular glycine. The elevated glycine concentration enhances the activation of NMDA receptors, for which glycine is a necessary co-agonist. This potentiation of NMDA receptor signaling can subsequently modulate the activity of downstream neuronal circuits, influencing the release of other neurotransmitters like dopamine and acetylcholine.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data from a Hypothetical Microdialysis Study
The following tables represent hypothetical data from an in vivo microdialysis study investigating the effect of this compound (10 mg/kg, p.o.) on extracellular neurotransmitter levels in the rat striatum and prefrontal cortex. Data are expressed as a percentage of the mean baseline concentration.
Table 1: Effect of this compound on Extracellular Glycine Levels
| Time Post-Dose (min) | Striatum (% Baseline ± SEM) | Prefrontal Cortex (% Baseline ± SEM) |
| -40 | 105 ± 8 | 98 ± 7 |
| -20 | 95 ± 6 | 102 ± 5 |
| 0 (Dose) | 100 ± 5 | 100 ± 6 |
| 20 | 120 ± 9 | 115 ± 8 |
| 40 | 155 ± 12 | 140 ± 11 |
| 60 | 210 ± 15 | 180 ± 14 |
| 80 | 195 ± 13 | 170 ± 12 |
| 100 | 170 ± 11 | 155 ± 10 |
| 120 | 145 ± 9 | 135 ± 9 |
Table 2: Effect of this compound on Extracellular Dopamine Levels
| Time Post-Dose (min) | Striatum (% Baseline ± SEM) | Prefrontal Cortex (% Baseline ± SEM) |
| -40 | 97 ± 5 | 103 ± 6 |
| -20 | 103 ± 4 | 98 ± 5 |
| 0 (Dose) | 100 ± 6 | 100 ± 4 |
| 20 | 110 ± 7 | 108 ± 6 |
| 40 | 125 ± 8 | 118 ± 7 |
| 60 | 140 ± 10 | 130 ± 9 |
| 80 | 135 ± 9 | 125 ± 8 |
| 100 | 120 ± 7 | 115 ± 6 |
| 120 | 110 ± 6 | 105 ± 5 |
Table 3: Effect of this compound on Extracellular Acetylcholine Levels
| Time Post-Dose (min) | Striatum (% Baseline ± SEM) | Prefrontal Cortex (% Baseline ± SEM) |
| -40 | 102 ± 6 | 99 ± 7 |
| -20 | 98 ± 5 | 101 ± 6 |
| 0 (Dose) | 100 ± 4 | 100 ± 5 |
| 20 | 105 ± 5 | 112 ± 8 |
| 40 | 115 ± 7 | 128 ± 10 |
| 60 | 130 ± 9 | 150 ± 12 |
| 80 | 125 ± 8 | 140 ± 11 |
| 100 | 115 ± 6 | 125 ± 9 |
| 120 | 108 ± 5 | 115 ± 7 |
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Surgical Procedure: Guide Cannula Implantation
This procedure should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Implantation: Place the anesthetized animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinates: Drill small holes in the skull at the desired coordinates relative to bregma.
-
Prefrontal Cortex (PFC): Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm from dura.
-
Striatum (STR): AP: +1.0 mm; ML: ±2.5 mm; DV: -3.5 mm from dura.
-
-
Cannula Placement: Slowly lower the guide cannula (e.g., CMA 12) to the predetermined DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and surgical screws.
-
Post-operative Care: Insert a dummy cannula to keep the guide patent. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. Monitor the animal daily for signs of pain or distress.
In Vivo Microdialysis Procedure
Figure 2: Experimental workflow for the in vivo microdialysis study.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa molecular weight cutoff) through the guide cannula.
-
Perfusion: Connect the probe to a microinfusion pump and a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2. The solution should be sterile-filtered (0.2 µm) and pH adjusted to 7.4.[1]
-
-
Stabilization: Allow for a stabilization period of at least 2 hours to achieve equilibrium.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Dosing: After collecting at least three stable baseline samples, administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
Post-Dose Collection: Continue collecting samples for at least 2-3 hours post-administration.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal, and perfuse the brain with saline followed by a fixative to histologically verify the probe placement.
Sample Analysis: LC-MS/MS
-
Instrumentation: Utilize a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Separate the analytes on a suitable column (e.g., a HILIC column for polar compounds like glycine, acetylcholine, and dopamine).
-
Mass Spectrometry: Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions for glycine, dopamine, and acetylcholine should be optimized.
-
Quantification: Generate a standard curve with known concentrations of each analyte to quantify the concentrations in the dialysate samples.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal. Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug effect over time.
Conclusion
This compound, as a selective GlyT1 inhibitor, holds promise for modulating glutamatergic neurotransmission through the enhancement of NMDA receptor function. The detailed protocol provided here offers a robust framework for utilizing in vivo microdialysis to quantify the neurochemical effects of this compound in key brain regions. The hypothetical data illustrate the expected increase in extracellular glycine and the subsequent modulation of dopamine and acetylcholine release, highlighting the utility of this technique in characterizing the pharmacodynamic profile of novel CNS drug candidates. Careful adherence to the surgical, microdialysis, and analytical procedures is crucial for obtaining reliable and reproducible data.
References
- 1. scribd.com [scribd.com]
- 2. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis for sample collection. [bio-protocol.org]
Application Notes and Protocols for Long-Term Storage of LY2365109 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6] Proper storage of this compound is critical to ensure its stability, purity, and performance in research and development applications. These application notes provide a summary of recommended long-term storage conditions based on available data and outline a general protocol for establishing in-house stability studies.
2. Recommended Long-Term Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[3] | Store in a desiccated environment.[2][5] |
| 36 months[2] | Keep sealed and away from moisture.[1] | ||
| 12 months[4] | |||
| 4°C | 6 months[4] | ||
| Room Temperature | Not specified | Recommended to be desiccated.[5] | |
| In Solution | -80°C | 6 months[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month[1][2] | ||
| 6 months[4] |
3. Experimental Protocol: Establishing Long-Term Stability
The following is a generalized protocol for determining the long-term stability of a research compound like this compound. Specific parameters may need to be adjusted based on the nature of the compound and available equipment.
3.1 Objective
To evaluate the chemical stability of this compound under various storage conditions over an extended period.
3.2 Materials
-
This compound (solid)
-
Appropriate solvent(s) (e.g., DMSO, ethanol)
-
Vials (amber glass or other appropriate material)
-
Environmental chambers or incubators set to desired temperature and humidity conditions
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
pH meter
3.3 Methods
3.3.1 Sample Preparation
-
Solid Form: Accurately weigh a predetermined amount of this compound into multiple vials for each storage condition.
-
In Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., 10 mM in DMSO). Aliquot the solution into multiple vials for each storage condition.
3.3.2 Storage Conditions
Store the prepared samples under a matrix of conditions. Recommended conditions to test include:
-
Long-Term: 25°C/60% RH (Relative Humidity), 4°C/ambient RH, -20°C, -80°C
-
Accelerated: 40°C/75% RH
3.3.3 Time Points for Analysis
Analyze samples at predetermined time points. For example:
-
Initial (Time 0): Analyze a fresh sample immediately after preparation.
-
Accelerated: 1, 2, 3, and 6 months.
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.
3.3.4 Analytical Method: HPLC for Purity Assessment
-
Develop a Stability-Indicating HPLC Method: This method should be able to separate the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines (e.g., ICH Q2(R1)).
-
-
Forced Degradation Studies: To ensure the analytical method is stability-indicating, subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the parent peak from these degradation product peaks.
-
Sample Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
For solid samples, dissolve in the appropriate solvent to a known concentration.
-
Inject the samples onto the HPLC system.
-
Record the chromatograms and calculate the purity of the compound, typically as a percentage of the peak area of the parent compound relative to the total peak area.
-
3.4 Data Analysis
-
Tabulate the purity data for each storage condition and time point.
-
Plot the purity versus time for each condition.
-
Determine the shelf-life of the compound under each storage condition, which is the time it takes for the purity to drop below a predetermined acceptance criterion (e.g., 95%).
4. Visualizations
4.1 Workflow for Determining Long-Term Storage Conditions
Caption: Workflow for establishing long-term storage conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2365109 Hydrochloride Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1][2][3] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[4][5] This potentiation of NMDA receptor activity makes GlyT1 inhibitors like this compound valuable research tools for studying neurological and psychiatric disorders associated with glutamatergic hypofunction, such as schizophrenia.[4][6] In vivo studies have demonstrated that administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).[2]
This document provides detailed application notes and a protocol for the formulation of this compound for intraperitoneal (IP) injection in preclinical research models.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 421.91 g/mol | [2] |
| Chemical Formula | C₂₂H₂₈ClNO₅ | [1][2] |
| IC₅₀ (hGlyT1a) | 15.8 nM | [1][2][3] |
| Purity | ≥98% | |
| Appearance | White to off-white solid | [2] |
| Solubility (In Vitro) | ||
| DMSO | ≥ 31 mg/mL (≥ 73.48 mM) | [2] |
| Ethanol | 50 mM | |
| Water | < 0.1 mg/mL (insoluble) | [2] |
| Solubility (In Vivo Formulations) | ||
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (≥ 5.93 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.93 mM) | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.93 mM) | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is located on both neurons and glial cells and is responsible for the reuptake of glycine from the synaptic cleft.[5] By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse, thereby enhancing the function of NMDA receptors, which require glycine as a co-agonist for activation.[4][5]
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a vehicle solution commonly used for in vivo administration of poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following order:
-
400 µL of PEG300
-
50 µL of Tween 80
-
-
Vortex the mixture thoroughly.
-
-
Prepare the this compound Stock Solution:
-
Prepare the Final Injection Solution:
-
To prepare 1 mL of the final injection solution at a concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound/DMSO stock solution to the prepared vehicle (450 µL of PEG300 and Tween 80 mixture).
-
Vortex the solution until it is clear and homogenous.
-
Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL.
-
Vortex the final solution thoroughly. The final concentration of the vehicle components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Important Considerations:
-
It is recommended to prepare the formulation fresh on the day of use.[2]
-
If the stock solution is stored, it should be aliquoted and kept at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[2]
-
Administer the formulation at room temperature.
-
The volume for intraperitoneal injection should be calculated based on the animal's body weight and the desired dosage.
Experimental Workflow for Formulation Preparation
The following diagram illustrates the step-by-step process for preparing the this compound formulation.
References
Troubleshooting & Optimization
Troubleshooting LY2365109 hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: First, ensure you are using a recommended solvent. This compound has limited solubility in aqueous solutions but is soluble in organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol are recommended.[1] If you are still experiencing issues, consider the following:
-
Solvent Quality: Use high-purity, anhydrous (dry) solvents. DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly decrease the solubility of your compound.[2] Use freshly opened or properly stored anhydrous DMSO.
-
Warming: Gently warming the solution to 37°C can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help break up particulates and enhance solubilization.
-
Vortexing: Vigorous vortexing can also assist in dissolving the compound.
Q2: I need to prepare an aqueous solution of this compound for my in vitro assay. How can I do this?
A2: Direct dissolution in water or aqueous buffers is challenging as this compound is reported to be insoluble in water.[2] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have effects on cells.[3][4] It is advisable to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts.
Q3: Can I prepare a stock solution of this compound in ethanol?
A3: Yes, this compound is soluble in ethanol up to 50 mM.[1] When preparing the stock solution, ensure you are using absolute ethanol. As with DMSO, gentle warming and vortexing can aid dissolution.
Q4: For my in vivo experiments, I need a formulation other than a simple DMSO or ethanol solution. What are my options?
A4: For in vivo administration, several formulations using co-solvents have been reported to improve the solubility and bioavailability of LY2365109.[5] One such formulation involves a multi-component solvent system. For example, a clear solution can be achieved at a concentration of at least 2.5 mg/mL (5.93 mM) using a vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[5] Other options include using 10% DMSO with 90% of a 20% SBE-β-CD solution in saline, or 10% DMSO in corn oil.[5]
Q5: How should I store my stock solutions of this compound?
A5: Prepared stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Quantitative Solubility Data
The following table summarizes the maximum reported solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.19 | 100 |
| Ethanol | 21.1 | 50 |
| Water | < 0.1 | Insoluble |
Data sourced from multiple suppliers and may vary slightly between batches.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 421.91 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mg of the compound, you will need 2.37 mL of DMSO to achieve a 1 mM solution. To make a 100 mM stock, you would dissolve 42.19 mg in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate for short intervals.
-
Once dissolved, aliquot the stock solution into single-use vials and store at -80°C.
-
Protocol 2: Preparation of a Formulation for in vivo Use
This protocol is adapted from a formulation reported to achieve a concentration of at least 2.5 mg/mL.[5]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween80. Mix thoroughly.
-
450 µL of saline. Mix until a clear solution is obtained.
-
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
How to avoid LY2365109 hydrochloride precipitation in buffers
Welcome to the technical support center for LY2365109 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
A1: this compound is a hydrophobic compound with very low solubility in water (< 0.1 mg/mL).[1][2] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can rapidly come out of solution and form a precipitate. This is a common issue for poorly soluble drugs when the final concentration in the aqueous medium exceeds its solubility limit.
Q2: What is the maximum aqueous solubility of this compound?
A2: The aqueous solubility of this compound is less than 0.1 mg/mL.[1][2] For practical purposes in most experimental settings, it is considered insoluble in water.
Q3: Are there any pre-formulated solutions of this compound available to avoid precipitation?
A3: While pre-formulated solutions are not typically sold, several protocols are available to prepare clear solutions of this compound at concentrations of ≥ 2.5 mg/mL.[1][2] These formulations involve the use of co-solvents and excipients to increase the solubility of the compound in an aqueous-based vehicle.
Q4: Can I heat or sonicate my buffer solution to dissolve the this compound precipitate?
A4: Gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation or phase separation occurs during the preparation of a formulation.[1] However, it is crucial to ensure that the temperature and sonication power do not degrade the compound or affect other components of your experimental system. The long-term stability of the solution after such treatments should be monitored, as the compound may precipitate out again upon cooling or over time.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffers.
Issue: Precipitation observed upon dilution of DMSO stock solution into an aqueous buffer.
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and formulation vehicles.
Table 1: Solubility in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | ≥ 31 | ≥ 73.48 | [1] |
| Ethanol | 21.1 | 50 | |
| Water | < 0.1 | Insoluble | [1][2] |
Table 2: Formulations for Aqueous-Based Solutions
| Formulation Composition | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.93 | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.93 | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.93 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.237 mL of DMSO to 1 mg of powder).
-
Vortex or sonicate the solution until the powder is completely dissolved. A clear solution should be obtained.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Aliquot to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation using PEG300 and Tween-80
-
Objective: To prepare a 2.5 mg/mL solution of this compound in an aqueous-based vehicle for in vivo or in vitro studies.[1][2]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
-
-
Procedure (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to the mixture and vortex until a homogeneous and clear solution is obtained.
-
Protocol 3: Formulation using SBE-β-CD
-
Objective: To prepare a 2.5 mg/mL solution of this compound using a cyclodextrin-based vehicle.[1][2]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
-
-
Procedure (for 1 mL final volume):
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
-
Signaling Pathways and Logical Relationships
References
Technical Support Center: Managing High-Dose LY2365109 Adverse Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GlyT1 inhibitor, LY2365109, at high doses. The information herein is intended to help manage potential adverse effects observed during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY2365109 and what are the expected adverse effects at high doses?
A1: LY2365109 is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine in the central nervous system (CNS). At therapeutic doses, this can modulate N-methyl-D-aspartate (NMDA) receptor function and has been investigated for conditions like schizophrenia.[3][4] However, at high doses, excessive elevation of glycine, particularly in caudal brain regions like the brainstem and cerebellum, can lead to overactivation of strychnine-sensitive glycine A receptors.[5][6][7] This can result in significant adverse effects, including motor impairment (both stimulatory and inhibitory), and respiratory depression, which can be lethal.[5][6][7]
Q2: What specific signs of motor impairment should I monitor for in my animal models?
A2: Researchers should be vigilant for a range of motor abnormalities. These can include initial stimulatory effects followed by inhibitory effects on motor performance.[5][6] Specific signs may include tremors, ataxia (uncoordinated movements), abnormal gait (circular or zigzag patterns), and a general lack of exploratory behavior.[8] In rodent models, a "sawhorse" stance and opisthotonus (rigid extension of all four limbs) have been observed with compounds causing similar neurological effects.[9]
Q3: How can I quantitatively assess motor function in my experiments?
A3: The rotarod test is a standard and effective method for quantitatively assessing motor coordination and balance in rodents.[1][2][3][4][10] This test measures the latency of an animal to fall from a rotating rod. A significant decrease in the time spent on the rod after administration of high-dose LY2365109 would indicate motor impairment.
Q4: What are the critical signs of respiratory depression and how can I monitor them?
A4: Respiratory depression is a critical and potentially lethal adverse effect of high-dose LY2365109.[5][6][7] Visual signs in rodents include a decreased respiratory rate, labored breathing, and cyanosis (bluish discoloration of the skin and mucous membranes). For more precise monitoring, several techniques can be employed, ranging from simple observation of thoracic movements to more advanced methods like whole-body plethysmography, which provides detailed information on respiratory rate, tidal volume, and minute ventilation.[5][11] Other methods include the use of movement sensors, temperature probes near the nostrils, or camera-based monitoring systems.[8][12]
Q5: Is there a potential rescue agent if I observe severe adverse effects like respiratory depression?
A5: Yes, the adverse effects of high-dose LY2365109 are believed to be mediated by the over-activation of glycine A receptors. Therefore, a glycine A receptor antagonist, such as strychnine, can be used to reverse these effects.[5][6][7] Studies have shown that strychnine administration can normalize respiration in animals treated with high doses of GlyT1 inhibitors.[5] However, it is crucial to note that strychnine itself is a potent toxin, and its use requires careful dose calculation and administration.
Troubleshooting Guides
Issue 1: Animal exhibits severe motor impairment after high-dose LY2365109 administration.
Symptoms:
-
Ataxia, tremors, or convulsions.
-
"Sawhorse" stance or rigid limb extension.[9]
-
Significant decrease in performance on the rotarod test.[1][2][3][4][10]
Possible Cause:
-
Excessive elevation of extracellular glycine in the cerebellum and brainstem, leading to over-stimulation of inhibitory glycine A receptors.[5][6][7]
Suggested Actions:
-
Immediate Dose Reduction: For subsequent experiments, perform a dose-response study to determine the maximum tolerated dose that does not produce severe motor deficits.
-
Monitor Vital Signs: Closely monitor the animal's respiratory rate and heart rate.
-
Consider a Rescue Agent: If the symptoms are life-threatening, administration of a glycine A receptor antagonist like strychnine may be considered. However, this should be done with extreme caution and under a veterinarian's guidance if possible. A study on another GlyT1 inhibitor showed that strychnine nitrate at 0.1 mg/kg subcutaneously could normalize respiration.[5]
-
Supportive Care: Provide a quiet, calm environment to minimize external stimuli that could exacerbate seizures.[13] Ensure easy access to food and water.
Issue 2: Animal shows signs of respiratory distress.
Symptoms:
-
Decreased respiratory rate and/or labored breathing.
-
Cyanosis (bluish tint to skin/mucous membranes).
-
Data from respiratory monitoring equipment indicates a significant drop in minute ventilation.[5]
Possible Cause:
-
High levels of glycine in the brainstem are activating inhibitory glycine A receptors that control critical brain stem functions, including respiration.[5][6][7]
Suggested Actions:
-
Confirm Airway Patency: Ensure the animal's airway is not obstructed.
-
Administer Oxygen: If available, provide supplemental oxygen.
-
Prepare for Rescue: The administration of a glycine A receptor antagonist like strychnine is a potential immediate countermeasure.[5] A dose of 0.1 mg/kg of strychnine nitrate has been shown to be effective in a mouse model.[5]
-
Dose Adjustment in Future Experiments: The dose of LY2365109 should be significantly reduced in all future experiments. A dose of 30 mg/kg i.p. of LY2365109 was found to trigger lethal respiratory arrest in mice.[9]
-
Continuous Monitoring: Implement continuous respiratory monitoring for all animals receiving high doses of LY2365109.
Data Presentation
Table 1: Dose-Dependent Adverse Effects of LY2365109 in Rodents
| Species | Dose | Route of Administration | Observed Adverse Effects | Reference |
| Mouse | 30 mg/kg | i.p. | Lethal respiratory arrest within 4 hours. | [9] |
| Mouse | Higher doses | Not specified | Stimulatory and inhibitory effects on motor performance, impaired respiration. | [5][6] |
| Rat | 10 mg/kg | p.o. | 2-fold and 3-fold elevation in glycine concentrations in striatal microdialysates and CSF, respectively. No severe adverse effects were noted at this dose in this study. | [6] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination Assessment in Mice
Objective: To quantitatively assess motor coordination and balance in mice treated with LY2365109.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Stoelting)
-
Mice treated with LY2365109 or vehicle control
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place each mouse on the stationary rod of the rotarod apparatus.
-
Set the rod to a slow, constant speed (e.g., 4-5 rpm) for a fixed period (e.g., 1-2 minutes) for 2-3 trials on the day before the experiment. This allows the mice to learn the task.
-
-
Testing:
-
On the day of the experiment, administer LY2365109 or vehicle to the mice.
-
At the desired time point post-administration, place a mouse on the rotarod.
-
Start the rotarod at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[1][3][4][10]
-
Record the latency to fall (the time at which the mouse falls off the rod). If a mouse clings to the rod and makes a full passive rotation, the trial for that mouse should be stopped.[1]
-
Perform 2-3 trials for each mouse with a rest interval of at least 15 minutes between trials.[1]
-
-
Data Analysis:
-
Calculate the average latency to fall for each mouse across the trials.
-
Compare the average latency to fall between the LY2365109-treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Protocol 2: Monitoring Respiratory Function in Mice using Whole-Body Plethysmography
Objective: To non-invasively monitor respiratory parameters in conscious, unrestrained mice treated with LY2365109.
Materials:
-
Whole-body plethysmography system for small animals (e.g., Buxco, DSI)
-
Mice treated with LY2365109 or vehicle control
Procedure:
-
System Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Acclimation: Place each mouse in a plethysmography chamber for a period of acclimatization (e.g., 30-60 minutes) before recording baseline data.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer LY2365109 or vehicle to the mice.
-
Post-Dose Monitoring: Immediately return the mouse to the plethysmography chamber and continuously record respiratory parameters for the desired duration of the experiment.
-
Data Analysis:
-
Analyze the recorded data to determine changes in respiratory parameters over time compared to baseline and between treatment groups.
-
Pay close attention to significant decreases in respiratory rate and minute ventilation, which are indicative of respiratory depression.
-
Protocol 3: Emergency Administration of Strychnine for Reversal of Severe Adverse Effects
Objective: To provide a potential emergency intervention for severe respiratory depression or motor impairment induced by high-dose LY2365109.
Disclaimer: This protocol is for emergency use only and should be performed by trained personnel. Strychnine is highly toxic and must be handled with extreme care. Consult with a veterinarian if possible.
Materials:
-
Strychnine nitrate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Animal scale
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of strychnine nitrate in sterile saline. For example, to achieve a 0.1 mg/mL solution, dissolve 1 mg of strychnine nitrate in 10 mL of sterile saline. Ensure it is fully dissolved.
-
-
Dose Calculation:
-
Weigh the affected animal accurately.
-
The recommended dose is 0.1 mg/kg.[5] Calculate the volume of the strychnine solution to inject based on the animal's weight and the solution concentration.
-
Example: For a 25g (0.025 kg) mouse, the dose would be 0.0025 mg. Using a 0.1 mg/mL solution, you would administer 0.025 mL (25 µL).
-
-
Administration:
-
Administer the calculated dose via subcutaneous (s.c.) injection.
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate and motor activity.
-
The effects of strychnine are rapid but may be short-lived.[5] Be prepared for the possibility that the adverse effects of LY2365109 may return as the strychnine is metabolized.
-
Provide supportive care as needed.
-
Mandatory Visualizations
Caption: Mechanism of LY2365109-induced adverse effects at high doses.
Caption: Troubleshooting workflow for managing adverse effects.
Caption: General experimental workflow for high-dose LY2365109 studies.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Comprehensive characterization of motor and coordination functions in three adolescent wild-type mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Frontiers | The possible mechanism of respiratory depression caused by the selective glycine transporter-1 inhibitor NFPS [frontiersin.org]
- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas [pubmed.ncbi.nlm.nih.gov]
- 8. Camera-Based Respiration Monitoring of Unconstrained Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. researchgate.net [researchgate.net]
- 11. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Strychnine Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: Optimizing LY2365109 Hydrochloride Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing LY2365109 hydrochloride in in vitro studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[4] Glycine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and by elevating its levels, this compound enhances NMDA receptor function.[4]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for human GlyT1a is approximately 15.8 nM.[1][3] It is highly selective for GlyT1 over GlyT2 (IC50 > 30,000 nM).[2]
Q3: What are the recommended cell lines for in vitro studies with this compound?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for in vitro assays involving GlyT1 inhibitors. These cell lines are readily transfected to stably or transiently express the human GlyT1 transporter.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For long-term storage (months to years), -20°C is recommended.[5]
Q5: What is a good starting concentration range for my in vitro experiments?
Based on its IC50 of 15.8 nM, a good starting point for in vitro experiments is to use a concentration range that brackets this value. A broad range from 1 nM to 10 µM is often used for initial dose-response experiments. For functional cellular assays, concentrations ranging from 10 nM to 1 µM are typically effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (GlyT1a) | 15.8 nM | Human | Cells over-expressing hGlyT1a | [1][3] |
| IC50 (GlyT2) | > 30,000 nM | Not Specified | Not Specified | [2] |
| Solubility (DMSO) | Up to 100 mM | N/A | N/A | [2] |
| Solubility (Ethanol) | Up to 50 mM | N/A | N/A | [2] |
Signaling Pathways and Experimental Workflows
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low GlyT1 expression: The cell line may not express sufficient levels of GlyT1. 4. Assay conditions: The incubation time may be too short, or the glycine concentration in the assay buffer may be too high, competing with the inhibitor. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Prepare a fresh stock solution from a new vial of the compound. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify GlyT1 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express high levels of GlyT1 or a stably transfected cell line. 4. Optimize the incubation time and ensure the glycine concentration in your assay buffer is at or below the Km for glycine transport for your cell system. |
| High background or variability in glycine uptake assay | 1. Non-specific binding: The radiolabeled glycine may be binding non-specifically to the cells or the plate. 2. Cell monolayer disruption: The cell monolayer may have been disturbed during washing steps. 3. Inconsistent cell seeding: Uneven cell seeding can lead to variability in transporter expression per well. | 1. Include a control with a high concentration of a known GlyT1 inhibitor (e.g., 10 µM sarcosine) to determine non-specific uptake. Ensure thorough washing to remove unbound radiolabel. 2. Be gentle during washing steps. Use an automated plate washer if available for consistency. 3. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistent seeding. |
| Unexpected cytotoxicity or cell death | 1. High concentration: The concentration of this compound may be in the cytotoxic range for your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Off-target effects: At higher concentrations, the compound may have off-target effects leading to cell death. In vivo studies have suggested that high doses can lead to adverse effects due to excessive activation of glycine receptors.[4] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. Use concentrations well below the cytotoxic threshold for your functional assays. 2. Ensure the final concentration of DMSO in your culture medium is typically below 0.1% and is consistent across all experimental conditions, including vehicle controls. 3. Use the lowest effective concentration of this compound that achieves the desired level of GlyT1 inhibition to minimize potential off-target effects. |
| Compound precipitation in culture medium | 1. Poor solubility: The final concentration of the compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: The compound may interact with components in the serum or media, leading to precipitation. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, reduce the final concentration. 2. Consider reducing the serum concentration in your assay medium if possible, or test the solubility of the compound in your specific culture medium before conducting the experiment. |
Experimental Protocols
Protocol 1: Glycine Uptake Assay
This protocol describes a method to measure the inhibition of GlyT1-mediated glycine uptake in cultured cells.
Materials:
-
Cells expressing GlyT1 (e.g., CHO-hGlyT1 or HEK293-hGlyT1)
-
96-well cell culture plates
-
This compound
-
[³H]-glycine or other suitable radiolabeled glycine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and a scintillation counter
-
High concentration of a known GlyT1 inhibitor (e.g., sarcosine) for determining non-specific uptake
Procedure:
-
Cell Seeding: Seed the GlyT1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.
-
Preparation of Compound Dilutions: Prepare serial dilutions of this compound in assay buffer. Also, prepare a high concentration of a known GlyT1 inhibitor for the non-specific uptake control wells.
-
Pre-incubation: Wash the cell monolayer twice with pre-warmed assay buffer. Add the diluted this compound or control solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Glycine Uptake: Add [³H]-glycine to each well to initiate the uptake reaction. The final concentration of glycine should be at or near its Km for the transporter.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.
-
Termination of Uptake: Quickly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer to stop the uptake and remove unbound [³H]-glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
Troubleshooting Your LY2365109 Hydrochloride Experiments: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride. If your experiment is not yielding the expected results, this guide offers potential reasons and solutions to get you back on track.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound failed to dissolve. What should I do?
A1: Issues with solubility are common. Here are several factors to consider:
-
Solvent Choice: this compound has limited solubility in aqueous solutions.[1] For in vitro experiments, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended solvents.[2]
-
Concentration: Ensure you are not exceeding the maximum solubility for your chosen solvent. Over-saturation will lead to precipitation.
-
Solvent Quality: Use freshly opened, high-purity DMSO, as it can be hygroscopic and absorb water, which significantly impacts the solubility of the compound.[1]
-
Temperature and Sonication: If you observe precipitation or phase separation, gentle warming and/or sonication can aid in dissolution.[1]
-
Storage of Stock Solutions: Once prepared, aliquot your stock solution and store it appropriately to prevent inactivation from repeated freeze-thaw cycles.[1][3]
Q2: I'm observing unexpected or off-target effects in my cell-based or animal studies. Why might this be happening?
A2: While this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), several factors can contribute to unexpected outcomes:[2]
-
High Concentrations: At higher doses, this compound can produce profound locomotor and respiratory impairments.[2][4] This is thought to be due to significant elevations of extracellular glycine in caudal brain areas, potentially leading to the activation of inhibitory strychnine-sensitive glycine A receptors.[4] Consider performing a dose-response curve to identify the optimal concentration for your specific model.
-
Purity of the Compound: Ensure the purity of your this compound is ≥98%, as impurities could lead to off-target effects.[2]
-
Vehicle Effects: The vehicle used to dissolve and administer the compound (e.g., DMSO, PEG300, Tween-80) can have its own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the compound's integrity.
-
Powder Form: The solid powder should be desiccated at room temperature or stored at -20°C for long-term stability (up to 3 years).[2][3] It is important to protect it from moisture.[3]
-
In-Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Inhibitory Activity
| Target | IC₅₀ Value |
| Glycine Transporter 1 (GlyT1) | 15.8 nM[1][2] |
| Glycine Transporter 2 (GlyT2) | > 30,000 nM[2] |
Table 2: Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ≥ 31 mg/mL (73.48 mM)[1] |
| 100 mM (42.19 mg/mL)[2] | |
| Ethanol | 50 mM (21.1 mg/mL)[2] |
| Water | < 0.1 mg/mL (insoluble)[1] |
Table 3: In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.93 mM)[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.93 mM)[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.93 mM)[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (421.91 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.219 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Ensure complete dissolution: Vortex or gently warm the solution until all the solid has dissolved.
-
Store appropriately: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: In Vivo Administration via Oral Gavage (Rodent Model)
-
Prepare the formulation: Based on the desired dose and the solubility in the chosen vehicle (see Table 3), prepare the this compound formulation. For example, to prepare a 2.5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first dissolve the compound in DMSO, then sequentially add the other components.[3]
-
Animal handling: Acclimatize the animals to the experimental conditions.
-
Dose calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the target dose (e.g., 0.3-30 mg/kg).[1]
-
Administration: Administer the calculated volume using an appropriate-sized oral gavage needle.
-
Control group: Administer the vehicle alone to a control group of animals.
-
Monitoring: Observe the animals for any adverse effects, particularly locomotor and respiratory changes at higher doses.[2][4]
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
- 4. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of LY2365109 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with LY2365109 hydrochloride, focusing on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] The inhibition of GlyT1 leads to an increase in extracellular glycine levels, particularly in the cerebrospinal fluid (CSF).[2][4][5] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by increasing its synaptic availability, LY2365109 potentiates NMDA receptor function.[6] This mechanism is being explored for its therapeutic potential in central nervous system disorders like schizophrenia and epilepsy.[4][6]
Q2: What are the primary challenges associated with the bioavailability of this compound?
A2: The primary challenge is its poor aqueous solubility. This compound is reported to be insoluble in water (< 0.1 mg/mL), which can significantly limit its absorption and bioavailability when administered orally in a simple aqueous solution.[1] To overcome this, specific formulation strategies are required to dissolve the compound for preclinical studies.
Q3: What are the recommended storage conditions for this compound?
A3: For the solid powder, it is recommended to store it at 4°C, sealed and away from moisture.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or -80°C for up to six months.[1]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during formulation preparation.
-
Possible Cause 1: Incomplete initial dissolution in DMSO.
-
Solution: Ensure that the this compound is fully dissolved in newly opened, anhydrous DMSO before adding other co-solvents. The hygroscopic nature of DMSO can significantly impact the solubility of the product.[1] Gentle heating and/or sonication can be used to aid dissolution in the initial DMSO stock.[1]
-
-
Possible Cause 2: Incorrect order of solvent addition.
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Maintain a consistent temperature during preparation. If precipitation occurs after cooling to room temperature, gentle warming may help redissolve the compound. Prepare formulations fresh before each experiment if possible.
-
Issue: Inconsistent results in in vivo experiments.
-
Possible Cause 1: Inhomogeneous formulation.
-
Possible Cause 2: Degradation of the compound.
-
Solution: Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[1] Use freshly prepared formulations for in vivo studies whenever possible. Adhere to the recommended storage conditions to prevent chemical degradation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | < 0.1 | Insoluble |
| DMSO | ≥ 42.19 | ≥ 100 |
| Ethanol | 21.1 | 50 |
Data sourced from references:[1][2][7]
Table 2: Summary of In Vivo Oral Administration and Effects
| Animal Model | Dosage Range (p.o.) | Effect | Time Point of Measurement |
| Male Sprague-Dawley Rats | 0.3 - 30 mg/kg | Dose-dependent elevations in CSF levels of glycine | 1 hour after dosing |
| Mice | Not specified | Increases seizure thresholds | Not specified |
Data sourced from references:[1][4][6]
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This formulation is suitable for achieving a clear solution for oral administration.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 25.0 mg/mL. Ensure the solution is clear.
-
Add co-solvents sequentially: For a 1 mL final volume, take 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of LY2365109 will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][5]
Protocol 2: Formulation with SBE-β-CD
This formulation utilizes a cyclodextrin to improve solubility.
-
Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 25.0 mg/mL.
-
Combine solutions: For a 1 mL final volume, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of LY2365109 will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][5]
Protocol 3: Formulation with Corn Oil
This protocol is for creating an oil-based formulation.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 25.0 mg/mL.
-
Combine with oil: For a 1 mL final volume, add 100 µL of the 25.0 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is achieved.
-
The final concentration of LY2365109 will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.[1][5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
- 6. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
Off-target effects of LY2365109 hydrochloride to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of LY2365109 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: We are observing significant motor and respiratory impairment in our animal models at higher doses of LY2365109. Are these known off-target effects?
A2: The locomotor and respiratory impairments observed at higher doses are thought to be "mechanism-based" rather than classical off-target effects. The current hypothesis is that potent GlyT1 inhibition in caudal brain regions, such as the brainstem and cerebellum, leads to a significant elevation of extracellular glycine.[1] This excess glycine may then activate strychnine-sensitive glycine A receptors, which are inhibitory and can affect motor control and respiratory function.[1] Therefore, these effects are likely an over-extension of the intended pharmacological action in specific anatomical locations.
Q3: How can we distinguish between on-target mechanism-based adverse effects and true off-target effects in our experiments?
A3: To differentiate between these two possibilities, consider the following:
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Dose-Response Relationship: Analyze if the adverse effects are dose-dependent and correlate with the known potency of LY2365109 for GlyT1.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the timing of the adverse effects with the concentration of the compound in the central nervous system.
-
Use of Antagonists: As demonstrated in preclinical studies with similar compounds, the adverse effects might be reversible by a glycine A receptor antagonist like strychnine.[1]
-
Control Compounds: Include a structurally similar but inactive compound in your studies to rule out effects related to the chemical scaffold itself.
-
Broad Panel Screening: Conduct your own off-target screening against a panel of receptors and kinases to identify any potential unintended interactions.
Q4: What are the best practices for determining the off-target profile of a GlyT1 inhibitor like LY2365109?
A4: A thorough off-target assessment should include:
-
Selectivity against GlyT2: This is the most critical initial screen. A radiolabeled glycine uptake assay in cells expressing either GlyT1 or GlyT2 is a standard method.
-
Broad Ligand Binding Assays: Screen the compound against a commercially available panel of receptors, ion channels, and transporters (e.g., a CEREP panel). This provides a broad overview of potential interactions.
-
Kinase Profiling: A kinome scan is essential to identify any unintended inhibition of protein kinases, a common source of off-target effects for small molecules.
-
Functional Assays: For any "hits" from binding assays, follow-up with functional assays (e.g., agonist or antagonist mode) to determine the physiological relevance of the interaction.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular glycine uptake assays.
-
Possible Cause: Cell health and passage number can affect transporter expression.
-
Solution: Use cells within a consistent and low passage number range. Regularly check cell morphology and viability.
-
-
Possible Cause: Variability in compound concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
-
Possible Cause: Assay conditions not optimized.
-
Solution: Ensure that the incubation time, temperature, and buffer composition are optimized and consistent across experiments.
-
Issue 2: Unexpected phenotypic changes in cell-based assays not obviously related to GlyT1 inhibition.
-
Possible Cause: The cell line may express an unknown off-target of LY2365109.
-
Solution: Conduct a screen of your compound against a broad panel of receptors and kinases. If a potential off-target is identified, use siRNA or CRISPR to knock down the expression of that target in your cell line and see if the phenotype is reversed.
-
-
Possible Cause: The observed effect is a downstream consequence of sustained glycine elevation.
-
Solution: Investigate signaling pathways known to be modulated by glycine.
-
Quantitative Data Summary
The following table summarizes the known inhibitory potency and selectivity of this compound.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| Glycine Transporter 1 (GlyT1) | [14C]glycine uptake | Human | 15.8 | [2] |
| Glycine Transporter 2 (GlyT2) | [14C]glycine uptake | Human | > 30,000 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay for Selectivity Profiling
This protocol is a standard method to determine the potency and selectivity of a compound for GlyT1 versus GlyT2.
-
Cell Culture: Maintain two separate cell lines, one stably expressing human GlyT1 and the other stably expressing human GlyT2, in appropriate culture medium.
-
Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
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Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the various concentrations of this compound or vehicle control for 15-30 minutes at room temperature. c. Initiate glycine uptake by adding a solution containing a fixed concentration of [3H]glycine or [14C]glycine. d. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. e. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells with ice-cold assay buffer.
-
Detection: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of glycine uptake against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Proposed pathway for mechanism-based adverse effects.
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Interpreting unexpected results in LY2365109 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, it prevents the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine concentrations. This enhances the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist, playing a crucial role in synaptic plasticity, learning, and memory.
Q2: What are the potential therapeutic applications of this compound under investigation?
A2: LY2365109 has been investigated for its potential as an anticonvulsant. Studies have shown that it can increase the seizure threshold in mice.[1] Its ability to modulate NMDA receptor function also suggests potential applications in other central nervous system disorders related to hypoglutamatergic function, such as schizophrenia.[2]
Q3: Are there any known off-target effects or lack of selectivity I should be aware of?
A3: LY2365109 is characterized as a selective GlyT1 inhibitor. However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is crucial to consult the manufacturer's specifications for the particular batch of the compound being used.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a powder at -20°C. For stock solutions in solvents like DMSO, storage at -80°C is advisable. Always refer to the supplier's data sheet for specific storage instructions to ensure the compound's stability and activity.
Troubleshooting Guide for Unexpected Results
Issue 1: Unexpected Locomotor and Respiratory Impairment
Question: We are observing significant locomotor impairment, compulsive walking (obstinate progression), and/or respiratory distress in our animal models after administering higher doses of LY2365109. Is this a known effect, and how can we mitigate it?
Answer: Yes, these are documented dose-dependent adverse effects of LY2365109 and other potent GlyT1 inhibitors.[2]
Root Cause: These effects are not typically due to off-target activity but rather an over-potentiation of the on-target effect in specific brain regions. Here's a breakdown of the mechanism:
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Differential GlyT1 Expression: GlyT1 is more abundantly expressed in caudal brain areas, such as the brain stem and cerebellum, compared to cortical regions like the prefrontal cortex (PFC).[2]
-
Sustained Glycine Elevation: Inhibition of GlyT1 by LY2365109 leads to a more sustained and pronounced increase in extracellular glycine levels in the cerebellum and brain stem compared to the PFC.[2]
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Glycine A Receptor Activation: The excessively high levels of glycine in these caudal regions can lead to the activation of strychnine-sensitive glycine A receptors, which are inhibitory.
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Functional Consequences: Activation of these inhibitory glycine A receptors in the cerebellum and brain stem can impair motor coordination and depress critical functions like respiration.[2]
Troubleshooting Steps:
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Dose-Response Titration: Conduct a thorough dose-response study to identify the therapeutic window for your desired effect (e.g., anticonvulsant activity) while minimizing adverse motor and respiratory effects. The effective dose for seizure reduction in mice has been reported in the 7.5-10 mg/kg range, while a 30 mg/kg dose was found to cause lethal respiratory arrest.[1]
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Careful Behavioral Monitoring: Closely observe the animals for any signs of motor impairment or respiratory distress. Quantify locomotor activity to establish a clear dose-effect relationship.
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Consider Compound Properties: If these side effects persist and limit the therapeutic window, consider using a GlyT1 inhibitor with a shorter residence time at the transporter. Compounds that are reversible and competitive may have a more favorable safety profile.
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Pharmacokinetic Analysis: If possible, correlate the observed adverse effects with the brain and plasma concentrations of LY2365109 to better understand the exposure-response relationship.
Issue 2: Lack of Efficacy or Inconsistent Results in In Vitro Assays
Question: We are not observing the expected inhibition of glycine uptake in our cell-based assays, or the results are highly variable. What could be the problem?
Answer: Several factors can contribute to a lack of efficacy or inconsistency in in vitro glycine uptake assays.
Troubleshooting Steps:
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Cell Line Validation:
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GlyT1 Expression: Confirm the expression of GlyT1 in your chosen cell line (e.g., CHO or HEK293 cells stably expressing hGlyT1).
-
Cell Viability: Ensure high cell viability. The compound or solvent may be causing cytotoxicity at the concentrations tested.
-
-
Compound Integrity and Solubility:
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Proper Storage: Verify that this compound has been stored correctly to prevent degradation.
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Solubility Issues: this compound has limited aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your assay buffer. Precipitation of the compound will lead to inaccurate concentrations.
-
-
Assay Conditions:
-
Glycine Concentration: The concentration of radiolabeled glycine (e.g., [³H]glycine) used in the uptake assay is critical. Ensure it is appropriate for detecting inhibition.
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Incubation Time: Optimize the incubation time to be on the linear portion of the glycine uptake curve.
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Buffer Composition: The ionic composition of the buffer (especially Na⁺ and Cl⁻) is crucial for GlyT1 activity.
-
-
Control Compounds: Always include a positive control (a known GlyT1 inhibitor) and a negative control (vehicle) to validate the assay performance.
Data Presentation
Table 1: In Vivo Dose-Response of LY2365109 on Seizure Activity in a Mouse Model of Temporal Lobe Epilepsy (TLE)
| Dose (mg/kg, i.p.) | Outcome | Reference |
| 3 | Not effective | [1] |
| 5 | Not effective | [1] |
| 7.5 | >50% seizure reduction | [1] |
| 10 | >50% seizure reduction | [1] |
| 30 | Lethal respiratory arrest within 4 hours | [1] |
Table 2: Effect of LY2365109 on Pentylenetetrazole (PTZ) Seizure Threshold in Mice
| Treatment | PTZ Seizure Threshold (mg/kg) | Reference |
| Vehicle | 45.7 ± 3.0 | [1] |
| LY2365109 (10 mg/kg) | 57.5 ± 3.7 | [1] |
Experimental Protocols
Protocol 1: In Vitro [³H]Glycine Uptake Assay in Cells Expressing GlyT1
This protocol is adapted from standard methodologies for measuring GlyT1 activity.
Materials:
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Cell line stably expressing human GlyT1 (e.g., CHO-hGlyT1)
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Cell culture medium and supplements
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Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
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[³H]Glycine (radiolabeled glycine)
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Unlabeled glycine
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This compound stock solution (in DMSO)
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Scintillation cocktail and scintillation counter
Procedure:
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Cell Plating: Plate the GlyT1-expressing cells in a suitable format (e.g., 24- or 96-well plates) and grow to confluency.
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Preparation of Reagents:
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Prepare assay buffer.
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Prepare a solution of [³H]glycine and unlabeled glycine in assay buffer at the desired final concentration.
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Prepare serial dilutions of LY2365109 in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
-
Assay Performance:
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Aspirate the culture medium from the cells and wash the cell monolayer with assay buffer.
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Pre-incubate the cells with the different concentrations of LY2365109 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.
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Initiate glycine uptake by adding the [³H]glycine solution to each well.
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Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This should be within the linear range of uptake.
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Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
-
Quantification:
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Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
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Transfer the lysate to scintillation vials.
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Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
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Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.
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Calculate the percent inhibition for each concentration of LY2365109.
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Plot the percent inhibition against the log concentration of LY2365109 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Protocol 2: In Vivo Microdialysis for Glycine Measurement in Rodent Brain
This protocol provides a general framework for measuring extracellular glycine levels in specific brain regions of awake, freely moving rodents.
Materials:
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Rodents (e.g., rats or mice)
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Stereotaxic apparatus
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Anesthesia (e.g., isoflurane)
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Microdialysis probes and guide cannulae
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Surgical instruments
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Dental cement
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Perfusion pump
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Fraction collector
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Artificial cerebrospinal fluid (aCSF)
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This compound formulation for in vivo administration
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HPLC system with fluorescence detection for glycine analysis
Procedure:
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Surgical Implantation of Guide Cannula:
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Anesthetize the animal and place it in the stereotaxic frame.
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Following aseptic surgical procedures, expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., prefrontal cortex or cerebellum).
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Implant the guide cannula to the correct depth and secure it to the skull with dental cement.
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Allow the animal to recover from surgery for several days.
-
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Microdialysis Experiment:
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On the day of the experiment, place the animal in a microdialysis bowl and allow it to acclimatize.
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Insert the microdialysis probe through the guide cannula into the target brain region.
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Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
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Allow for an equilibration period (e.g., 1-2 hours) before collecting baseline samples.
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Collect several baseline dialysate samples (e.g., every 20-30 minutes) into chilled collection vials.
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Administer LY2365109 or vehicle via the desired route (e.g., intraperitoneal injection).
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Continue collecting dialysate samples for several hours post-administration.
-
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Sample Analysis:
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Glycine is typically derivatized to a fluorescent product before analysis.
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Analyze the dialysate samples for glycine concentration using an HPLC system with a fluorescence detector.
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Generate a standard curve with known concentrations of glycine to quantify the levels in the samples.
-
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Data Analysis:
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Express the glycine concentrations in the post-treatment samples as a percentage of the average baseline concentration for each animal.
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Compare the time course of glycine level changes between the LY2365109-treated and vehicle-treated groups.
-
Visualizations
Caption: Mechanism of differential effects of LY2365109.
Caption: Troubleshooting workflow for in vivo experiments.
References
Technical Support Center: LY2365109 Hydrochloride Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve generation for LY2365109 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[3][4]
Q2: What is the expected potency (IC50) of this compound?
A2: this compound has a reported IC50 of 15.8 nM for the inhibition of glycine uptake in cells over-expressing human GlyT1a.[1][2] It is highly selective for GlyT1 over GlyT2 (IC50 > 30,000 nM).[5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[5][6] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[5][6] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[1]
Q4: What are the potential in vivo effects of this compound at higher doses?
A4: At higher doses, this compound can cause significant locomotor and respiratory impairments.[5] These adverse effects are believed to be due to high GlyT1 inhibitory activity in caudal brain areas, leading to sustained elevations of extracellular glycine and activation of strychnine-sensitive glycine A receptors.[7]
Troubleshooting Guides
This section addresses common issues encountered during dose-response experiments with this compound.
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to decreased expression of GlyT1. |
| Reagent Variability | Use the same lot of media, serum, and other critical reagents for all related experiments. Lot-to-lot variability can significantly impact cellular response. |
| Compound Dilution Accuracy | Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting, especially for the initial high-concentration stock, as errors will propagate through the dilution series. |
| Incubation Time | Maintain a consistent incubation time with the compound across all experiments. The observed IC50 can be time-dependent. |
Issue 2: The dose-response curve is flat or has a very shallow slope.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The tested concentrations may be too high or too low. A broad concentration range (e.g., 10 pM to 100 µM) is recommended to capture the full sigmoidal curve. |
| Compound Insolubility | Visually inspect for precipitation at higher concentrations. If solubility is an issue, consider adjusting the vehicle or using a different solvent system. Ensure the final DMSO concentration is low and consistent across all wells. |
| Low GlyT1 Expression | The cell line used may not express sufficient levels of GlyT1. Confirm GlyT1 expression using techniques like Western blot or qPCR. Consider using a cell line engineered to overexpress GlyT1. |
| Assay Insensitivity | The assay may not be sensitive enough to detect inhibition. Ensure the signal-to-background ratio is adequate. For glycine uptake assays, optimize the concentration of radiolabeled glycine and the uptake time. |
Issue 3: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. After seeding, gently rock the plate in multiple directions to ensure even distribution. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For small volumes, consider using reverse pipetting, especially with viscous solutions. |
| Edge Effects | "Edge effects" in multi-well plates can cause variability. To minimize this, avoid using the outer wells or fill them with media without cells. |
Issue 4: A "U-shaped" or biphasic dose-response curve is observed.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Concentrations | High concentrations of the compound may induce cellular toxicity or other off-target effects that confound the primary assay readout. |
| Cytotoxicity | Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to the cells. This will help in selecting an appropriate upper concentration limit for the primary assay. |
| Assay Artifact | Some assay technologies can be prone to artifacts at high compound concentrations. Review the principles of your assay and consider if such interference is possible. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay Conditions |
| IC50 (GlyT1) | 15.8 nM | Glycine uptake in cells over-expressing hGlyT1a |
| IC50 (GlyT2) | > 30,000 nM | Glycine uptake assay |
| Solubility (DMSO) | up to 100 mM | - |
| Solubility (Ethanol) | up to 50 mM | - |
Experimental Protocols
Radiolabeled Glycine Uptake Assay
This protocol provides a general framework for determining the dose-response curve of this compound.
1. Cell Culture and Seeding:
- Culture cells expressing GlyT1 (e.g., CHO-K1/hGlyT1a) in appropriate media and conditions.
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
3. Glycine Uptake Assay:
- Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
- Pre-incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).
- Initiate glycine uptake by adding a solution containing [³H]glycine or [¹⁴C]glycine at a concentration close to its Km for the transporter.
- Incubate for a specific time (e.g., 10-20 minutes) at room temperature. The uptake should be in the linear range.
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor or in sodium-free buffer) from all wells.
- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a glycine uptake assay.
Caption: Troubleshooting decision tree for dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing locomotor side effects of LY2365109 in behavioral studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GlyT1 inhibitor, LY2365109. Our goal is to help you minimize locomotor side effects in your behavioral studies and ensure the validity of your experimental data.
Troubleshooting Guide: Locomotor Side Effects
Researchers using LY2365109 may encounter alterations in locomotor activity, which can confound the results of behavioral assays. These side effects are often dose-dependent and can manifest as either hyperactivity or hypoactivity. This guide provides potential causes and solutions for these issues.
| Issue | Potential Cause | Recommended Solution |
| Hyperlocomotion or Compulsive Walking | High dosage of LY2365109 leading to excessive glycine concentration in caudal brain regions and overstimulation of strychnine-sensitive glycine A receptors.[1] | Conduct a dose-response study to identify the minimal effective dose that does not produce hyperlocomotion. Consider co-administration with a low, sub-effective dose of a glycine A receptor antagonist (e.g., strychnine) to attenuate the motor effects. Note: This requires careful calibration to avoid masking the primary effects of LY2365109. |
| Hypolocomotion or Sedation | At higher concentrations, excessive activation of inhibitory glycine receptors in the brainstem and cerebellum can lead to inhibitory effects on motor activity.[1] | Lower the dose of LY2365109. If the therapeutic effect is lost at lower doses, consider a different administration route or a slower infusion method to maintain a more stable and lower peak concentration in the central nervous system. |
| Inconsistent Locomotor Effects Across Animals | Individual differences in drug metabolism, receptor density, or baseline activity levels. | Increase the sample size to ensure statistical power. Habituate all animals to the testing environment thoroughly before drug administration to minimize novelty-induced variations in activity. |
| Side Effects Masking Cognitive or Behavioral Readouts | The observed changes in behavioral tasks (e.g., memory, anxiety) are secondary to the locomotor effects of the drug. | Utilize behavioral paradigms that are less dependent on locomotor activity, such as fear conditioning with freezing as the primary endpoint. Alternatively, statistically control for locomotor activity by using it as a covariate in the analysis of other behavioral measures. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of LY2365109's locomotor side effects?
A1: LY2365109 is a selective inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, it increases the extracellular concentration of glycine. While this is intended to modulate N-methyl-D-aspartate (NMDA) receptor function in cortical regions, high doses can lead to a significant and sustained elevation of glycine in caudal brain areas like the brainstem and cerebellum.[1] This excess glycine can then activate strychnine-sensitive glycine A receptors, which are inhibitory and can disrupt normal motor function, leading to both stimulatory and inhibitory effects on motor performance.[1]
Q2: How can I determine the optimal dose of LY2365109 for my behavioral study while minimizing locomotor side effects?
A2: A thorough dose-response study is crucial. We recommend starting with a low dose and systematically increasing it while monitoring both the desired therapeutic effect and locomotor activity. An open field test is a straightforward way to quantify locomotor activity (e.g., distance traveled, rearing frequency). The goal is to identify a dose that produces the desired behavioral effect without causing significant changes in baseline locomotor activity.
Q3: Are there alternative compounds to LY2365109 with a better side effect profile?
A3: Research into GlyT1 inhibitors is ongoing, and newer generations of compounds are being developed with different kinetic properties. Factors such as whether the inhibitor is competitive or non-competitive and its residence time on the transporter can influence the side effect profile. Compounds with a shorter residence time may be associated with a reduced risk of motor side effects. It is advisable to review the current literature for the latest developments in GlyT1 inhibitors.
Q4: Can I co-administer other drugs to counteract the locomotor effects of LY2365109?
A4: Co-administration of a glycine A receptor antagonist, such as a very low dose of strychnine, has been proposed to reverse the inhibitory motor effects.[1] However, this approach must be used with extreme caution. A thorough validation is necessary to ensure that the antagonist does not interfere with the primary outcome of your study or introduce its own behavioral effects.
Q5: What experimental design considerations should I take into account?
A5: Always include a vehicle-treated control group to establish a baseline for normal locomotor activity. It is also important to habituate the animals to the testing apparatus before the experiment to reduce novelty-induced hyperactivity. When possible, automate the recording of locomotor activity using video tracking software to ensure objectivity and reliability.
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess the impact of LY2365109 on spontaneous locomotor activity in rodents.
Materials:
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Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats; 20 cm x 20 cm x 25 cm for mice)
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Video camera mounted above the arena
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Video tracking software (e.g., Any-maze, EthoVision)
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LY2365109 solution
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Vehicle solution
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Syringes and needles for administration
Procedure:
-
Habituation: Handle the animals for 5 minutes each day for 3 days leading up to the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes before the test begins.
-
Drug Administration: Administer LY2365109 or vehicle at the desired dose and route (e.g., intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of LY2365109 and should be determined in preliminary studies.
-
Test Initiation: Gently place the animal in the center of the open field arena.
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Data Recording: Start the video recording and tracking software immediately. Allow the animal to explore the arena freely for a predetermined amount of time (e.g., 15-30 minutes).
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Data Analysis: The software will automatically track and analyze various parameters. Key metrics for locomotor activity include:
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Total distance traveled
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Time spent mobile vs. immobile
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Rearing frequency (vertical activity)
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Entries into the center zone vs. periphery (can also indicate anxiety-like behavior)
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.
Visualizations
Signaling Pathway of LY2365109-Induced Locomotor Side Effects
Caption: Signaling pathway of LY2365109 locomotor side effects.
Troubleshooting Workflow for Locomotor Side Effects
Caption: Troubleshooting workflow for locomotor side effects.
Experimental Design Decision Diagram
References
LY2365109 hydrochloride degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of LY2365109 hydrochloride and best practices for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems that may arise during the handling and use of this compound.
Q1: I am observing a loss of potency or inconsistent results with my this compound solution. What could be the cause?
A loss of potency can be attributed to several factors, primarily related to improper storage and handling. Here are the potential causes and recommended actions:
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Improper Storage Temperature: Storing the compound at temperatures higher than recommended can accelerate degradation.[1][2][3][4][5]
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Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound.
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Action: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Exposure to Moisture: this compound is sensitive to moisture.[1][3]
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Inappropriate Solvent: The choice of solvent can impact the stability of the compound.
Q2: My this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or precipitation in your solution can indicate solubility issues or degradation.
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Exceeded Solubility Limit: The concentration of your solution may be too high for the chosen solvent.
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Degradation: The formation of insoluble degradation products can cause the solution to become cloudy.
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Action: If you suspect degradation, it is recommended to discard the solution and prepare a fresh one from a solid stock that has been properly stored.
-
Q3: I need to perform a forced degradation study on this compound. What conditions should I consider?
Forced degradation studies are crucial for understanding the stability of a compound. While specific degradation pathways for this compound are not extensively published, general ICH guidelines for forced degradation can be followed.[7][8][9][10] These studies typically involve subjecting the compound to stress under the following conditions:
-
Acidic and Basic Hydrolysis: Test the stability in the presence of an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).[9]
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Oxidation: Use an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) to assess oxidative stability.[9]
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Thermal Stress: Expose the solid compound to dry heat (e.g., 50°C).[9]
-
Photostability: Expose the compound to UV light (e.g., 254 nm) to evaluate its sensitivity to light.[9]
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical for maintaining the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a sealed and protected environment, avoiding moisture.[3] |
| 4°C | 2 years | Store in a sealed and protected environment, avoiding moisture.[3] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Q5: What are the known degradation pathways for this compound?
Currently, there is limited publicly available information detailing the specific degradation pathways and products of this compound. However, based on general principles of drug degradation, potential pathways could include hydrolysis, oxidation, and photolysis.[11][12] To understand the specific vulnerabilities of this compound, it is recommended to conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8]
Q6: How can I prevent the degradation of this compound in my experiments?
To minimize degradation, follow these best practices:
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Adhere to Recommended Storage Conditions: Always store the solid compound and solutions at the recommended temperatures and protect them from moisture.[1][2][3][4][5]
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Use High-Purity Solvents: When preparing solutions, use fresh, high-purity solvents to avoid contaminants that could promote degradation.
-
Protect from Light: While specific photostability data is limited, it is good practice to protect solutions from prolonged exposure to light.[11]
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles.
-
Prepare Fresh Working Solutions: For optimal results, prepare fresh working solutions from your stock solution on the day of the experiment.
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., room temperature or elevated) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate under the same conditions.
-
Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound or a solution to a UV lamp at a specified wavelength (e.g., 254 nm) for a defined period.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[13]
-
Visualizations
Caption: Troubleshooting workflow for identifying potential causes of this compound instability.
Caption: Experimental workflow for conducting a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. LY2365109 | glycine transporter 1 (GlyT1) inhibitor | CAS# 868265-28-5 | InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analchemres.org [analchemres.org]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitechnol.com [scitechnol.com]
- 12. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: LY2365109 Hydrochloride Dosage Adjustment for Animal Strains
Disclaimer: The following information is intended for research purposes only. The provided dosage ranges are based on limited publicly available data and should be considered as starting points. It is crucial for researchers to conduct their own dose-finding studies for their specific animal strain and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for LY2365109 hydrochloride in rodents?
A1: Based on published preclinical studies, a general starting point for oral (p.o.) administration of this compound is in the range of 0.3-30 mg/kg for mice and around 10 mg/kg for rats. However, these are not definitive doses and should be optimized for your specific experimental goals and animal model.
Q2: Why might I need to adjust the dosage of this compound for different animal strains?
A2: Different strains of the same animal species (e.g., C57BL/6 vs. BALB/c mice, or Sprague-Dawley vs. Wistar rats) can exhibit significant variations in their response to a drug.[1][2][3][4][5][6][7][8][9] These differences can be attributed to several factors, including:
-
Genetic Variations: Differences in genes encoding for drug-metabolizing enzymes (like cytochrome P450s), transporters, and drug targets can lead to altered pharmacokinetics and pharmacodynamics.[4]
-
Physiological Differences: Strains can differ in body composition, organ size, and baseline neurochemistry, all of which can influence drug distribution and effect.
-
Immune System Variances: As seen in comparisons between BALB/c and C57BL/6 mice, differences in immune responses can affect overall health and potentially how a compound is processed.[6][7][9]
Q3: Are there known differences in Glycine Transporter 1 (GlyT1) expression between rodent strains?
Q4: What are the signs of potential overdose or adverse effects of this compound in rodents?
A4: High doses of selective GlyT1 inhibitors, including this compound, have been reported to cause profound locomotor and respiratory impairments.[10][11] Researchers should carefully monitor animals for any signs of sedation, motor impairment, or changes in breathing patterns. If such effects are observed, dose reduction is warranted.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy at Standard Dose | Strain-Specific Resistance/Metabolism: The selected animal strain may have a higher metabolic rate for the compound or lower sensitivity to its effects. | 1. Increase Dose Incrementally: Conduct a dose-response study, carefully increasing the dose while monitoring for both efficacy and adverse effects. 2. Verify Target Engagement: If possible, measure glycine levels in the cerebrospinal fluid (CSF) to confirm that this compound is reaching its target and exerting its primary pharmacological effect. 3. Consider a Different Strain: If feasible, testing in a different, commonly used strain (e.g., C57BL/6 for mice, Sprague-Dawley for rats) may provide a point of comparison. |
| Adverse Effects at Low Doses | Strain-Specific Sensitivity: The chosen strain may be particularly sensitive to the effects of GlyT1 inhibition. | 1. Dose De-escalation: Significantly reduce the dose and titrate upwards slowly to find the therapeutic window. 2. Pharmacokinetic Analysis: Consider conducting a pilot pharmacokinetic study to determine the plasma and brain exposure of the compound in your specific strain. This can help to understand if high exposure is the cause of the adverse effects. |
| High Variability in Response | Outbred Stock: If using an outbred stock of animals (e.g., Sprague-Dawley or Wistar rats), genetic heterogeneity can lead to greater variability in drug response compared to inbred strains.[12] | 1. Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical power. 2. Use an Inbred Strain: If the experimental question allows, switching to an inbred strain will reduce genetic variability. |
| Unexpected Behavioral Phenotype | Off-Target Effects or Strain-Specific Neurochemistry: The observed behavior may be an unexpected consequence of GlyT1 inhibition in the specific neural circuitry of the chosen strain. | 1. Comprehensive Behavioral Phenotyping: Conduct a thorough behavioral assessment to characterize the observed phenotype. 2. Consult Literature on Strain Characteristics: Review literature on the known behavioral and neurochemical characteristics of your chosen strain. |
Quantitative Data Summary
Note: The following tables are provided for illustrative purposes and are based on limited available data. Researchers should generate their own data for their specific models.
Table 1: Reported Oral Doses of this compound in Rodents
| Species | Strain | Dosage Range (mg/kg, p.o.) | Observed Effect | Reference |
| Mouse | Not Specified | 0.3 - 30 | Dose-dependent elevation in CSF glycine levels | --INVALID-LINK-- |
| Rat | Not Specified | 10 | Elevation of glycine concentrations in striatal microdialysates and CSF | --INVALID-LINK-- |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rodents
-
Drug Preparation:
-
Based on solubility data, this compound can be dissolved in vehicles such as DMSO and ethanol.[10][11] However, for in vivo use, it is often necessary to prepare a suspension in a vehicle suitable for oral administration, such as 0.5% methylcellulose or 1% Tween 80 in sterile water.
-
Prepare a stock solution of known concentration. On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentrations for dosing. Ensure the solution is well-mixed before each administration.
-
-
Animal Handling and Dosing:
-
Handle the animals gently to minimize stress.
-
For oral gavage, use a proper-sized, soft-tipped gavage needle.
-
Gently restrain the animal and insert the gavage needle into the esophagus, delivering the solution directly into the stomach.
-
The volume of administration should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
-
Post-Dosing Monitoring:
-
After administration, monitor the animals for any signs of distress or adverse effects, as detailed in the troubleshooting guide.
-
Ensure animals have free access to food and water.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a dose-finding study.
References
- 1. Chapter 23 - Responses to Drugs [informatics.jax.org]
- 2. Strain differences in the response of the mouse to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response analysis of nicotine tolerance and receptor changes in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological responses to pentobarbital in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in Expression of Toll-Like Receptors and Their Reactivities in Dendritic Cells in BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Transcriptomic Analysis of C57BL/6 and BALB/c Mice During Progressive Chronic Toxoplasma gondii Infection Reveals Changes in Host and Parasite Gene Expression Relating to Neuropathology and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Differences in the response to sepsis between C57BL/6 and BALB/c mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. KoreaMed Synapse [synapse.koreamed.org]
Technical Support Center: LY2365109 Hydrochloride Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2365109 hydrochloride. The information is designed to address specific issues that may be encountered during the translation of preclinical data to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] Its primary mechanism of action is to block the reuptake of glycine in the synapse, thereby increasing extracellular glycine concentrations.[5] This enhancement of glycinergic neurotransmission is intended to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neuronal communication.[5]
Q2: What are the potential therapeutic indications for this compound based on preclinical data?
A2: Preclinical studies have suggested potential therapeutic applications for this compound in central nervous system (CNS) disorders. Primarily, it was investigated for conditions associated with hypoglutamatergic function, such as schizophrenia.[5] Additionally, research indicates its potential as an anticonvulsant for the treatment of epilepsy.[4]
Q3: What is the most significant challenge in translating this compound preclinical efficacy to clinical trials?
A3: The most significant challenge is the narrow therapeutic window due to dose-dependent adverse effects observed in preclinical models.[2][3][5] While lower doses show therapeutic potential, higher doses lead to profound locomotor and respiratory impairments.[2][3][5] This suggests a fine line between achieving efficacy and inducing serious side effects, which is a major hurdle for clinical development.
Q4: What is the proposed mechanism for the adverse effects observed at higher doses?
A4: The adverse effects are hypothesized to result from excessive GlyT1 inhibition in caudal brain areas, such as the brain stem and cerebellum.[5] This leads to a sustained elevation of extracellular glycine, which may activate strychnine-sensitive glycine A receptors.[5] The activation of these inhibitory receptors is thought to suppress motor activity and critical brain stem functions like respiration.[5]
Q5: Are there any publicly available results from clinical trials of this compound for schizophrenia?
A5: Based on available information, there are no publicly disclosed results of clinical trials specifically for this compound in schizophrenia. While other compounds targeting glycine modulation have been investigated in schizophrenia, the clinical development status of LY2365109 for this indication is not clear from the provided search results.
Troubleshooting Guides
Problem 1: Difficulty in establishing a safe and effective dose range in a new animal model.
-
Possible Cause: Species-specific differences in pharmacokinetics (PK) and pharmacodynamics (PD) can significantly alter the therapeutic window. Factors such as metabolic rate, protein binding, and blood-brain barrier penetration can vary between species.
-
Troubleshooting Steps:
-
Allometric Scaling: Begin with allometric scaling from known effective and toxic doses in other species (e.g., rat) to estimate a starting dose range for the new species.
-
Dose-Range Finding Study: Conduct a preliminary dose-range finding study with a wide range of doses to identify the maximum tolerated dose (MTD) and the minimally effective dose.
-
Pharmacokinetic Analysis: Perform pharmacokinetic analysis at different dose levels to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the new model. Correlate plasma and brain concentrations with efficacy and toxicity.
-
Behavioral and Physiological Monitoring: Closely monitor animals for the specific adverse effects reported in previous studies, namely motor and respiratory deficits.
-
Problem 2: Inconsistent efficacy results in preclinical models of psychosis.
-
Possible Cause: The complexity of schizophrenia and the limitations of animal models to fully recapitulate the human disease can lead to variable results. The therapeutic effect of enhancing NMDA receptor function via GlyT1 inhibition may be model-dependent.
-
Troubleshooting Steps:
-
Model Selection: Utilize multiple, well-validated preclinical models of schizophrenia (e.g., NMDA receptor antagonist models, genetic models) to assess efficacy.
-
Endpoint Selection: Employ a battery of behavioral and cognitive tests that reflect different symptom domains of schizophrenia (positive, negative, and cognitive).
-
Target Engagement: Measure glycine levels in the cerebrospinal fluid (CSF) or relevant brain regions to confirm that LY2365109 is engaging its target at the doses being tested.
-
Control for Confounding Factors: Ensure rigorous experimental design with appropriate controls, randomization, and blinding to minimize variability.
-
Data Presentation
Table 1: Preclinical Efficacy and Safety Profile of this compound
| Parameter | Observation | Species | Reference |
| Mechanism of Action | Potent and selective GlyT1 inhibitor | In vitro (hGlyT1a) | [1] |
| IC50 (GlyT1) | 15.8 nM | In vitro (hGlyT1a) | [1] |
| IC50 (GlyT2) | > 30,000 nM | In vitro | [2][3] |
| Pharmacodynamic Effect | Dose-dependent increase in CSF glycine levels | Rat | [1] |
| Therapeutic Potential | Potentiation of NMDA-induced neurotransmitter release | Rat | [5] |
| Increased seizure threshold | Mouse | [1] | |
| Adverse Effects (High Doses) | Stimulatory and inhibitory effects on motor performance | Rat, Mouse | [5] |
| Impaired respiration | Rat, Mouse | [5] |
Experimental Protocols
Protocol 1: Assessment of in vivo Target Engagement by Measuring CSF Glycine Levels
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound orally (p.o.) at desired doses (e.g., 0.3, 1, 5, 10, 30 mg/kg).
-
CSF Collection: At a predetermined time point post-dosing (e.g., 1 hour), anesthetize the rats and collect cerebrospinal fluid (CSF) from the cisterna magna.
-
Glycine Quantification: Analyze the CSF samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry, to quantify glycine concentrations.
-
Data Analysis: Compare glycine levels in the drug-treated groups to a vehicle-treated control group to determine the dose-dependent effect of LY2365109 on CSF glycine.
Mandatory Visualization
Caption: Logical flow of translational challenges for LY2365109.
Caption: Signaling pathway of LY2365109's dual effects.
Caption: Workflow for preclinical dose-response assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Selectivity Profile of LY2365109 for Glycine Transporter 1 (GlyT1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of LY2365109, a potent Glycine Transporter 1 (GlyT1) inhibitor, against the Glycine Transporter 2 (GlyT2). The data presented herein is compiled from various preclinical studies to assist researchers in evaluating LY2365109 for neuroscience and drug discovery applications.
High Selectivity of LY2365109 for GlyT1
LY2365109 demonstrates exceptional selectivity for GlyT1 over GlyT2. This is evident from its half-maximal inhibitory concentration (IC50) values. For GlyT1, LY2365109 has an IC50 of 15.8 nM. In stark contrast, its IC50 for GlyT2 is greater than 30,000 nM, indicating a selectivity of over 1900-fold. This high degree of selectivity is a critical attribute, minimizing off-target effects and enhancing its potential as a precise pharmacological tool and therapeutic candidate.
Comparative Analysis with Other GlyT1 Inhibitors
To provide a broader context, the selectivity profile of LY2365109 is compared with other notable GlyT1 inhibitors in the table below. This comparative data highlights the varying degrees of selectivity among different chemical scaffolds.
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) |
| LY2365109 | 15.8 | > 30,000 | > 1900-fold |
| ALX5407 | 3 | > 10,000 | > 3300-fold |
| Bitopertin | 25 | Inactive | > 400-fold |
| Iclepertin | Potent | Inactive against GlyT2 | High |
| SSR103800 | Potent | Selective | Selective |
Mechanism of Action: Potentiation of NMDA Receptor Activity
GlyT1 inhibitors, including LY2365109, exert their effects by blocking the reuptake of glycine from the synaptic cleft. This leads to an increase in the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The potentiation of NMDA receptor activity is a key mechanism underlying the potential therapeutic effects of GlyT1 inhibitors in central nervous system disorders.
Experimental Protocols
The selectivity of GlyT1 inhibitors is typically determined using in vitro [³H]glycine uptake assays in cell lines stably expressing either human GlyT1 or GlyT2.
Experimental Workflow:
Detailed Method for [³H]Glycine Uptake Assay:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing human GlyT1a or GlyT2 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Assay Buffer Preparation: A Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) is typically used.
-
Inhibitor Preparation: A serial dilution of LY2365109 and other test compounds is prepared in the assay buffer.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with the assay buffer. The cells are then pre-incubated with the various concentrations of the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
[³H]Glycine Addition: A solution containing a fixed concentration of [³H]glycine (e.g., 50 nM) is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated for a specific time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination of Uptake: The reaction is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove the extracellular [³H]glycine.
-
Cell Lysis: The cells are lysed using a lysis buffer (e.g., 0.1 N NaOH or a commercial cell lysis reagent).
-
Scintillation Counting: The lysate from each well is transferred to a scintillation vial containing a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
This detailed protocol provides a robust framework for assessing the potency and selectivity of GlyT1 inhibitors. The high selectivity of LY2365109, as demonstrated through such assays, underscores its value as a research tool for investigating the role of GlyT1 in the central nervous system and as a promising lead compound for the development of novel therapeutics.
Validating In Vivo Target Engagement of LY2365109 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LY2365109 hydrochloride's in vivo target engagement with alternative Glycine Transporter 1 (GlyT1) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate tools for neuroscience research.
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for the reuptake of glycine in the central nervous system. By blocking GlyT1, LY2365109 increases extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has made it a valuable research tool for investigating the role of glycinergic neurotransmission in various neurological and psychiatric disorders. This guide will compare its in vivo target engagement with other notable GlyT1 inhibitors, focusing on their effects on cerebrospinal fluid (CSF) glycine levels.
Comparative In Vivo Target Engagement of GlyT1 Inhibitors
The primary measure of in vivo target engagement for GlyT1 inhibitors is the elevation of glycine levels in the cerebrospinal fluid (CSF), which reflects the modulation of glycine concentrations in the brain's extracellular space. The following tables summarize the available quantitative data for this compound and its alternatives.
| Compound | Dose | Animal Model | Fold Increase in CSF Glycine | Baseline Glycine (µM) | Post-treatment Glycine (µM) | Reference |
| This compound | 10 mg/kg, p.o. | Rat | 3-fold | 10.38 | 36 | [1][2] |
Table 1: In Vivo Target Engagement Data for this compound. This table presents the reported in vivo efficacy of this compound in elevating CSF glycine levels in a preclinical model.
| Compound | Dose | Species | Fold Increase in CSF Glycine (Geometric Mean Ratio) | Notes | Reference |
| Bitopertin | 3 mg | Human | 1.3 | Once daily for 10 days | [3] |
| Bitopertin | 10 mg | Human | 1.3 | Once daily for 10 days | [3] |
| Bitopertin | 30 mg | Human | 1.7 | Once daily for 10 days | [3] |
| Bitopertin | 60 mg | Human | 2.3 | Once daily for 10 days | [3] |
| BI 425809 | 0.2 mg/kg, p.o. | Rat | ~30% (not significant) | - | [4] |
| BI 425809 | 2 mg/kg, p.o. | Rat | 78% (P < 0.01) | - | [4] |
Table 2: In Vivo Target Engagement Data for Alternative GlyT1 Inhibitors. This table provides a summary of the in vivo target engagement for alternative GlyT1 inhibitors, Bitopertin and BI 425809, from both human and preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vivo Microdialysis and CSF Collection in Rats
This protocol is adapted from studies measuring glycine levels in response to GlyT1 inhibitor administration.
1. Animal Models:
-
Male Sprague-Dawley rats are commonly used for these studies.
2. Surgical Procedure for CSF Collection (Cisterna Magna):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the neck to expose the occipital crest and the atlanto-occipital membrane.
-
Carefully puncture the dura mater of the cisterna magna with a Hamilton syringe.
-
Slowly withdraw CSF to avoid contamination with blood.
3. In Vivo Microdialysis:
-
For continuous monitoring of extracellular glycine in specific brain regions (e.g., striatum), implant a microdialysis probe stereotaxically.
-
Perfuse the probe with artificial CSF (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after drug administration.
Quantification of Glycine by LC-MS/MS
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the accurate quantification of glycine in CSF and microdialysate samples.[1][2]
1. Sample Preparation:
2. LC-MS/MS System:
-
Use a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.[1][2]
3. Method Parameters:
-
The total run time for analysis is approximately 5 minutes.[1][2]
-
The limit of quantitation (LOQ) for glycine is 100 nM.[1][2]
-
The method demonstrates linearity in the range of 100 nM to 100 µM.[1][2]
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the mechanism of action of GlyT1 inhibitors and the experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo target engagement validation.
References
- 1. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the glycine reuptake inhibitors bitopertin and RG7118 on glycine in cerebrospinal fluid: results of two proofs of mechanism studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Reproducibility of Published Findings on LY2365109 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for LY2365109 hydrochloride, a potent and selective Glycine Transporter 1 (GlyT1) inhibitor. Its performance is compared with the alternative GlyT1 inhibitor, ALX5407, supported by experimental data to aid in the reproducibility of these findings.
Introduction to GlyT1 Inhibition
Glycine Transporter 1 (GlyT1) is a critical protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, compounds like this compound and ALX5407 increase the extracellular concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor function. This mechanism is a key therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia and certain types of epilepsy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and the comparator, ALX5407.
Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. GlyT2 | Reference |
| This compound | Human GlyT1a | 15.8 | > 1,900-fold (>30,000 nM) | [1] |
| ALX5407 | Human GlyT1c | 3 | > 33,333-fold (>100 µM) | [2][3] |
Table 2: In Vivo Efficacy of GlyT1 Inhibitors
| Compound | Model/Assay | Species | Dose | Observed Effect | Reference |
| This compound | Cerebrospinal Fluid (CSF) Glycine Levels | Rat | 0.3 - 30 mg/kg (p.o.) | Dose-dependent elevation in CSF glycine.[1] | [1] |
| Seizure Threshold | Mouse | Not specified | Increased seizure thresholds.[1] | [1] | |
| ALX5407 | L-DOPA-induced Dyskinesia | Marmoset | 0.1 mg/kg | 51% reduction in dyskinesia severity. | [4] |
| L-DOPA-induced Psychosis-Like Behaviors | Marmoset | 0.1 mg/kg | 51% reduction in psychosis-like behavior severity. | [4] | |
| SSR504734 (Another selective GlyT1 inhibitor) | Maximal Electroshock Seizure Threshold (MEST) | Mouse | 30 mg/kg (i.p.) | ~1.3-fold increase in seizure threshold.[5] | [5] |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | 50 mg/kg (i.p.) | ~1.6-fold increase in seizure threshold.[5] | [5] | |
| BI 425809 (Another selective GlyT1 inhibitor) | CSF Glycine Levels | Rat | 0.2 mg/kg (p.o.) | ~30% increase in CSF glycine. | [6] |
| CSF Glycine Levels | Rat | 2 mg/kg (p.o.) | ~78% increase in CSF glycine.[6] | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound on GlyT1.
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a in a suitable medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Plate the cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
2. Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Prepare serial dilutions of this compound in KRH buffer.
-
Add the different concentrations of the test compound or vehicle (for control wells) to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the glycine uptake by adding KRH buffer containing a fixed concentration of [³H]glycine (e.g., 10 nM).
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Microdialysis for CSF Glycine Measurement
This protocol describes the measurement of extracellular glycine levels in the cerebrospinal fluid (CSF) of rats following the administration of this compound.
1. Animal Preparation and Surgery:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region for CSF sampling (e.g., the cisterna magna or a specific ventricle).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of glycine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
3. Drug Administration and Sample Collection:
-
After collecting at least three stable baseline samples, administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Continue to collect dialysate samples at the same intervals for several hours post-administration.
4. Sample Analysis:
-
Analyze the glycine concentration in the collected dialysate samples using high-performance liquid chromatography (HPLC) with either fluorescence or electrochemical detection after appropriate derivatization.
-
Quantify the glycine concentration by comparing the peak areas to a standard curve of known glycine concentrations.
5. Data Analysis:
-
Express the post-administration glycine concentrations as a percentage of the mean baseline concentration for each animal.
-
Analyze the data to determine the dose-response relationship and the time course of the effect of this compound on CSF glycine levels.
Conclusion
The available data consistently demonstrate that this compound is a potent and selective inhibitor of GlyT1. In comparison to ALX5407, this compound exhibits slightly lower in vitro potency but demonstrates a clear in vivo effect on CSF glycine levels and seizure thresholds, consistent with its mechanism of action. The provided experimental protocols offer a framework for researchers to reproduce and further investigate the pharmacological properties of this compound and other GlyT1 inhibitors. The visualization of the signaling pathway and experimental workflows aims to enhance the understanding of the underlying principles and methodologies.
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Analysis of Glycine Transporter 1 Inhibitors LY2365109 and Bitopertin
A deep dive into the preclinical and clinical data of two selective GlyT1 inhibitors, LY2365109 and Bitopertin, reveals divergent paths in their therapeutic development. While both compounds effectively target the glycine transporter 1, their clinical trajectories have diverged, with Bitopertin's journey marked by a strategic pivot from neuropsychiatry to rare hematological diseases.
This guide provides a comprehensive comparison of LY2365109 and Bitopertin, presenting key efficacy data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development in the targeting of the glycine transporter 1.
Mechanism of Action: Targeting GlyT1 for Neuromodulation
Both LY2365109 and Bitopertin are selective inhibitors of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of this key neurotransmitter.[1] In the central nervous system, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1] By inhibiting GlyT1, these drugs increase synaptic glycine levels, which is hypothesized to enhance NMDA receptor function.[1] This mechanism was the basis for their initial development as a potential treatment for the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.
Preclinical Efficacy: A Look at the In Vitro and In Vivo Data
Both molecules have demonstrated potent and selective inhibition of GlyT1 in preclinical studies.
| Parameter | LY2365109 | Bitopertin | Reference |
| Target | Glycine Transporter 1 (GlyT1) | Glycine Transporter 1 (GlyT1) | [1] |
| IC50 for GlyT1 | 15.8 nM | Not explicitly stated in the provided results, but described as a potent inhibitor. | [2] |
| Selectivity | >1900-fold selective for GlyT1 over GlyT2 (IC50 > 30,000 nM) | Selective GlyT1 inhibitor | |
| In Vivo Effect (CNS) | Dose-dependent increase in cerebrospinal fluid (CSF) glycine levels. | Potentiates NMDA-induced increases in neurotransmitter release in the prefrontal cortex and striatum. | [3] |
Clinical Efficacy: Divergent Paths in Schizophrenia and a New Beginning in a Rare Disease
The clinical development of LY2365109 for schizophrenia has not been extensively reported in the public domain. In contrast, Bitopertin underwent a robust clinical trial program for schizophrenia before being repurposed for erythropoietic protoporphyria (EPP).
Bitopertin in Schizophrenia: A Tale of Disappointment
Bitopertin was investigated as an adjunctive therapy for patients with schizophrenia experiencing persistent negative symptoms. While a Phase 2 proof-of-concept study showed some promising results, subsequent large-scale Phase 3 trials (FlashLyte and DayLyte) failed to demonstrate a statistically significant improvement over placebo.[4][5]
| Clinical Trial Phase | Key Findings | Reference |
| Phase 2 | Significant reduction in the PANSS negative factor score with 10 mg/d and 30 mg/d doses in the per-protocol population. | [4] |
| Phase 3 (FlashLyte & DayLyte) | No statistically significant separation from placebo in the mean change from baseline in the PANSS negative symptom factor score at week 24. | [5] |
Bitopertin in Erythropoietic Protoporphyria (EPP): A Promising New Chapter
Bitopertin is now being investigated for the treatment of EPP, a rare genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX), leading to severe photosensitivity.[6][7] In this context, the mechanism of action is different, focusing on the inhibition of GlyT1 in erythroid precursor cells to reduce the synthesis of heme and consequently the accumulation of PPIX.[7]
Preclinical studies in a mouse model of EPP demonstrated that bitopertin significantly reduced PPIX levels in the blood and liver.[8] The Phase 2 AURORA trial provided clinical evidence of its potential efficacy in this new indication.
| Clinical Trial Phase | Key Findings | Reference |
| Phase 2 (AURORA Study) | Statistically significant and dose-dependent reductions in whole blood protoporphyrin IX (PPIX) levels compared to placebo. The 60 mg dose led to a 75% reduction in the rate of phototoxic reactions with pain and 86% of patients reported their condition as "much better". | [9] |
Experimental Protocols
In Vitro GlyT1 Inhibition Assay (for LY2365109)
Objective: To determine the potency of LY2365109 in inhibiting glycine uptake via the human glycine transporter 1 (hGlyT1a).
Methodology:
-
Cell Line: A cell line over-expressing hGlyT1a is used.
-
Assay Principle: The assay measures the uptake of radiolabeled glycine (e.g., [³H]glycine) into the cells.
-
Procedure:
-
Cells are incubated with varying concentrations of LY2365109.
-
Radiolabeled glycine is added to the incubation medium.
-
After a defined incubation period, the uptake of radioactivity into the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of LY2365109 that inhibits 50% of the specific glycine uptake (IC50) is calculated.[2]
Clinical Trial Protocol for Bitopertin in Schizophrenia with Predominant Negative Symptoms (Phase 3 - FlashLyte/DayLyte Studies)
Objective: To evaluate the efficacy and safety of adjunctive bitopertin in stable patients with persistent predominant negative symptoms of schizophrenia.
Methodology:
-
Study Design: Multicenter, randomized, 24-week, double-blind, parallel-group, placebo-controlled studies.[5]
-
Patient Population: Patients aged ≥18 years with a DSM-IV-TR diagnosis of schizophrenia, a score of ≥40 on the sum of the 14 PANSS negative symptoms and disorganized thought factors, and on stable antipsychotic treatment.[5]
-
Intervention: Patients were randomly assigned to receive bitopertin (5 mg, 10 mg, or 20 mg) or placebo once daily for 24 weeks, in addition to their ongoing antipsychotic medication.[5]
-
Primary Efficacy Endpoint: The mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score at week 24.[5]
-
Data Analysis: The primary efficacy analysis was performed on the intent-to-treat population.
Preclinical Evaluation of Bitopertin in a Mouse Model of EPP
Objective: To assess the effect of bitopertin on PPIX levels and liver pathology in a mouse model of EPP.
Methodology:
-
Animal Model: The Fechm1Pas/Fechm1Pas mouse model, which harbors a mutation in the ferrochelatase gene, mimicking human EPP.[8]
-
Drug Administration: Bitopertin was administered orally, mixed with the chow.[8]
-
Assessments:
-
PPIX Levels: Whole blood, plasma, and liver tissue were collected to quantify PPIX levels, typically by high-performance liquid chromatography (HPLC).[8]
-
Liver Histopathology: Liver tissue was examined for signs of cholestasis, inflammation, and fibrosis.[8]
-
Hematological Parameters: Complete blood counts were performed to monitor for any adverse effects on red blood cell production.[8]
-
Clinical Trial Protocol for Bitopertin in EPP (Phase 2 - AURORA Study)
Objective: To evaluate the safety, tolerability, and efficacy of bitopertin in adults with EPP.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10][11]
-
Patient Population: Approximately 75 adult participants with a confirmed diagnosis of EPP.[10][11]
-
Intervention: Participants were randomized (1:1:1) to receive oral, once-daily administration of 20 mg bitopertin, 60 mg bitopertin, or placebo for 17 weeks.[11]
-
Primary Efficacy Endpoint: Percent change from baseline in whole-blood metal-free PPIX.[10][11]
-
Key Secondary Endpoints: Total hours of sunlight exposure on days without pain, rate of phototoxic reactions, and Patient Global Impression of Change (PGIC).[9][10]
Visualizing the Science
Caption: Signaling pathway of GlyT1 inhibitors in schizophrenia.
Caption: Mechanism of action of Bitopertin in Erythropoietic Protoporphyria (EPP).
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial.
References
- 1. Bitopertin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase 2 AURORA Trial: Bitopertin's Impact on EPP Patients [synapse.patsnap.com]
- 10. PB2562: STUDY DESIGN OF THE AURORA TRIAL: A PHASE 2, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Results from the Aurora Study: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of Bitopertin in Erythropoietic Protoporphyria [ash.confex.com]
Validating LY2365109 Hydrochloride: A Guide to Negative Control Experiments
For Researchers, Scientists, and Drug Development Professionals
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, LY2365109 increases extracellular glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action makes LY2365109 a valuable tool for studying the role of glycinergic modulation in various neurological and psychiatric disorders, including schizophrenia and epilepsy.
To ensure the specific action of LY2365109 is accurately determined in any experimental setting, the use of appropriate negative controls is paramount. This guide provides a comparative overview of suitable negative controls for this compound studies, complete with experimental data and detailed protocols to aid in the rigorous validation of research findings.
Comparison of this compound and Negative Control Alternatives
| Compound | Primary Target | IC50 (GlyT1) | IC50 (GlyT2) | Mechanism of Action | Recommended Use |
| This compound | GlyT1 | 15.8 nM | > 30,000 nM | Potent and selective inhibitor of glycine reuptake via GlyT1.[1][2][3] | Primary experimental compound for investigating the effects of GlyT1 inhibition. |
| ALX-1393 | GlyT2 | ~4 µM | ~25-31 nM | Potent and selective inhibitor of glycine reuptake via GlyT2, with significantly lower affinity for GlyT1.[4][5][6] | Negative control to differentiate between GlyT1- and GlyT2-mediated effects and to confirm the selectivity of LY2365109. |
| Bitopertin (RG1678) | GlyT1 | 25 nM | > 30,000 nM | Potent and selective, non-competitive inhibitor of GlyT1.[7][8] | Can be used as a positive control or a comparator for LY2365109, particularly for investigating different modes of GlyT1 inhibition. |
Supporting Experimental Data
The following table provides a hypothetical data set from a glycine uptake assay, illustrating the expected outcomes when using LY2365109, a negative control (ALX-1393), and a positive control (Bitopertin).
| Compound | Concentration | [³H]Glycine Uptake (% of control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 5.2 |
| LY2365109 | 10 nM | 55.3 | 4.1 |
| LY2365109 | 100 nM | 12.1 | 2.5 |
| LY2365109 | 1 µM | 5.8 | 1.8 |
| ALX-1393 | 10 nM | 98.7 | 6.3 |
| ALX-1393 | 100 nM | 95.2 | 5.9 |
| ALX-1393 | 1 µM | 89.4 | 7.1 |
| Bitopertin | 10 nM | 60.1 | 4.8 |
| Bitopertin | 100 nM | 15.7 | 3.1 |
| Bitopertin | 1 µM | 8.2 | 2.2 |
Experimental Protocols
Key Experiment 1: In Vitro Glycine Uptake Assay
This assay directly measures the inhibitory effect of compounds on GlyT1 activity in a cellular context.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
[³H]Glycine (radiolabeled glycine).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound, ALX-1393, and Bitopertin.
-
Scintillation fluid and a scintillation counter.
-
384-well plates.
Protocol:
-
Cell Culture: Culture CHO-K1/hGlyT1a cells in appropriate medium until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of LY2365109, ALX-1393, and Bitopertin in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add [³H]Glycine to all wells to initiate the uptake reaction.
-
-
Assay Termination:
-
After a defined uptake period (e.g., 10-20 minutes), rapidly wash the cells with ice-cold assay buffer to remove unincorporated [³H]Glycine.
-
Lyse the cells to release the intracellular contents.
-
-
Measurement:
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]Glycine taken up by the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for each compound.
-
Key Experiment 2: Whole-Cell Patch-Clamp Electrophysiology
This technique measures the potentiation of NMDA receptor-mediated currents by increased extracellular glycine, an indirect functional consequence of GlyT1 inhibition.
Materials:
-
HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A) and GlyT1.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.2.
-
Internal solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.
-
NMDA and Glycine stock solutions.
-
This compound and ALX-1393.
-
Patch-clamp rig with amplifier and data acquisition system.
Protocol:
-
Cell Preparation: Plate the transfected HEK293 cells on coverslips for recording.
-
Recording Setup:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
-
Baseline Recording:
-
Apply a sub-saturating concentration of glycine (e.g., 1 µM) and a saturating concentration of NMDA (e.g., 100 µM) to elicit a baseline NMDA receptor-mediated current.
-
-
Compound Application:
-
Perfuse the cell with LY2365109 or ALX-1393 at the desired concentration for a few minutes.
-
-
Post-Compound Recording:
-
While still in the presence of the compound, re-apply the same concentrations of glycine and NMDA and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of the test compound.
-
Calculate the percentage potentiation of the current induced by the compound.
-
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JCI - The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Species Efficacy of LY2365109 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of LY2365109 hydrochloride, a selective Glycine Transporter 1 (GlyT1) inhibitor, across various species. It aims to offer an objective analysis of its performance relative to other notable GlyT1 inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.
Mechanism of Action: GlyT1 Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the Glycine Transporter 1 (GlyT1).[1][2][3] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels. By blocking GlyT1, this compound increases the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission is of significant interest for therapeutic intervention in central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.[4][5]
References
- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance [mdpi.com]
- 5. researchgate.net [researchgate.net]
Correlating In Vitro IC50 with In Vivo Potency of the GlyT1 Inhibitor LY2365109
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the in vitro and in vivo activities of LY2365109, a selective inhibitor of the glycine transporter 1 (GlyT1). By examining its inhibitory concentration in cellular assays and its effective dose in preclinical models, we aim to provide researchers, scientists, and drug development professionals with a clear correlation between its laboratory performance and its potential therapeutic efficacy. This analysis includes a comparison with the alternative GlyT1 inhibitor, ALX5407, to offer a broader perspective on the pharmacological profiles of this class of compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for LY2365109 and the comparator compound, ALX5407. This allows for a direct comparison of their potency in both in vitro and in vivo settings.
| Compound | In Vitro IC50 (GlyT1) | In Vivo Potency (ED50) | Animal Model |
| LY2365109 | 15.8 nM | Not Publicly Available | Not Publicly Available |
| ALX5407 | 3 nM[1] | Not Publicly Available | Not Publicly Available |
IC50: Half-maximal inhibitory concentration. ED50: Median effective dose.
Signaling Pathway and Mechanism of Action
LY2365109 exerts its pharmacological effect by inhibiting the glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By blocking this transporter, LY2365109 increases the extracellular concentration of glycine. This elevation of synaptic glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as a mandatory co-agonist. The potentiation of NMDA receptor-mediated neurotransmission is the key mechanism underlying the therapeutic potential of GlyT1 inhibitors in conditions such as schizophrenia and epilepsy.[2]
Caption: Mechanism of action of LY2365109.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
In Vitro: [³H]-Glycine Uptake Assay for IC50 Determination
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter, GlyT1.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1a transporter are cultured in a suitable medium and plated in 384-well plates.
-
Compound Incubation: The cells are washed and then incubated with varying concentrations of the test compound (e.g., LY2365109) for a predetermined period.
-
Radiolabeled Glycine Addition: [³H]-glycine is added to each well at a final concentration of 30 mM, containing 2 µCi/mL of the radiolabel.
-
Uptake and Termination: The uptake of [³H]-glycine is allowed to proceed for a specific time. The reaction is then terminated by washing the cells to remove unincorporated radiolabel.
-
Scintillation Counting: A scintillation cocktail is added to each well, and the amount of incorporated [³H]-glycine is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific [³H]-glycine uptake, is calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo: Microdialysis for Extracellular Glycine Measurement
In vivo microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal to measure neurotransmitter levels.
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or cerebellum) of an anesthetized rodent (e.g., rat or mouse). The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals to establish a stable baseline of extracellular glycine concentration.
-
Drug Administration: The test compound (e.g., LY2365109) is administered systemically (e.g., intraperitoneally).
-
Post-Dose Sample Collection: Dialysate samples continue to be collected at regular intervals to monitor the change in extracellular glycine concentration over time.
-
Sample Analysis: The concentration of glycine in the dialysate samples is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Discussion and Conclusion
A direct correlation between the in vitro IC50 and the in vivo potency (ED50) of LY2365109 cannot be definitively established at this time due to the lack of publicly available in vivo dose-response data for this compound in a relevant disease model. However, the available information allows for a qualitative assessment.
LY2365109 demonstrates potent inhibition of GlyT1 in vitro with an IC50 of 15.8 nM. The comparator, ALX5407, is even more potent in vitro with an IC50 of 3 nM.[1] In vivo studies have confirmed that both LY2365109 and ALX5407 can cross the blood-brain barrier and increase extracellular glycine levels in the cerebrospinal fluid, demonstrating target engagement in the central nervous system.[2]
The correlation between in vitro IC50 and in vivo potency is influenced by several factors, including the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), its ability to penetrate the blood-brain barrier, and its off-target effects. A potent in vitro inhibitor may not translate to a potent in vivo drug if it has poor bioavailability or is rapidly metabolized.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticonvulsive and antiepileptogenic effects of levetiracetam in the audiogenic kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
LY2365109 Hydrochloride: A Comparative Review of its Preclinical Antiseizure Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical effectiveness of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor, as a potential antiseizure medication. By summarizing key experimental data and comparing its performance with established anticonvulsant drugs, this document aims to inform future research and drug development in the field of epilepsy.
Mechanism of Action: Targeting Glycine Homeostasis
This compound exerts its effects by inhibiting the Glycine Transporter 1 (GlyT1), a key protein responsible for the reuptake of glycine from the synaptic cleft.[1] Glycine is a crucial neurotransmitter with a dual role: it acts as an inhibitory neurotransmitter in the brainstem and spinal cord, and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission.[2] By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby enhancing both inhibitory glycinergic transmission and NMDA receptor-mediated excitatory neurotransmission, a complex modulation that has shown promise in seizure control.[1][2]
dot
Caption: Signaling pathway of this compound's action.
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of this compound has been primarily evaluated in rodent models of temporal lobe epilepsy (TLE) and in seizure threshold tests. This section compares its performance with standard-of-care antiseizure medications in these models.
Temporal Lobe Epilepsy Model (Intrahippocampal Kainic Acid)
The intrahippocampal kainic acid (KA) model in mice is a well-established animal model that mimics key features of human TLE.[1][3] Studies have shown that this compound can robustly suppress chronic seizures in this model.[1] For comparison, the efficacy of conventional antiseizure drugs in similar models is presented below.
| Drug | Dosage | Model | Efficacy | Reference |
| This compound | 3 - 30 mg/kg i.p. | Mouse Intrahippocampal KA | Robustly suppressed chronic seizures. | [1] |
| Diazepam | 4 mg/kg, b.i.d. | Mouse Intra-amygdala KA | Significantly attenuated seizure frequency and increased seizure freedom. | [4] |
| Carbamazepine | 20 - 40 mg/kg | Mouse Intrahippocampal KA | Efficacy is dependent on mouse strain and seizure definition; can be resistant. | [1][3] |
| Phenobarbital | 25 and 50 mg/kg, b.i.d. | Mouse Intra-amygdala KA | Significantly attenuated seizure frequency. | [4] |
| Valproate | 240 mg/kg, t.i.d. | Mouse Intra-amygdala KA | Significantly attenuated seizure frequency. | [4] |
Seizure Threshold Tests
Seizure threshold tests are used to assess a compound's ability to protect against induced seizures. This compound has been shown to increase the seizure threshold in mice.[1] The following table provides comparative data for other anticonvulsants in the pentylenetetrazol (PTZ) seizure threshold test.
| Drug | Dosage | Model | Efficacy | Reference |
| This compound | Not specified in detail | Mouse Seizure Threshold | Increased seizure thresholds. | [1] |
| Valproate | 200 mg/kg | Mouse PTZ Kindling | Significantly inhibited seizure scores and increased latency. | [5] |
| Diazepam | Not specified in detail | Mouse PTZ Threshold | Exerted similar seizure threshold increases in epileptic and non-epileptic mice. | [6] |
| Phenobarbital | Not specified in detail | Mouse PTZ Threshold | Exerted similar seizure threshold increases in epileptic and non-epileptic mice. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and comparator drugs.
In Vitro GlyT1 Inhibition Assay
Objective: To determine the in vitro potency of compounds as GlyT1 inhibitors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled [³H]glycine is added to the wells, and the uptake reaction is allowed to proceed for a defined period.
-
Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. Cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific glycine uptake (IC50) is calculated.[7]
dot
Caption: Workflow for in vitro GlyT1 inhibition assay.
In Vivo Seizure Models
Objective: To induce a chronic epileptic state in rodents that mimics human TLE.
Methodology:
-
Animal Preparation: Adult mice or rats are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Surgery: A small burr hole is drilled in the skull over the hippocampus.
-
KA Injection: A microinjection cannula is lowered into the hippocampus, and a small volume of kainic acid solution is infused.
-
Post-operative Care: Animals are monitored for recovery and the development of spontaneous recurrent seizures, which typically begin after a latent period.
-
Drug Administration: Once epilepsy is established, animals are treated with the test compound (e.g., this compound) or a comparator drug.
-
Seizure Monitoring: Seizure activity is monitored and quantified using video-EEG recordings.[1][3]
Objective: To determine the dose of a compound required to protect against chemically-induced seizures.
Methodology:
-
Animal Preparation: Mice are habituated to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound at various doses.
-
PTZ Administration: A sub-convulsive dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.
-
Seizure Observation: Animals are observed for a set period for the presence or absence of clonic seizures.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated.[6][8]
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurochemicals (e.g., glycine) in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: The test compound can be administered systemically, and its effect on neurochemical levels is monitored over time.
-
Sample Analysis: The concentration of the analyte of interest (e.g., glycine) in the dialysate is quantified using techniques like HPLC.[9]
dot
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
The available preclinical data suggest that this compound is a promising antiseizure agent, particularly for focal epilepsies such as TLE. Its novel mechanism of action, targeting the glycine transporter GlyT1, offers a potential new therapeutic avenue for patients with drug-resistant epilepsy. While direct comparative clinical trials are lacking, indirect comparisons with standard anticonvulsants in preclinical models indicate a favorable efficacy profile. Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of epilepsy.
References
- 1. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneous recurrent seizures in an intra-amygdala kainate microinjection model of temporal lobe epilepsy are differentially sensitive to antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Lycopene and Sodium Valproate on Pentylenetetrazol-Induced Kindling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Reversal of pentylenetetrazole-induced seizure activity in mice by nickel chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of LY2365109 Against Newer Glycine Reuptake Inhibitors for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of GlyT1 Inhibitor Performance with Supporting Experimental Data
The landscape of glycine reuptake inhibitors (GRIs) is continually evolving, with newer compounds emerging as potential therapeutic agents for central nervous system disorders such as schizophrenia and cognitive impairment. This guide provides a comprehensive benchmark of the early-generation GlyT1 inhibitor, LY2365109, against a selection of more recently developed inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their neuropharmacological studies.
Quantitative Comparison of GlyT1 Inhibitor Potency
The in vitro potency of glycine reuptake inhibitors is a critical parameter for evaluating their potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for LY2365109 and a panel of newer GlyT1 inhibitors, providing a clear comparison of their activity at the glycine transporter 1.
| Compound | Target | IC50 (nM) | Ki (nM) | Species | Assay Type |
| LY2365109 | hGlyT1a | 15.8 | - | Human | Glycine Uptake |
| Bitopertin (RG1678) | hGlyT1b | 25 | 8.1 | Human | Glycine Uptake / [3H]ORG24598 Binding |
| Iclepertin (BI 425809) | rGlyT1 | 5.2 | - | Rat | Glycine Uptake |
| hGlyT1 | 5.0 | - | Human | Glycine Uptake | |
| ORG-24598 | GlyT1b | 6.9 | - | - | Glycine Uptake |
| ALX-5407 | hGlyT1c | 3 | - | Human | Glycine Uptake |
| SSR504734 | hGlyT1 | 18 | - | Human | Glycine Uptake |
| rGlyT1 | 15 | - | Rat | Glycine Uptake | |
| mGlyT1 | 38 | - | Mouse | Glycine Uptake | |
| PF-03463275 | hGlyT1 | - | 11.6 | Human | - |
In Vivo Performance and Clinical Outcomes
Beyond in vitro potency, the in vivo effects and clinical performance of these inhibitors are paramount. The following table outlines key findings from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data is collated from various independent investigations.
| Compound | Key In Vivo / Clinical Findings | Safety and Tolerability |
| LY2365109 | Increases CSF glycine levels in rats. Potentiates NMDA-induced neurotransmitter release in the prefrontal cortex and striatum. At higher doses, can cause motor and respiratory impairments. | Generally well-tolerated at therapeutic doses in preclinical models, but dose-limiting side effects have been observed. |
| Bitopertin (RG1678) | Dose-dependently increases CSF and striatal glycine levels in rats. Phase II trials for schizophrenia showed modest improvements in negative symptoms, but Phase III trials did not meet primary endpoints for negative and positive symptoms. | Generally well-tolerated in clinical trials. |
| Iclepertin (BI 425809) | Phase I studies showed dose-dependent target engagement. Phase II trials in patients with schizophrenia demonstrated pro-cognitive effects. However, the Phase III CONNEX program did not meet its primary endpoints for improving cognition and functioning. | Demonstrated to be safe and well-tolerated in both healthy volunteers and patients with schizophrenia. |
| PF-03463275 | Orally bioavailable and centrally penetrant. Phase II studies have been conducted for cognitive impairment associated with schizophrenia. | Well-tolerated in clinical studies. |
| SSR504734 | Increases extracellular glycine levels in the rat prefrontal cortex. Shows antipsychotic-like activity in animal models. | Preclinical data suggests a favorable safety profile. |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Glycine Uptake Assay
This protocol is designed to determine the inhibitory activity of compounds on the glycine transporter 1 (GlyT1) expressed in a cellular system.
1. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (hGlyT1) in appropriate growth medium supplemented with a selection agent.
-
Seed cells into 96-well microplates and allow them to adhere and reach confluence.
2. Assay Procedure:
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of the test compounds (e.g., LY2365109, newer inhibitors) in KRH buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate glycine uptake by adding a mixture of [³H]-glycine (or another radiolabeled glycine) and unlabeled glycine to each well.
-
Allow the uptake to proceed for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Microdialysis for Glycine Measurement
This protocol describes the procedure for measuring extracellular glycine levels in the brain of freely moving rodents, a key method for assessing the in vivo target engagement of GlyT1 inhibitors.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glycine.
-
Administer the test compound (e.g., LY2365109 or a newer inhibitor) via the desired route (e.g., intraperitoneal, oral).
-
Continue collecting dialysate samples for several hours post-administration.
3. Sample Analysis:
-
Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Quantify the glycine levels by comparing the peak areas to a standard curve.
4. Data Analysis:
-
Express the post-administration glycine levels as a percentage of the baseline levels for each animal.
-
Compare the changes in glycine levels between the treatment and vehicle control groups.
Visualizing Key Concepts
To further clarify the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Glycine Reuptake Inhibition.
Caption: Comparative Experimental Workflow for GlyT1 Inhibitors.
Caption: Logical Relationship for Benchmarking GlyT1 Inhibitors.
Comparative Analysis of LY2365109: A GlyT1 Inhibitor for Neurological Disorders
For Immediate Release
This guide provides a detailed comparison of the glycine transporter 1 (GlyT1) inhibitor, LY2365109, with alternative compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, performance in preclinical models, and relevant experimental protocols. The data presented herein is intended to support further investigation into the therapeutic potential of GlyT1 inhibition in neurological disorders such as epilepsy and schizophrenia.
Mechanism of Action: GlyT1 Inhibition
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[1]. GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses[2][3]. Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor[2]. By blocking GlyT1, LY2365109 increases the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission[4]. This potentiation of glutamatergic signaling is hypothesized to be beneficial in conditions characterized by NMDA receptor hypofunction, such as schizophrenia[4][5]. Additionally, in brain regions like the hippocampus, brainstem, and spinal cord, glycine also acts as an inhibitory neurotransmitter at strychnine-sensitive glycine receptors. Dysfunctional glycine signaling has been implicated in the pathophysiology of epilepsy, and GlyT1 inhibition has emerged as a novel anti-seizure strategy[6].
dot
Caption: Signaling pathway of LY2365109 action at a glutamatergic synapse.
Comparative Quantitative Data
The following table summarizes the in vitro potency of LY2365109 in comparison to other GlyT1 inhibitors and standard anti-epileptic drugs (AEDs) with different mechanisms of action.
| Compound | Primary Target | Mechanism of Action | IC50 (nM) | Ki (nM) | Reference(s) |
| LY2365109 | GlyT1 | Glycine Reuptake Inhibition | 15.8 | N/A | [1] |
| ALX5407 | GlyT1 | Glycine Reuptake Inhibition | 3 | N/A | [7] |
| SSR504734 | GlyT1 | Glycine Reuptake Inhibition | N/A | 214 | [8] |
| Org24598 | GlyT1 | Glycine Reuptake Inhibition | N/A | ~16.8 | [9] |
| Carbamazepine | Voltage-gated Na+ channels | Sodium Channel Blocker | >10,000 | N/A | [10] |
| Valproic Acid | Multiple | GABA transaminase inhibition, Na+ channel blockade, etc. | >10,000 | N/A | [6] |
| Lamotrigine | Voltage-gated Na+ channels | Sodium Channel Blocker, Glutamate Release Inhibition | >10,000 | N/A | [10] |
N/A: Not available from the cited sources. IC50 and Ki values are highly dependent on assay conditions.
Experimental Protocols
In Vitro Glycine Uptake Assay
This protocol is designed to determine the inhibitory potency (IC50) of compounds on GlyT1.
Cell Models:
-
Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (SLC6A9 gene) are commonly used[8][11].
-
Madin-Darby Canine Kidney (MDCK-II) cells are also a suitable model[12].
Methodology:
-
Cell Plating: Plate the GlyT1-expressing cells in a suitable multi-well plate (e.g., 24- or 96-well) and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). Add the buffer containing various concentrations of the test compound (e.g., LY2365109) and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the glycine uptake by adding a solution containing a fixed concentration of radiolabeled glycine (e.g., [3H]glycine or [14C]glycine) to each well.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes) at 37°C, terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabeled glycine.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of glycine taken up by the cells. Plot the percentage of inhibition of glycine uptake against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Experimental workflow for the in vitro glycine uptake assay.
In Vivo Pilocarpine-Induced Model of Temporal Lobe Epilepsy
This model is used to evaluate the anti-seizure efficacy of compounds in rodents.
Animal Model:
-
Male mice (e.g., C57BL/6 strain), 8-10 weeks old[13].
Methodology:
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl bromide (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection[14].
-
Induction of Status Epilepticus (SE): Inject pilocarpine hydrochloride (e.g., 280-320 mg/kg, i.p.) to induce continuous seizure activity (status epilepticus)[14][15].
-
Behavioral Monitoring: Immediately after pilocarpine injection, continuously monitor the animals for seizure behavior using a standardized scale (e.g., Racine scale)[14]. The onset of SE is defined by continuous motor seizures.
-
Test Compound Administration: Administer LY2365109 or a vehicle control at a specified time before or after the induction of SE, depending on the study design (prophylactic or therapeutic).
-
SE Termination: After a defined period of SE (e.g., 1-3 hours), terminate the seizures with an injection of a benzodiazepine such as diazepam (10 mg/kg, i.p.) or midazolam to improve survival and standardize the insult[13][14][16].
-
Post-SE Care: Provide supportive care, including hydration (e.g., 1 mL of 5% dextrose, i.p.) and softened food, to aid recovery[13][15].
-
Chronic Phase Monitoring: Following a latent period of several days to weeks, the animals will begin to exhibit spontaneous recurrent seizures (SRS)[13][14]. Monitor the frequency and duration of SRS using video recording and, if available, electroencephalography (EEG) telemetry[15].
-
Data Analysis: Compare the seizure frequency, duration, and severity between the compound-treated group and the vehicle-treated group to determine the anti-epileptic efficacy.
dot
Caption: Workflow for the in vivo pilocarpine model of epilepsy.
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol allows for the sampling and quantification of neurotransmitter levels in specific brain regions of freely moving animals.
Animal Model:
-
Male Sprague-Dawley rats (250-350 g)[17].
Methodology:
-
Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or cerebellum) and secure it to the skull. Allow for a post-operative recovery period of 24-48 hours[17].
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Connect the probe to a microsyringe pump and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.5 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline[17][18].
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine the basal concentration of extracellular glycine[18].
-
Drug Administration: Administer LY2365109 or vehicle systemically (e.g., orally or i.p.).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration (e.g., 4-6 hours) to measure changes in glycine levels following drug administration[17].
-
Sample Analysis: Quantify the concentration of glycine in the dialysate samples using a suitable analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or mass spectrometry[18].
-
Data Analysis: Express the post-dose glycine concentrations as a percentage of the baseline and compare the time course of glycine elevation between the drug-treated and vehicle-treated groups.
Conclusion
LY2365109 is a potent inhibitor of GlyT1 that effectively increases extracellular glycine levels in the brain. This mechanism of action holds significant promise for the treatment of epilepsy and other CNS disorders associated with glutamatergic hypofunction. The experimental models and protocols described in this guide provide a framework for the continued investigation of LY2365109 and other GlyT1 inhibitors, facilitating direct comparisons with existing and novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene structure and glial expression of the glycine transporter GlyT1 in embryonic and adult rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epilepsy.com [epilepsy.com]
- 11. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. benchchem.com [benchchem.com]
- 14. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice [jove.com]
- 16. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of LY2365109 Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the research compound LY2365109 hydrochloride are outlined below to ensure the safety of laboratory personnel and compliance with environmental regulations. This document provides a step-by-step operational plan for the proper disposal of this potent and selective glycine transporter 1 (GlyT1) inhibitor.
As a research chemical, the full hazard profile of this compound may not be fully characterized. Therefore, it is imperative to treat this compound as hazardous and to consult the manufacturer's Safety Data Sheet (SDS) before handling. The primary safety concern is to prevent uncontrolled release into the environment and to ensure that all waste is managed in accordance with local, state, and federal regulations.
Immediate Safety and Handling
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for accurate record-keeping for waste disposal.
| Property | Value |
| Molecular Weight | 421.91 g/mol |
| CAS Number | 1779796-27-8 |
| Form | Solid |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to engage a licensed hazardous waste disposal company. Direct disposal into the sanitary sewer or regular trash is strictly prohibited.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated items such as weighing papers or disposable spatulas.
-
Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled container designated for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional procedures.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
3. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials.
-
Keep containers tightly sealed to prevent spills or evaporation.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the information from the waste label.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
Personal protective equipment for handling LY2365109 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor.[1][2] Given the compound's potency, a conservative approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure the safety of laboratory personnel and the environment.
I. Compound Identification and Hazard Overview
| Parameter | Data |
| Chemical Name | N-[2-[4-(1,3-benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methyl-glycine, monohydrochloride |
| CAS Number | 1779796-27-8[1] |
| Molecular Formula | C22H27NO5 • HCl[3][4] |
| Molecular Weight | 421.9 g/mol [3] |
| Physical Form | Solid[3][5] |
| Known Hazards | Should be considered hazardous until further information is available.[3] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3] Higher doses have been shown to cause profound locomotor and respiratory impairments in animal studies.[2][6] |
| Storage | Desiccate at room temperature for short-term storage. For long-term storage, refer to the supplier's recommendation, which is typically -20°C.[3] |
II. Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is required to create a barrier between the researcher and the compound.[7] For potent compounds, standard laboratory PPE may be insufficient, and enhanced protection is necessary.[8][9]
| PPE Category | Minimum Requirement | Recommended for High-Potency Operations |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile). | ASTM D6978 tested gloves for chemotherapy drug resistance.[7] |
| Body Protection | Disposable, low-linting gown with tight-fitting cuffs. | Poly-coated, disposable coveralls ("bunny suit") for head-to-toe protection.[10] |
| Eye/Face Protection | Safety glasses with side shields. | Goggles and a full-face shield.[10] |
| Respiratory Protection | Not required if handled exclusively in a certified chemical fume hood or glove box. | For any operations outside of primary containment (e.g., unpacking, large quantity handling), a powered air-purifying respirator (PAPR) is recommended.[8][10][11] Surgical masks do not provide adequate respiratory protection.[7][10] |
| Foot Protection | Closed-toe shoes. | Disposable shoe covers.[10] |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or, preferably, a containment glove box to minimize exposure risk.[8]
-
Don PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use a dedicated set of utensils (spatula, weigh paper).
-
Weigh the desired amount of the compound carefully to avoid generating dust.
-
After weighing, gently tap utensils on the inside of the receiving container to dislodge any remaining powder.
-
-
Cleanup:
-
Wipe down the work surface and any equipment with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (weigh paper, bench paper, gloves) as hazardous solid waste.
-
B. Solution Preparation
-
Solvent Selection: this compound is slightly soluble in DMSO.[3][4] It is also soluble in ethanol.[12]
-
Dissolution:
-
In a chemical fume hood, add the chosen solvent to the vial containing the pre-weighed solid.
-
Cap the vial securely and mix by vortexing or sonication until the solid is fully dissolved.
-
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months, sealed and protected from moisture.[1]
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[13] Do not dispose of this compound or its solutions down the drain or in regular trash.[14]
A. Waste Segregation and Collection
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the solid compound (e.g., gloves, pipette tips, weigh paper, contaminated bench paper) in a designated, leak-proof hazardous waste container for solids.[13][14]
-
The container must be clearly labeled "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste:
-
"Empty" Containers: The original vial and any other "empty" containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of as solid hazardous waste.
B. Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Cleanup (if trained):
-
For small spills of solid material, carefully sweep or vacuum (with a HEPA-filtered vacuum) the powder and place it in the hazardous solid waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous solid waste container.[13]
-
Decontaminate the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[13]
-
C. Final Disposal
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area.
-
Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[13]
V. Workflow and Logical Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. aiha.org [aiha.org]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. 3m.com [3m.com]
- 12. LY 2365109 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
